molecular formula C30H49N5O6 B12377703 C6 NBD L-threo-ceramide

C6 NBD L-threo-ceramide

Cat. No.: B12377703
M. Wt: 575.7 g/mol
InChI Key: QUAQFTJPXDOFOM-SVTPMZLBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C6 NBD L-threo-ceramide is a useful research compound. Its molecular formula is C30H49N5O6 and its molecular weight is 575.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H49N5O6

Molecular Weight

575.7 g/mol

IUPAC Name

N-[(E,2R,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-6-yl)amino]hexanamide

InChI

InChI=1S/C30H49N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-28(37)26(23-36)32-29(38)19-16-14-17-20-31-24-21-25-30(34-41-33-25)27(22-24)35(39)40/h15,18,21-22,26,28,31,36-37H,2-14,16-17,19-20,23H2,1H3,(H,32,38)/b18-15+/t26-,28-/m1/s1

InChI Key

QUAQFTJPXDOFOM-SVTPMZLBSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@@H](CO)NC(=O)CCCCCNC1=CC2=NON=C2C(=C1)[N+](=O)[O-])O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCNC1=CC2=NON=C2C(=C1)[N+](=O)[O-])O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to C6 NBD L-threo-ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6 NBD L-threo-ceramide, systematically known as N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine, is a fluorescently labeled, cell-permeable analog of ceramide.[1] This synthetic sphingolipid is a vital tool in cell biology, particularly for investigating the intricate pathways of sphingolipid metabolism and trafficking. Its utility stems from the attachment of a 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore to a short-chain (C6) ceramide backbone. This modification allows for the visualization and tracking of ceramide metabolism and localization within living and fixed cells, with a primary accumulation in the Golgi apparatus.[2][3]

This guide provides a comprehensive overview of the technical details of this compound, including its physicochemical properties, detailed experimental protocols, and its role in cellular signaling pathways.

Physicochemical and Fluorescent Properties

This compound is a biologically active molecule that mimics natural short-chain ceramides.[1] The NBD fluorophore imparts environment-sensitive fluorescence, being weakly fluorescent in aqueous environments and exhibiting enhanced fluorescence in the nonpolar environment of cellular membranes.

Table 1: Physicochemical and Fluorescent Properties of this compound

PropertyValueReference
Chemical Formula C₃₀H₄₉N₅O₆[3]
Molecular Weight 575.74 g/mol [3]
Excitation Maximum (λex) ~466 nm[3]
Emission Maximum (λem) ~536 nm[3]
Extinction Coefficient (ε) 22,000 M⁻¹cm⁻¹ (for NBD-PE)[4][5]
Solubility Soluble in Chloroform, DMSO, and Ethanol[3]

Note: The extinction coefficient is provided for a related NBD-labeled lipid, NBD-PE, as a reference, since a specific value for this compound is not consistently reported.

Cellular Uptake and Metabolism

This compound is readily taken up by cells and serves as a substrate for enzymes involved in sphingolipid metabolism. Its primary destination upon cellular entry is the Golgi apparatus, where it is metabolized into fluorescent analogs of sphingomyelin (B164518) (SM) and glucosylceramide (GlcCer).[2] This metabolic conversion is central to its use in studying the flux of sphingolipids through the Golgi.

The metabolic fate of this compound can be summarized as follows:

  • Conversion to NBD-Sphingomyelin (NBD-SM): Catalyzed by sphingomyelin synthase.

  • Conversion to NBD-Glucosylceramide (NBD-GlcCer): Catalyzed by glucosylceramide synthase.[6]

  • Conversion to NBD-Ceramide-1-Phosphate (NBD-C1P): Catalyzed by ceramide kinase (CERK).[7]

These metabolic pathways are crucial for various cellular processes, and their dysregulation is implicated in numerous diseases.

G C6_NBD_Cer This compound Golgi Golgi Apparatus C6_NBD_Cer->Golgi Uptake NBD_SM NBD-Sphingomyelin Golgi->NBD_SM Sphingomyelin Synthase NBD_GlcCer NBD-Glucosylceramide Golgi->NBD_GlcCer Glucosylceramide Synthase NBD_C1P NBD-Ceramide-1-Phosphate Golgi->NBD_C1P Ceramide Kinase PM Plasma Membrane NBD_SM->PM Trafficking NBD_GlcCer->PM Trafficking Endosomes Endosomes/Lysosomes PM->Endosomes Endocytosis G Start Cells on Coverslips Wash1 Wash with Balanced Salt Solution Start->Wash1 Incubate Incubate with C6 NBD-ceramide-BSA (4°C, 30 min) Wash1->Incubate Wash2 Wash with Cold Medium Incubate->Wash2 Incubate37 Incubate at 37°C (30 min) Wash2->Incubate37 Wash3 Wash with Fresh Medium Incubate37->Wash3 Mount Mount on Slide Wash3->Mount Observe Fluorescence Microscopy Mount->Observe G C6_Cer C6-Ceramide Casp8 Caspase-8 Activation C6_Cer->Casp8 JNK JNK Activation C6_Cer->JNK Casp3 Caspase-3 Activation Casp8->Casp3 Mitochondria Mitochondrial Pathway (e.g., Cytochrome c release) JNK->Mitochondria Mitochondria->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

An In-depth Technical Guide to the Core Mechanism of Action of C6 NBD L-threo-ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6 NBD L-threo-ceramide is a fluorescently labeled, short-chain ceramide analog that has become an invaluable tool in cell biology research. Its unique properties allow for the visualization and study of sphingolipid metabolism and transport, as well as the induction of specific cellular signaling pathways. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, with a focus on its application as a Golgi apparatus probe and its role in apoptosis induction. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate its effective use in a research setting.

Ceramides are a class of bioactive sphingolipids that play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.[1] The naturally occurring stereoisomer is D-erythro-ceramide. The L-threo isomer, while not naturally occurring, exhibits distinct biological activities. This compound is a synthetic analog where a short (C6) acyl chain is attached to an L-threo-sphingosine backbone, and a fluorescent nitrobenzoxadiazole (NBD) group is conjugated to the acyl chain. This fluorescent tag allows for its visualization within living and fixed cells.[2]

Core Mechanisms of Action

The mechanism of action of this compound can be broadly categorized into two main areas: its role as a fluorescent lipid probe for studying intracellular trafficking and its function as a bioactive molecule that can induce specific signaling cascades, most notably apoptosis.

Fluorescent Probe for the Golgi Apparatus and Sphingolipid Metabolism

One of the primary applications of this compound is as a vital stain for the Golgi apparatus.[3][4] The underlying mechanism for this specific localization is not due to a direct affinity for the Golgi, but rather its recognition and metabolism by enzymes resident in this organelle.[2]

Upon entering the cell, this compound is transported to the Golgi apparatus. Within the Golgi, it serves as a substrate for sphingomyelin (B164518) synthase and glucosylceramide synthase, leading to the formation of fluorescent C6 NBD-sphingomyelin and C6 NBD-glucosylceramide, respectively.[2][5][6] These fluorescent metabolites are then "trapped" and accumulate in the Golgi, allowing for its distinct visualization by fluorescence microscopy.[2] This metabolic trapping provides a robust method for studying Golgi morphology and the dynamics of sphingolipid transport.[2]

The metabolism of this compound can be tracked and quantified using techniques such as high-performance liquid chromatography (HPLC), providing insights into the flux of sphingolipid metabolic pathways.[5]

Metabolic Pathway of this compound

This compound Metabolism cluster_golgi Within Golgi C6_NBD_L_threo_ceramide This compound Golgi Golgi Apparatus C6_NBD_L_threo_ceramide->Golgi Transport SMS Sphingomyelin Synthase GCS Glucosylceramide Synthase C6_NBD_SM C6 NBD-Sphingomyelin SMS->C6_NBD_SM Metabolism C6_NBD_GlcCer C6 NBD-Glucosylceramide GCS->C6_NBD_GlcCer Metabolism

Caption: Metabolic fate of this compound within the Golgi apparatus.

Induction of Apoptosis

Short-chain ceramide analogs, including C6 ceramide, are well-documented inducers of apoptosis, or programmed cell death, in various cell types.[7][8] this compound can initiate apoptotic signaling cascades through both extrinsic and intrinsic pathways.[9]

The pro-apoptotic signaling of ceramide involves the activation of stress-activated protein kinases (SAPK)/c-Jun N-terminal kinases (JNK).[7][10] This leads to the activation of caspases, a family of proteases that execute the apoptotic program.[7] Specifically, C6-ceramide has been shown to induce the cleavage and activation of caspase-8 and caspase-9.[7]

Furthermore, ceramide can act on mitochondria, leading to the release of cytochrome c, a key event in the intrinsic apoptotic pathway.[11] This release is often mediated by the pro-apoptotic Bcl-2 family proteins.

Simplified Signaling Pathway of Ceramide-Induced Apoptosis

Ceramide-Induced Apoptosis C6_Ceramide This compound JNK JNK Activation C6_Ceramide->JNK Caspase8 Caspase-8 Activation C6_Ceramide->Caspase8 Mitochondria Mitochondria C6_Ceramide->Mitochondria Apoptosis Apoptosis JNK->Apoptosis Caspase3 Caspase-3 Activation Caspase8->Caspase3 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Key signaling events in this compound-induced apoptosis.

Quantitative Data

The following tables summarize key quantitative parameters for the use of this compound in various experimental settings.

Table 1: Typical Working Concentrations for Cellular Staining

ApplicationCell TypeConcentrationIncubation TimeReference
Golgi Staining (Live Cells)Various5 µM30 min at 4°C, then 30 min at 37°C[3]
Golgi Staining (Fixed Cells)Various5 µM30 min at 4°C[3]
Sphingolipid Metabolism StudyMCF70-20 µM1 hour[5]

Table 2: Bioactivity and Kinetic Parameters

ParameterValueCell Line/SystemReference
C6-ceramide induced cell death25 µM - 50 µMK562[7]
JNK inhibitor (SP600125) pre-treatment10 µM for 1 hourK562[7]
Km for Ceramide Kinase4 µMIn vitro assay[12]

Experimental Protocols

Protocol 1: Staining the Golgi Complex in Living Cells with NBD C6-ceramide

This protocol is adapted from established methods for visualizing the Golgi apparatus in live cells.[3]

Materials:

  • NBD C6-ceramide

  • Defatted Bovine Serum Albumin (BSA)

  • Hanks' Buffered Salt Solution (HBSS) with 10 mM HEPES, pH 7.4 (HBSS/HEPES)

  • Cells grown on glass coverslips

Procedure:

  • Preparation of NBD C6-ceramide-BSA Complex (5 µM): a. Prepare a 1 mM stock solution of NBD C6-ceramide in a suitable organic solvent (e.g., ethanol). b. In a glass test tube, evaporate the solvent from an aliquot of the stock solution to obtain the desired amount of NBD C6-ceramide. c. Resuspend the dried lipid in a small volume of ethanol. d. Prepare a solution of defatted BSA in HBSS/HEPES. e. While vortexing the BSA solution, inject the ethanolic solution of NBD C6-ceramide to form the complex.

  • Cell Staining: a. Rinse the cells grown on coverslips with HBSS/HEPES. b. Incubate the cells with the 5 µM NBD C6-ceramide-BSA complex in HBSS/HEPES for 30 minutes at 4°C. c. Wash the cells several times with ice-cold HBSS/HEPES. d. Incubate the cells in fresh, pre-warmed culture medium for 30 minutes at 37°C. e. Wash the cells with fresh medium.

  • Microscopy: a. Mount the coverslips and observe the cells using a fluorescence microscope with appropriate filters for NBD (Excitation/Emission maxima ~466/536 nm).[3]

Experimental Workflow for Live-Cell Golgi Staining

Live-Cell Golgi Staining Workflow Prepare_Complex Prepare 5 µM NBD C6-ceramide-BSA complex Rinse_Cells Rinse cells on coverslips with HBSS/HEPES Prepare_Complex->Rinse_Cells Incubate_4C Incubate with complex 30 min at 4°C Rinse_Cells->Incubate_4C Wash_Cold Wash with ice-cold HBSS/HEPES Incubate_4C->Wash_Cold Incubate_37C Incubate in fresh medium 30 min at 37°C Wash_Cold->Incubate_37C Wash_Final Wash with fresh medium Incubate_37C->Wash_Final Microscopy Fluorescence Microscopy Wash_Final->Microscopy

Caption: Step-by-step workflow for staining the Golgi apparatus in living cells.

Protocol 2: In Situ Assay for Sphingolipid Metabolism

This protocol provides a framework for studying the metabolism of this compound in cultured cells, based on methods described for quantifying ceramide metabolism.[5]

Materials:

  • NBD C6-ceramide-BSA complex (as prepared in Protocol 1)

  • Cultured cells (e.g., MCF7) in culture dishes

  • Lipid extraction solvents (e.g., chloroform/methanol mixture)

  • HPLC system with a fluorescence detector

Procedure:

  • Cell Treatment: a. Plate cells at a suitable density and allow them to adhere. b. Treat the cells with the desired concentration of NBD C6-ceramide-BSA complex (e.g., 1-10 µM) for a specific duration (e.g., 1 hour) at 37°C.

  • Lipid Extraction: a. After incubation, wash the cells with ice-cold PBS. b. Scrape the cells in the presence of a chloroform/methanol mixture to extract the lipids. c. Separate the organic and aqueous phases by centrifugation. d. Collect the lower organic phase containing the lipids. e. Dry the lipid extract under a stream of nitrogen.

  • HPLC Analysis: a. Resuspend the dried lipid extract in a suitable mobile phase. b. Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a fluorescence detector set to the excitation and emission wavelengths of NBD. c. Analyze the chromatogram to identify and quantify the peaks corresponding to C6 NBD-ceramide and its metabolites (C6 NBD-sphingomyelin, C6 NBD-glucosylceramide).

Conclusion

This compound is a versatile and powerful tool for investigating fundamental aspects of cell biology. Its ability to serve as a fluorescent tracer for the Golgi apparatus and sphingolipid trafficking pathways, coupled with its capacity to induce apoptosis, makes it highly valuable for researchers in basic science and drug development. By understanding the core mechanisms of action and utilizing the detailed protocols provided in this guide, scientists can effectively employ this fluorescent ceramide analog to gain deeper insights into cellular processes and their deregulation in disease.

References

Visualizing the Cellular Sorting Hub: A Technical Guide to C6 NBD L-threo-ceramide for Golgi Apparatus Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of C6 NBD L-threo-ceramide, a fluorescent analog of ceramide, and its application in the visualization of the Golgi apparatus in both live and fixed cells. Its utility as a selective stain for this vital organelle makes it an invaluable tool for studying sphingolipid transport, metabolism, and the intricate dynamics of the Golgi complex.

Principle of Action: Metabolic Trapping within the Golgi

This compound is a cell-permeable molecule that selectively accumulates in the Golgi apparatus. The underlying mechanism for this specificity is not direct affinity but rather a process of metabolic trapping.[1] Once inside the cell, the ceramide analog is transported to the Golgi, where it is metabolized by resident enzymes into fluorescent sphingomyelin (B164518) and glucosylceramide.[1][2][3] These fluorescent metabolites are then retained within the Golgi cisternae, providing a stable and specific signal for visualization.[4] The nitrobenzoxadiazole (NBD) fluorophore is environmentally sensitive, exhibiting weak fluorescence in aqueous environments but becoming brightly fluorescent in the nonpolar lipid environment of the Golgi membrane.[1][5][6]

This targeted accumulation allows for the detailed study of Golgi morphology, trafficking pathways, and the broader implications of sphingolipid metabolism in various cellular functions and disease states.[1] The probe has been successfully used to observe changes in Golgi morphology in living cells and to study the mechanisms of sphingolipid transport and metabolism.[7]

Physicochemical and Fluorescent Properties

A clear understanding of the properties of this compound is crucial for its effective application.

PropertyValueReference
Full Chemical Name N-(epsilon-7-nitrobenz-2-oxa-1,3-diazol-4-yl-aminocaproyl)-D-erythro-sphingosine[8][9]
Molecular Formula C30H49N5O6[10]
Molecular Weight 575.74 g/mol [10]
Excitation Maximum ~466 nm[5][7][10]
Emission Maximum ~536 nm[5][7][10]
Solubility Soluble in Chloroform, DMSO[10]
Storage Conditions -20°C, protect from light[5][6][10]

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate results. The following protocols are synthesized from established methods for the preparation and use of this compound for Golgi staining.

Preparation of C6-NBD-Ceramide-BSA Complex

For efficient delivery into cells, this compound is often complexed with bovine serum albumin (BSA).[5][6]

StepProcedure
1 Prepare a 1 mM stock solution of this compound in a chloroform:ethanol (19:1 v/v) solution.[5]
2 Dispense 50 µL of the stock solution into a glass test tube.[5]
3 Evaporate the solvent under a stream of nitrogen, followed by at least 1 hour under vacuum.[5]
4 Redissolve the dried lipid in 200 µL of absolute ethanol.[5]
5 In a separate 50 mL plastic centrifuge tube, prepare a solution of 0.34 mg/mL defatted BSA in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).[5]
6 While vortexing the BSA solution, inject the 200 µL of ethanolic this compound solution.[5]
7 The resulting solution will be a 5 µM C6-NBD-ceramide / 5 µM BSA complex. Store this complex at -20°C.[5]

Staining Protocol for Living Cells

Live_Cell_Staining_Workflow start Start: Cells grown on coverslips rinse1 Rinse cells with appropriate medium (e.g., HBSS/HEPES) start->rinse1 incubate_cold Incubate with 5 µM C6-NBD-ceramide-BSA complex (30 min at 4°C) rinse1->incubate_cold rinse2 Rinse several times with ice-cold medium incubate_cold->rinse2 incubate_warm Incubate in fresh medium (30 min at 37°C) rinse2->incubate_warm wash Wash with fresh medium incubate_warm->wash examine Examine under fluorescence microscope wash->examine

Caption: Workflow for staining the Golgi apparatus in living cells.

StepProcedureDetails
1 Cell PreparationGrow cells on glass coverslips to an appropriate confluency.
2 RinsingRinse the cells with a suitable medium such as Hanks' Balanced Salt Solution with HEPES (HBSS/HEPES).[5]
3 IncubationIncubate the cells with 5 µM C6-NBD-ceramide-BSA complex in HBSS/HEPES for 30 minutes at 4°C.[5]
4 RinsingRinse the sample several times with ice-cold medium.[5]
5 Chase IncubationIncubate in fresh medium at 37°C for an additional 30 minutes.[5] This step allows for the transport and metabolism of the ceramide analog.
6 Final WashWash the sample in fresh medium.[5]
7 VisualizationMount the coverslips and examine them using a fluorescence microscope with appropriate filters (e.g., FITC filter set).[6] Prominent labeling of the Golgi apparatus should be visible.[5]

Staining Protocol for Fixed Cells

Fixed_Cell_Staining_Workflow start Start: Cells grown on coverslips rinse1 Rinse cells with HBSS/HEPES start->rinse1 fix Fix cells (e.g., 0.5% glutaraldehyde (B144438) or 2-4% paraformaldehyde) (5-10 min at room temperature) rinse1->fix rinse2 Rinse several times with ice-cold HBSS/HEPES fix->rinse2 incubate_stain Incubate with 5 µM C6-NBD-ceramide-BSA complex (30 min at 4°C) rinse2->incubate_stain rinse3 Rinse with HBSS/HEPES incubate_stain->rinse3 back_exchange Incubate with 10% fetal calf serum or 2 mg/ml BSA (30-90 min at room temperature) rinse3->back_exchange wash Wash with fresh HBSS/HEPES back_exchange->wash examine Mount and examine under fluorescence microscope wash->examine

Caption: Workflow for staining the Golgi apparatus in fixed cells.

StepProcedureDetails
1 Cell PreparationGrow cells on glass coverslips.
2 RinsingRinse cells with HBSS/HEPES.[5]
3 FixationFix cells for 5-10 minutes at room temperature.[5] Common fixatives include 0.5% glutaraldehyde in 10% sucrose/100 mM PIPES, pH 7.0, or 2-4% paraformaldehyde in phosphate-buffered saline (PBS).[5][7]
4 Rinsing after FixationRinse the sample several times with ice-cold HBSS/HEPES.[5]
5 Staining IncubationTransfer to an ice bath and incubate for 30 minutes at 4°C with 5 µM C6-NBD-ceramide-BSA complex.[5]
6 RinsingRinse in HBSS/HEPES.[5]
7 Back-ExchangeTo enhance Golgi staining and reduce background from other membranes, incubate for 30-90 minutes at room temperature with 10% fetal calf serum or 2 mg/mL BSA.[5][7] This step helps to remove excess, unbound C6-NBD-ceramide.[4][8][9]
8 Final WashWash the sample in fresh HBSS/HEPES.[5]
9 VisualizationMount the coverslips and examine by fluorescence microscopy.[5]

Mechanism of Golgi Targeting and Retention

The selective labeling of the Golgi apparatus by this compound is a multi-step process involving uptake, transport, enzymatic conversion, and retention.

Golgi_Targeting_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_golgi_lumen Golgi Lumen C6_BSA C6-NBD-Ceramide-BSA Complex PM Plasma Membrane C6_BSA->PM Delivery Cytosol Cytosol PM->Cytosol Uptake Golgi Golgi Apparatus Cytosol->Golgi Transport Metabolites Fluorescent Metabolites (NBD-Sphingomyelin, NBD-Glucosylceramide) Golgi->Metabolites Metabolic Conversion Metabolites->Golgi Retention (Trapping)

Caption: Mechanism of this compound Golgi targeting.

Considerations and Best Practices

  • Detergents and Fixatives: Avoid the use of detergents and methanol/acetone fixatives as they can disrupt membrane integrity and affect staining.[5]

  • Lipid Extraction: Fixation protocols that extract or modify cellular lipids can inhibit the accumulation of C6-NBD-Ceramide in the Golgi.[8][9]

  • Cholesterol Depletion: Agents that complex with cellular cholesterol, such as Filipin, can inhibit the accumulation of C6-NBD-Ceramide at the Golgi apparatus.[8][9]

  • Microscopy: A fluorescence microscope equipped with a standard FITC filter set is suitable for visualizing the NBD fluorescence.

Conclusion

This compound is a robust and specific fluorescent probe for labeling the Golgi apparatus in both living and fixed cells. Its mechanism of action, based on metabolic trapping, provides a reliable method for visualizing Golgi structure and dynamics. By following the detailed protocols and considering the key technical aspects outlined in this guide, researchers can effectively utilize this tool to gain valuable insights into the complex roles of the Golgi apparatus and sphingolipid metabolism in cellular health and disease.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Sphingolipid Metabolism Studies with C6 NBD L-threo-ceramide

Introduction

Sphingolipids are a critical class of lipids that function as both structural components of cellular membranes and as bioactive molecules involved in a myriad of cellular processes, including signal transduction, cell proliferation, and apoptosis. The study of their complex metabolic pathways is crucial for understanding various diseases and for the development of novel therapeutics. Fluorescent lipid analogs are invaluable tools in this field, and among them, this compound stands out for its unique properties. This technical guide provides a comprehensive overview of the application of this compound in sphingolipid metabolism research, detailing experimental protocols, quantitative data, and visualizing key pathways and workflows.

This compound is a fluorescent analog of ceramide, a central hub in sphingolipid metabolism. The C6 denotes a short six-carbon acyl chain, making the molecule cell-permeable. The NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) group is a fluorescent reporter. The L-threo stereoisomer is a non-natural configuration. While natural D-erythro-ceramide is a substrate for a wide range of metabolic enzymes, L-threo-ceramide exhibits a more restricted metabolic fate, making it a specific tool for investigating particular enzymatic pathways.[1] Specifically, L-threo-ceramide is a substrate for dihydroceramide (B1258172) synthase and sphingomyelin (B164518) synthase but not for glucosylceramide synthase.[1] This characteristic allows for targeted studies of specific branches of sphingolipid metabolism.

Core Sphingolipid Metabolism

The metabolism of sphingolipids is a complex network of synthesis and degradation pathways. The de novo synthesis pathway begins with the condensation of serine and palmitoyl-CoA.[2] The central molecule, ceramide, can be further metabolized into various complex sphingolipids, including sphingomyelin and glucosylceramide, or broken down into sphingosine, which can be phosphorylated to the potent signaling molecule sphingosine-1-phosphate.

sphingolipid_pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine CDase Complex Glycosphingolipids Complex Glycosphingolipids Glucosylceramide->Complex Glycosphingolipids Sphingosine->Ceramide CerS Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate SPHK

Caption: Overview of the de novo sphingolipid biosynthesis pathway.

Experimental Protocols

I. Cellular Labeling with this compound

This protocol describes the general procedure for labeling live cells to study the uptake, trafficking, and metabolism of sphingolipids.

Materials:

  • This compound stock solution (e.g., 1 mM in ethanol (B145695) or DMSO)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4 - HBSS/HEPES)

  • Cell culture medium appropriate for the cell line

  • Cultured cells grown on coverslips or appropriate imaging dishes

Procedure:

  • Preparation of C6 NBD-ceramide/BSA Complex:

    • Dry down an aliquot of the this compound stock solution under a stream of nitrogen gas.

    • Redissolve the dried lipid in a small volume of absolute ethanol.

    • Prepare a solution of 0.34 mg/mL fatty acid-free BSA in HBSS/HEPES.

    • While vortexing the BSA solution, slowly add the ethanolic solution of this compound to a final concentration of 5 µM.[3] This facilitates the delivery of the hydrophobic ceramide analog to the cells.

  • Cell Labeling:

    • Wash the cultured cells twice with pre-warmed HBSS/HEPES.

    • Incubate the cells with the 5 µM this compound/BSA complex in HBSS/HEPES for 30 minutes at 37°C.[3]

  • Washing:

    • Remove the labeling solution and wash the cells three times with ice-cold HBSS/HEPES to remove unbound probe.

  • Chase Incubation (Optional):

    • To follow the metabolic fate of the ceramide analog, incubate the labeled cells in fresh, pre-warmed culture medium for various time points (e.g., 30, 60, 120 minutes) at 37°C.

  • Imaging:

    • Mount the coverslips and visualize the cellular localization of the fluorescent lipid using a fluorescence microscope with appropriate filters for NBD (Excitation/Emission maxima ~466/536 nm).[4] C6 NBD ceramide analogs typically accumulate in the Golgi apparatus.[5][6][7]

cell_labeling_workflow prep Prepare C6 NBD-ceramide/BSA Complex labeling Incubate Cells with Complex at 37°C prep->labeling wash Wash with Cold Buffer labeling->wash chase Chase Incubation in Fresh Medium (Optional) wash->chase image Fluorescence Microscopy wash->image chase->image

Caption: Experimental workflow for cellular labeling with this compound.

II. Lipid Extraction and Analysis by Thin-Layer Chromatography (TLC)

This protocol allows for the separation and semi-quantitative analysis of this compound and its fluorescent metabolites.

Materials:

  • Labeled cells from the previous protocol

  • Phosphate-buffered saline (PBS)

  • Methanol

  • Chloroform

  • Cell scraper

  • Centrifuge tubes

  • Nitrogen gas stream

  • TLC plates (silica gel)

  • TLC developing chamber

  • TLC solvent system (e.g., chloroform:methanol:water 65:25:4, v/v/v)

  • UV transilluminator or fluorescence scanner

Procedure:

  • Cell Harvesting:

    • After the desired incubation, place the culture dish on ice and wash the cells twice with ice-cold PBS.

    • Scrape the cells into 1 mL of ice-cold PBS and transfer to a centrifuge tube.

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Lipid Extraction:

    • Aspirate the supernatant and add 1 mL of chloroform:methanol (1:2, v/v) to the cell pellet. Vortex thoroughly.

    • Add 0.8 mL of water and 1 mL of chloroform. Vortex again to create a biphasic system.

    • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution:

    • Dry the extracted lipids under a stream of nitrogen gas.

    • Reconstitute the dried lipid film in a small, known volume of chloroform:methanol (2:1, v/v).

  • TLC Analysis:

    • Spot the lipid extract onto a silica (B1680970) TLC plate.

    • Allow the spot to dry completely.

    • Place the TLC plate in a developing chamber pre-equilibrated with the chosen solvent system.

    • Allow the solvent front to migrate to near the top of the plate.

    • Remove the plate and allow it to air dry completely.

  • Visualization and Quantification:

    • Visualize the fluorescent lipid spots under a UV transilluminator.

    • The relative fluorescence intensity of the spots corresponding to the parent compound and its metabolites can be quantified using densitometry software.[8]

tlc_workflow harvest Harvest and Pellet Labeled Cells extract Lipid Extraction (Chloroform/Methanol) harvest->extract dry Dry Lipid Extract under Nitrogen extract->dry reconstitute Reconstitute in Solvent dry->reconstitute spot Spot Extract on TLC Plate reconstitute->spot develop Develop TLC Plate spot->develop visualize Visualize and Quantify Fluorescent Spots develop->visualize

Caption: Workflow for lipid extraction and TLC analysis.

Quantitative Data Presentation

The use of this compound allows for the quantification of enzyme activities and the assessment of metabolic flux. Below are examples of quantitative data that can be obtained.

Table 1: In Situ Glucosylceramide Synthase (GCS) Activity

This table illustrates how C6 NBD D-erythro-ceramide (a substrate for GCS) can be used to compare GCS activity in control versus disease-model cells, such as those from Gaucher disease patients, which have a deficiency in glucocerebrosidase leading to glucosylceramide accumulation.[9][10][11]

Cell TypeC6 NBD-Glucosylceramide (pmol/mg protein)Fold Change
Control Fibroblasts 15.2 ± 2.11.0
Gaucher Fibroblasts 68.5 ± 7.94.5

Table 2: Effect of Sphingolipid Metabolism Inhibitors

C6 NBD ceramide analogs are valuable for assessing the efficacy and specificity of small molecule inhibitors of sphingolipid-metabolizing enzymes.[12]

Treatment (MCF7 cells)NBD-Sphingomyelin (% of Control)NBD-Glucosylceramide (% of Control)NBD-Ceramide-1-Phosphate (% of Control)
Vehicle Control 100 ± 8100 ± 11100 ± 13
PDMP (GCS inhibitor) 95 ± 712 ± 375 ± 9
NVP-231 (CERK inhibitor) 102 ± 998 ± 1215 ± 4

Data are illustrative based on expected inhibitor effects. PDMP is a known inhibitor of glucosylceramide synthase.[13]

Signaling Pathways and Logical Relationships

While this compound is primarily a metabolic tracer, its application can shed light on signaling pathways affected by alterations in sphingolipid metabolism. For instance, in Gaucher disease, the accumulation of glucosylceramide, which can be modeled with fluorescent ceramide analogs, is linked to downstream cellular pathologies.

gaucher_pathway gba1 GBA1 Gene Mutation gcase Deficient Glucocerebrosidase gba1->gcase glccer Glucosylceramide Accumulation gcase->glccer lysosome Lysosomal Dysfunction glccer->lysosome asyn α-Synuclein Aggregation glccer->asyn promotes lysosome->asyn pd Increased Parkinson's Disease Risk asyn->pd

Caption: Logical relationship in Gaucher disease pathophysiology.[14]

This guide provides a foundational framework for utilizing this compound in sphingolipid research. The detailed protocols and illustrative data serve as a starting point for designing and interpreting experiments aimed at unraveling the complexities of sphingolipid metabolism and its role in health and disease.

References

C6-NBD-L-threo-ceramide: A Technical Guide to a Vital Stain for the Golgi Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(7-(4-nitrobenzo-2-oxa-1,3-diazole))-6-aminocaproyl sphingosine (B13886) (C6-NBD-ceramide) is a fluorescently labeled, cell-permeable analog of ceramide that serves as a vital stain for the Golgi apparatus in both live and fixed cells. Its utility lies in its ability to be metabolized within the Golgi complex, leading to the accumulation of fluorescent products that delineate the organelle's structure.[1] This technical guide provides an in-depth overview of C6-NBD-L-threo-ceramide, its properties, experimental protocols for its use, and its role in the context of ceramide signaling pathways within the Golgi. The L-threo stereoisomer exhibits specific metabolic fates, making it a valuable tool for dissecting sphingolipid metabolism.[2]

Data Presentation

Physicochemical and Fluorescent Properties
PropertyValueReferences
Chemical Formula C₃₀H₄₉N₅O₆[3]
Molecular Weight 575.7 g/mol [3]
Excitation Maximum (Ex) ~466 nm[4][5]
Emission Maximum (Em) ~536 nm[4][5]
Appearance Dark solid-
Solubility DMSO, Chloroform-
Comparison with other Ceramide Analogs
ParameterC6-NBD-L-threo-ceramideC6-NBD-D-erythro-ceramide
Metabolism to Glucosylceramide Not a substrate for glucosylceramide synthase.Metabolized to C6-NBD-glucosylceramide.
Metabolism to Sphingomyelin (B164518) Metabolized to C6-NBD-sphingomyelin.Metabolized to C6-NBD-sphingomyelin.
Primary Use Studying sphingomyelin synthesis pathway and as a Golgi stain.Studying both sphingomyelin and glucosylceramide synthesis pathways, and as a Golgi stain.

Experimental Protocols

Live Cell Staining of the Golgi Apparatus

This protocol is adapted from established methodologies for staining the Golgi complex in living cells.[6]

Materials:

  • C6-NBD-L-threo-ceramide

  • Bovine Serum Albumin (BSA), defatted

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cells grown on glass-bottom dishes or coverslips

Procedure:

  • Prepare a 1 mM stock solution of C6-NBD-L-threo-ceramide in DMSO. Store aliquots at -20°C, protected from light.[7]

  • Prepare a 5 µM working solution of C6-NBD-L-threo-ceramide complexed with BSA. This is achieved by diluting the stock solution into pre-warmed (37°C) HBSS containing 0.34 mg/mL defatted BSA and vortexing vigorously.[8]

  • Wash the cells twice with warm HBSS.

  • Incubate the cells with the 5 µM C6-NBD-L-threo-ceramide/BSA complex solution for 30 minutes at 4°C. This allows the probe to label the plasma membrane.[6]

  • Wash the cells three times with ice-cold HBSS to remove excess probe. [6]

  • Add fresh, pre-warmed imaging medium to the cells and incubate at 37°C for 30-60 minutes. During this time, the fluorescent ceramide is transported to and metabolized within the Golgi apparatus.[6][8]

  • Image the cells using a fluorescence microscope with appropriate filter sets for NBD (Excitation: ~466 nm, Emission: ~536 nm).

Fixed Cell Staining of the Golgi Apparatus

This protocol allows for the visualization of the Golgi complex in fixed cells.[6]

Materials:

  • C6-NBD-L-threo-ceramide

  • Bovine Serum Albumin (BSA), defatted

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA) or Glutaraldehyde

  • Cells grown on coverslips

Procedure:

  • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare a 5 µM working solution of C6-NBD-L-threo-ceramide complexed with BSA in PBS as described for live-cell staining.

  • Incubate the fixed cells with the C6-NBD-L-threo-ceramide/BSA complex solution for 30 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image the cells using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

Metabolism of C6-NBD-L-threo-ceramide in the Golgi

C6-NBD-L-threo-ceramide that reaches the Golgi apparatus is a substrate for sphingomyelin synthase (SMS), which transfers a phosphocholine (B91661) headgroup from phosphatidylcholine to the ceramide backbone, producing C6-NBD-sphingomyelin.[9][2] Unlike the D-erythro isomer, L-threo-ceramide is not a substrate for glucosylceramide synthase (GCS).[2] This specific metabolic routing makes the L-threo isomer a useful tool to specifically investigate the sphingomyelin synthesis pathway.

Cer C6-NBD-L-threo-ceramide SM C6-NBD-Sphingomyelin Cer->SM Sphingomyelin Synthase (SMS) GlcCer C6-NBD-Glucosylceramide Cer->GlcCer Glucosylceramide Synthase (GCS) PC Phosphatidylcholine DAG Diacylglycerol PC->DAG UDP_Glc UDP-Glucose UDP_Glc->GlcCer

Metabolism of C6-NBD-L-threo-ceramide in the Golgi.
Experimental Workflow for Golgi Staining

The following diagram illustrates the key steps involved in staining the Golgi apparatus in live cells using C6-NBD-L-threo-ceramide.

Start Start: Cells in Culture Wash1 Wash with warm HBSS Start->Wash1 IncubateProbe Incubate with C6-NBD-L-threo-ceramide/BSA (4°C, 30 min) Wash1->IncubateProbe Wash2 Wash with cold HBSS IncubateProbe->Wash2 Incubate37 Incubate in fresh medium (37°C, 30-60 min) Wash2->Incubate37 Image Fluorescence Microscopy Incubate37->Image End End: Golgi Visualization Image->End

Live cell staining workflow for the Golgi apparatus.
Ceramide Transport and Signaling at the Golgi

Ceramide synthesized in the endoplasmic reticulum (ER) is transported to the Golgi apparatus via vesicular transport or by the ceramide transfer protein (CERT).[10] In the Golgi, ceramide is a central hub for the synthesis of complex sphingolipids, including sphingomyelin and glycosphingolipids (though C6-NBD-L-threo-ceramide is not a substrate for the latter). These complex sphingolipids are then sorted and transported to other cellular destinations, including the plasma membrane. The metabolism of ceramide in the Golgi plays a crucial role in regulating cellular processes such as apoptosis, proliferation, and inflammation.[10]

ER Endoplasmic Reticulum (Ceramide Synthesis) Vesicle Vesicular Transport ER->Vesicle CERT CERT Protein ER->CERT Golgi Golgi Apparatus Vesicle->Golgi CERT->Golgi SM Sphingomyelin Synthesis Golgi->SM GSL Glycosphingolipid Synthesis Golgi->GSL Signaling Cellular Signaling (Apoptosis, Proliferation) Golgi->Signaling PM Plasma Membrane SM->PM GSL->PM

Ceramide transport and its central role in the Golgi.

References

A Technical Guide to the Cellular Dynamics of C6 NBD L-threo-ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the cellular uptake, trafficking, and metabolism of C6 NBD L-threo-ceramide, a fluorescently labeled, cell-permeable ceramide analog. This document provides a comprehensive overview of its application in studying sphingolipid pathways, complete with quantitative data, detailed experimental protocols, and visual representations of its cellular journey and experimental handling.

Introduction to C6 NBD Ceramide

N-(e-7-nitrobenz-2-oxa-1,3-diazol-4-yl-aminocaproyl)-sphingosine (C6 NBD-ceramide) is a vital tool in cell biology for investigating the intricate pathways of sphingolipid metabolism and transport.[1][2] Its utility stems from the attached nitrobenzoxadiazole (NBD) fluorophore, which allows for direct visualization of its subcellular localization and movement using fluorescence microscopy.[1][3] This short-chain ceramide analog readily permeates cell membranes, making it suitable for studying dynamic processes in living cells.[4][5]

A key characteristic of C6 NBD-ceramide is its rapid and selective accumulation in the Golgi apparatus, a central sorting and processing station for lipids and proteins.[1][6][7] Within the Golgi, it serves as a substrate for enzymes involved in sphingolipid synthesis, being metabolized into C6 NBD-sphingomyelin and C6 NBD-glucosylceramide.[4][8] These fluorescent metabolites are subsequently trafficked to other cellular destinations, primarily the plasma membrane.[2][8]

The stereochemistry of the ceramide analog influences its metabolic fate. The L-threo diastereomer of C6 NBD-ceramide is a substrate for sphingomyelin (B164518) synthase, leading to the formation of C6 NBD-sphingomyelin. However, it is not recognized by glucosylceramide synthase, thus preventing its conversion to C6 NBD-glucosylceramide.[9] This specificity makes this compound a valuable probe for dissecting specific branches of the sphingolipid metabolic pathway.

Cellular Uptake and Trafficking Pathway

The journey of this compound through the cell is a multi-step process involving passive diffusion, targeted organelle accumulation, enzymatic modification, and subsequent vesicular transport.

Uptake and Golgi Accumulation: When introduced to cells, typically as a complex with bovine serum albumin (BSA) to enhance solubility, this compound spontaneously transfers into the plasma membrane.[3][10] From the plasma membrane, it moves through the cytoplasm and rapidly concentrates in the membranes of the Golgi apparatus.[7][11] This accumulation is a key feature, making it an excellent marker for this organelle in both live and fixed cells.[1][6]

Metabolism in the Golgi Apparatus: Within the Golgi, this compound is metabolized by sphingomyelin synthase into C6 NBD L-threo-sphingomyelin.[9] This conversion is a critical step in its trafficking, as the resulting sphingomyelin has different physical properties and is sorted into transport vesicles destined for the plasma membrane.

Transport to the Plasma Membrane: Following its conversion, C6 NBD L-threo-sphingomyelin is packaged into transport vesicles that bud from the trans-Golgi network. These vesicles then move along the cytoskeleton and fuse with the plasma membrane, delivering the fluorescent sphingolipid analog to the cell surface.[2]

Endocytic Pathway: It is also important to note that fluorescent sphingolipid analogs at the plasma membrane can be internalized via endocytosis.[12] The subsequent intracellular destination of these endocytosed lipids can vary, with some being recycled back to the Golgi apparatus.[12]

Cellular_Uptake_and_Trafficking_of_C6_NBD_L_threo_ceramide extracellular Extracellular Space (this compound-BSA complex) pm Plasma Membrane extracellular->pm Uptake cytoplasm Cytoplasm pm->cytoplasm Diffusion golgi Golgi Apparatus cytoplasm->golgi Accumulation metabolism Metabolism (Sphingomyelin Synthase) golgi->metabolism Conversion vesicle Transport Vesicle (C6 NBD L-threo-sphingomyelin) golgi->vesicle Budding metabolism->golgi pm_out Plasma Membrane (Outer Leaflet) vesicle->pm_out Fusion/Exocytosis

Cellular trafficking pathway of this compound.

Quantitative Data

The uptake and metabolism of C6 NBD-ceramide are dependent on both concentration and incubation time. The following tables summarize quantitative data from studies using this fluorescent probe.

Table 1: Dose-Response of C6 NBD-Ceramide Uptake and Metabolism in MCF7 Cells [11]

C6 NBD-Ceramide ConcentrationIncubation TimeCellular Incorporation of C6 NBD-CeramideFormation of C6 NBD-HexosylceramideFormation of C6 NBD-SphingomyelinFormation of C6 NBD-Ceramide-1-Phosphate
0 µM to 20 µM1 hourLinear increaseLinear increaseSaturation observed above 10 µMSaturation observed above 5 µM

Table 2: Time-Course of C6 NBD-Ceramide Uptake and Metabolism in MCF7 Cells at 1 µM [11]

Incubation TimeCellular Incorporation of C6 NBD-CeramideFormation of C6 NBD-HexosylceramideFormation of C6 NBD-SphingomyelinFormation of C6 NBD-Ceramide-1-Phosphate
Up to 60 minutesLinear increaseGradual increaseGradual increaseGradual increase

Table 3: Golgi Membrane Concentration of a Similar Fluorescent Ceramide Analog [13][14][15]

Fluorescent ProbeEstimated Concentration in Golgi Membranes
C5-DMB-Cer and its metabolitesUp to 5-10 mol %

Experimental Protocols

The following are detailed methodologies for key experiments involving C6 NBD-ceramide.

Preparation of C6 NBD-Ceramide/BSA Complex

This protocol describes the preparation of the C6 NBD-ceramide complex with fatty acid-free BSA for delivery to cells.[10][11]

  • Stock Solution: Prepare a 1 mM stock solution of C6 NBD-ceramide in absolute ethanol (B145695) or chloroform.

  • Drying: Aliquot the desired amount of the stock solution into a glass tube and dry the solvent under a stream of nitrogen gas.

  • Resuspension: Redissolve the dried lipid in a small volume of absolute ethanol (e.g., 200 µL for 100 nmol of ceramide).

  • Complexation: Prepare a solution of 0.34 mg/mL fatty acid-free BSA in a suitable buffer (e.g., PBS or HBSS/HEPES). While vortexing the BSA solution, slowly add the ethanolic solution of C6 NBD-ceramide.

  • Storage: The resulting C6 NBD-ceramide/BSA complex can be stored at -20°C.

Labeling of Live Cells with C6 NBD-Ceramide

This protocol outlines the procedure for staining the Golgi apparatus in living cells.[10]

  • Cell Culture: Grow cells on glass coverslips to the desired confluency.

  • Washing: Rinse the cells with an appropriate medium, such as Hanks' Balanced Salt Solution with HEPES (HBSS/HEPES).

  • Labeling: Incubate the cells with the C6 NBD-ceramide/BSA complex (typically 5 µM) in HBSS/HEPES for 30 minutes at 4°C. This allows the ceramide analog to insert into the plasma membrane without significant internalization.

  • Internalization: Rinse the cells several times with ice-cold medium to remove excess probe. Then, incubate the cells in fresh, pre-warmed medium at 37°C for 30 minutes to allow for trafficking to the Golgi apparatus.

  • Washing: Wash the cells with fresh medium.

  • Microscopy: Mount the coverslips and observe the cells using a fluorescence microscope with appropriate filter sets for NBD (Excitation/Emission: ~466/536 nm).[1]

Labeling of Fixed Cells with C6 NBD-Ceramide

This protocol details the staining of the Golgi apparatus in fixed cells.[6][7][10]

  • Cell Culture and Fixation: Grow cells on glass coverslips and fix them using a suitable fixative (e.g., 0.5% glutaraldehyde).

  • Washing: Rinse the fixed cells several times with ice-cold buffer (e.g., HBSS/HEPES).

  • Labeling: Transfer the coverslips to an ice bath and incubate with the C6 NBD-ceramide/BSA complex (typically 5 µM) for 30 minutes at 4°C.

  • Back-Exchange: To reduce background fluorescence and enhance the specific staining of the Golgi, incubate the cells with a solution of 2 mg/mL defatted BSA or 10% fetal calf serum for 30-90 minutes at room temperature. This step removes excess C6 NBD-ceramide from other cellular membranes.

  • Washing: Wash the cells in fresh buffer.

  • Microscopy: Mount the coverslips and visualize the Golgi staining by fluorescence microscopy.

Experimental_Workflow_for_Live_Cell_Labeling start Start: Cells on Coverslips wash1 Wash with Medium (e.g., HBSS/HEPES) start->wash1 labeling Incubate with C6 NBD-Ceramide/BSA (e.g., 5 µM, 30 min, 4°C) wash1->labeling wash2 Wash with Ice-Cold Medium labeling->wash2 internalization Incubate in Fresh Medium (30 min, 37°C) wash2->internalization wash3 Wash with Fresh Medium internalization->wash3 microscopy Fluorescence Microscopy (Ex/Em: ~466/536 nm) wash3->microscopy end End: Visualize Golgi microscopy->end

Experimental workflow for live cell labeling.
Analysis of C6 NBD-Ceramide Metabolites by HPLC

This protocol provides a general overview of how to analyze the metabolism of C6 NBD-ceramide.[11][16]

  • Cell Labeling: Label cells with C6 NBD-ceramide for the desired time and concentration as described in section 4.2.

  • Lipid Extraction: After incubation, wash the cells and perform a total lipid extraction using established methods (e.g., Bligh-Dyer extraction).

  • HPLC Separation: Separate the lipid extract using a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., a silica (B1680970) column for normal-phase chromatography).

  • Fluorescence Detection: Use a fluorescence detector set to the excitation and emission wavelengths of NBD to detect the separated C6 NBD-ceramide and its fluorescent metabolites.

  • Quantification: Quantify the amount of each lipid by integrating the area under the respective peaks in the chromatogram and comparing them to standards.

Signaling Implications

While this compound is primarily used as a tracer for lipid trafficking, its core molecule, ceramide, is a well-established bioactive lipid and second messenger. Endogenously generated ceramide is involved in a multitude of cellular signaling pathways that regulate processes such as:

  • Apoptosis: Ceramide can induce programmed cell death.[17][18]

  • Cell Senescence and Proliferation: It plays a role in regulating the cell cycle.[17][18]

  • Differentiation: Ceramide can influence cellular differentiation programs.[18]

Ceramide exerts its effects by modulating the activity of various downstream targets, including protein kinases, protein phosphatases, and other signaling enzymes.[18] Although the direct signaling effects of the exogenously added this compound are not its primary application, it is a crucial consideration in experimental design, as high concentrations could potentially perturb these pathways.

Ceramide_Signaling_Pathways stimuli Extracellular Stimuli smase Sphingomyelinase Activation stimuli->smase ceramide Ceramide Generation smase->ceramide downstream Downstream Effectors ceramide->downstream kinases Protein Kinases downstream->kinases phosphatases Protein Phosphatases downstream->phosphatases other Other Signaling Molecules downstream->other response Cellular Responses kinases->response phosphatases->response other->response apoptosis Apoptosis response->apoptosis proliferation Cell Cycle Arrest/Proliferation response->proliferation differentiation Differentiation response->differentiation

Overview of ceramide-mediated signaling pathways.

Conclusion

This compound is an indispensable tool for the real-time investigation of sphingolipid trafficking and metabolism in cells. Its selective accumulation in the Golgi apparatus and stereospecific metabolism provide a unique window into the complex sorting and transport mechanisms of this important class of lipids. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this fluorescent probe in their studies of cellular lipid dynamics and associated pathologies.

References

The Divergent Roles of C6 NBD L-threo-ceramide in Lipid Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491) are central bioactive lipids implicated in a myriad of cellular processes, including apoptosis, cell cycle regulation, and stress responses. The use of fluorescently labeled, cell-permeable ceramide analogs has been instrumental in elucidating these complex signaling networks. This technical guide focuses on a specific, less-studied stereoisomer, C6 NBD L-threo-ceramide. It delves into its unique metabolic fate, its role in initiating signaling cascades, and its utility as a research tool. We provide a comparative analysis with its well-characterized D-erythro counterpart, present key quantitative data, detail experimental protocols, and visualize the relevant biological pathways to offer a comprehensive resource for researchers in lipid signaling and drug development.

Introduction: The Sphingolipid Rheostat and the Significance of Stereochemistry

The "sphingolipid rheostat" theory posits that the balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P) dictates cell fate.[1] A diverse array of stimuli, from death receptor activation to chemotherapy, can lead to an accumulation of intracellular ceramides, tipping the balance towards apoptosis.[2][3]

Ceramides are a structurally diverse class of lipids, characterized by a sphingoid base acylated with a fatty acid of varying chain length.[4] This structural heterogeneity, including the stereochemistry of the sphingoid backbone, plays a crucial role in their biological function. Naturally occurring ceramides exist in the D-erythro configuration.[5] Synthetic analogs, such as the fluorescent this compound, offer unique tools to dissect the stereospecificity of the enzymes and effector proteins involved in ceramide signaling.

This compound: Structure and Physicochemical Properties

This compound is a synthetic, cell-permeable ceramide analog. It consists of an L-threo-sphingosine backbone N-acylated with a six-carbon (C6) fatty acid, which is in turn labeled with the environmentally sensitive fluorophore, 7-nitrobenz-2-oxa-1,3-diazole (NBD). The NBD moiety is weakly fluorescent in aqueous environments but exhibits a significant increase in quantum yield in the hydrophobic environment of cellular membranes.[6]

Quantitative Data: Physicochemical and Spectroscopic Properties
PropertyValueReference(s)
Molecular Formula C₃₀H₄₉N₅O₆[7]
Molecular Weight 575.74 g/mol [7]
Excitation Maximum (Ex) ~466 nm[7][8]
Emission Maximum (Em) ~536 nm[7][8]
Appearance Dark solid[7]
Solubility Chloroform, DMSO[7]

The Divergent Metabolism of L-threo vs. D-erythro-C6-NBD-ceramide

A key aspect of this compound's utility lies in its distinct metabolic processing compared to the natural D-erythro isomer. Once inside the cell, C6 NBD ceramide is transported to the Golgi apparatus, a central hub for sphingolipid metabolism.[7][9] Here, its fate is determined by the stereospecificity of two key enzymes: sphingomyelin (B164518) synthase (SMS) and glucosylceramide synthase (GCS).

  • Sphingomyelin (SM) Synthesis: L-threo-ceramide is a substrate for sphingomyelin synthase, leading to the formation of L-threo-C6-NBD-sphingomyelin.[5]

  • Glucosylceramide (GlcCer) Synthesis: In stark contrast, L-threo-ceramide is not a substrate for glucosylceramide synthase. This enzyme exclusively recognizes the D-erythro isomer.[5]

This metabolic divergence is critical, as it allows researchers to specifically probe the sphingomyelin synthesis pathway and its downstream consequences without the confounding variable of glycosphingolipid production.

Metabolic Fate of C6 NBD Ceramide Isomers in the Golgi cluster_extra Extracellular cluster_golgi Golgi Apparatus cluster_products Metabolic Products D_erythro_cer D-erythro-C6-NBD-Ceramide SMS Sphingomyelin Synthase (SMS) D_erythro_cer->SMS Substrate GCS Glucosylceramide Synthase (GCS) D_erythro_cer->GCS Substrate L_threo_cer L-threo-C6-NBD-Ceramide L_threo_cer->SMS Substrate L_threo_cer->GCS Not a Substrate D_erythro_SM D-erythro-C6-NBD-Sphingomyelin SMS->D_erythro_SM L_threo_SM L-threo-C6-NBD-Sphingomyelin SMS->L_threo_SM D_erythro_GlcCer D-erythro-C6-NBD-Glucosylceramide GCS->D_erythro_GlcCer No_Product No Glucosylceramide Formation GCS->No_Product

Figure 1. Stereospecific metabolism of C6 NBD ceramide isomers.

Role in Lipid Signaling: Induction of Apoptosis

Despite differences in their metabolism, both D-erythro and L-threo-C6-ceramide can induce apoptosis in various cell lines.[10] However, the upstream signaling events may differ. The D-erythro isomer can induce the generation of endogenous long-chain ceramides, a key step in amplifying the apoptotic signal, whereas the L-threo isomer does not appear to trigger this response. This suggests that L-threo-ceramide may initiate apoptosis through a more direct mechanism or via pathways specifically related to the accumulation of L-threo-sphingomyelin.

The general mechanism of ceramide-induced apoptosis involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c.[11][12] This, in turn, activates a cascade of caspases, the executioners of apoptosis.[13] While the specific downstream effectors of L-threo-ceramide are not as well-defined as those for D-erythro-ceramide, the involvement of caspases is a likely convergence point.

C6 Ceramide-Induced Apoptosis Pathway

General Ceramide-Induced Apoptosis Pathway C6_Ceramide This compound Mitochondrion Mitochondrion C6_Ceramide->Mitochondrion Induces outer membrane permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Cascade Caspase Activation (e.g., Caspase-9, Caspase-3) Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Figure 2. A simplified model of ceramide-induced apoptosis.
Quantitative Data: Apoptotic Induction

While extensive quantitative data for the L-threo isomer is limited, studies on general C6-ceramide provide a baseline for its pro-apoptotic potency.

Cell LineEffectConcentrationReference(s)
C6 Rat Glioma>90% cell deathNot specified (IC50)[10]
K562 (CML)Apoptosis induction25 µM[13]
Various Cancer CellsSensitizes to Doxorubicin-induced apoptosisNot specified[14]

Note: These values are for the general C6-ceramide, which is often the D-erythro isomer. Specific IC50 values for the L-threo isomer require further investigation.

Experimental Protocols

The use of this compound in cellular assays requires careful preparation and handling to ensure reproducible results. The following are generalized protocols for labeling live and fixed cells.

Preparation of C6 NBD Ceramide-BSA Complex

For efficient delivery into cells, it is recommended to complex the lipophilic C6 NBD ceramide with bovine serum albumin (BSA).[6]

Materials:

  • This compound

  • Chloroform:Ethanol (B145695) (19:1 v/v)

  • Absolute ethanol

  • Defatted BSA

  • Serum-free balanced salt solution (e.g., HBSS) with 10 mM HEPES, pH 7.4

  • Nitrogen gas source

  • Vacuum

Procedure:

  • Prepare a ~1 mM stock solution of this compound in chloroform:ethanol (19:1).[6]

  • Aliquot the desired amount into a glass test tube and evaporate the solvent under a stream of nitrogen, followed by at least 1 hour under vacuum to remove all solvent traces.[6]

  • Redissolve the dried lipid film in absolute ethanol (e.g., 200 µL for 50 nmol of lipid).[6]

  • In a separate plastic tube, prepare a solution of 0.34 mg/mL defatted BSA in serum-free buffer.[6]

  • While vigorously vortexing the BSA solution, inject the ethanolic C6 NBD ceramide solution.[6]

  • The resulting complex (e.g., 5 µM C6 NBD ceramide / 5 µM BSA) can be stored at -20°C, protected from light.[6]

Labeling the Golgi Apparatus in Live Cells

Procedure:

  • Grow cells on glass coverslips to the desired confluency.

  • Rinse the cells with an appropriate imaging buffer (e.g., HBSS/HEPES).[6]

  • Incubate the cells with the 5 µM C6 NBD ceramide-BSA complex in buffer for 30 minutes at 4°C.[6] This allows the lipid to incorporate into the plasma membrane.

  • Wash the cells several times with ice-cold medium to remove excess probe.[6]

  • Incubate the cells in fresh, pre-warmed medium at 37°C for 30 minutes to allow for transport to the Golgi apparatus.[6]

  • Wash the cells in fresh medium and observe using a fluorescence microscope with appropriate filters for NBD (Ex/Em: ~466/536 nm).[8]

Labeling the Golgi Apparatus in Fixed Cells

Procedure:

  • Grow cells on glass coverslips.

  • Rinse cells with buffer and fix for 5-10 minutes at room temperature (e.g., 2-4% paraformaldehyde in PBS).[6] Note: Avoid methanol/acetone fixation as they can extract lipids.[6]

  • Wash the fixed cells several times with ice-cold buffer.[8]

  • Incubate the cells with the 5 µM C6 NBD ceramide-BSA complex for 30 minutes at 4°C.[6]

  • To enhance the Golgi-specific signal, perform a "back-exchange" by incubating the cells with a solution containing 10% fetal calf serum or 2 mg/mL defatted BSA for 30-90 minutes at room temperature.[8] This helps remove the probe from other membranes.

  • Wash the coverslips, mount them on slides, and visualize by fluorescence microscopy.[8]

Experimental Workflow for Studying Metabolism

Workflow for Analyzing C6 NBD Ceramide Metabolism Cell_Culture 1. Culture Cells Labeling 2. Label with C6 NBD L-threo-ceramide-BSA complex (e.g., 1 µM for 1 hour) Cell_Culture->Labeling Lipid_Extraction 3. Scrape cells and extract lipids Labeling->Lipid_Extraction Analysis 4. Analyze lipid species by HPLC or TLC Lipid_Extraction->Analysis Quantification 5. Quantify fluorescent ceramide and metabolites Analysis->Quantification

Figure 3. A general workflow for studying the metabolic conversion of this compound.

Conclusion and Future Directions

This compound is a valuable tool for cell biologists and drug development professionals. Its unique metabolic profile, being a substrate for sphingomyelin synthase but not glucosylceramide synthase, allows for the specific investigation of the sphingomyelin pathway in health and disease.[5] While it is established that this isomer can induce apoptosis, the precise downstream signaling cascades it activates remain an area ripe for investigation. Future studies should focus on identifying the specific effector proteins that interact with L-threo-ceramide or its metabolites, and on elucidating how these interactions lead to the observed apoptotic phenotype. A deeper understanding of these pathways could unveil novel therapeutic targets for diseases characterized by dysregulated sphingolipid metabolism, such as cancer and neurodegenerative disorders.

References

Understanding the Stereochemistry of L-threo-ceramide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the stereochemistry of L-threo-ceramide, a non-naturally occurring stereoisomer of ceramide. While natural ceramides (B1148491) predominantly exist in the D-erythro configuration, the study of other stereoisomers like L-threo-ceramide offers valuable insights into the stringent structural requirements for sphingolipid metabolism and signaling. Understanding the unique biological activities and metabolic fate of L-threo-ceramide can open new avenues for therapeutic intervention and drug development.

The Stereochemical Landscape of Ceramides

Ceramides are fundamental components of cellular membranes and serve as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell cycle regulation, and senescence.[1][2] The biological functions of ceramides are intrinsically linked to their stereochemistry. The sphingoid base backbone of ceramides contains two chiral centers at the C-2 and C-3 positions, giving rise to four possible stereoisomers: D-erythro, L-erythro, D-threo, and L-threo.[3] The naturally occurring and most abundant stereoisomer is D-erythro-ceramide.[4]

The L-threo configuration, specifically N-acyl-L-threo-sphingosine, represents a diastereomer of the natural D-erythro form. This structural variance, particularly the orientation of the hydroxyl and amino groups on the sphingoid backbone, dictates its interaction with enzymes and effector proteins, leading to distinct biological outcomes.

Biological Activity and Signaling Pathways of L-threo-ceramide

While not a substrate for many of the enzymes in the canonical sphingolipid metabolic pathways, L-threo-ceramide is not biologically inert.[4] It has been shown to exert distinct cellular effects, often by modulating specific signaling cascades.

2.1. Induction of Apoptosis and Cell Cycle Arrest

Short-chain, cell-permeable analogs of L-threo-ceramide have been demonstrated to be cytotoxic and can induce apoptosis. For instance, C8 L-threo-ceramide is cytotoxic to U937 cells with an IC50 of 10 μM and is a potent inducer of nuclear DNA fragmentation.[5] Similarly, C6 L-threo-ceramide exhibits cytotoxicity in U937 cells with an IC50 of 18 μM.[6] C2 L-threo-ceramide has been shown to induce cell cycle arrest in the G0/G1 phase and inhibit the growth of HL-60 leukemia cells.[7] This isomer also leads to a significant accumulation of sphingosine, suggesting a disruption in sphingolipid metabolism.[7][8]

2.2. Modulation of Cellular Signaling

L-threo-ceramide and its analogs can influence various signaling pathways:

  • NADPH Oxidase Activation and Mitochondrial Dysfunction: A cationic analog, L-threo-C6-pyridinium-ceramide bromide, has been shown to induce NADPH oxidase activation, leading to oxidative stress, mitochondrial dysfunction, and a loss of cell viability in pancreatic β-cells.[9]

  • Interleukin-4 (IL-4) Production: C6 L-threo-ceramide can enhance IL-4 production in activated T cells, while C2 L-threo-ceramide can inhibit it, indicating that the length of the acyl chain is a critical determinant of its immunomodulatory effects.[6][7]

  • Cholesterol Efflux: C2 L-threo-ceramide can stimulate cholesterol efflux in cells expressing the ABCA1 receptor, although less effectively than the corresponding C2 D-erythro ceramide.[7]

The following diagram illustrates a proposed signaling pathway initiated by a cationic L-threo-ceramide analog.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion L-threo-C6-pyridinium-ceramide L-threo-C6-pyridinium-ceramide Nox2 Nox2 L-threo-C6-pyridinium-ceramide->Nox2 activates ROS ROS Nox2->ROS generates Mitochondrial Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial Dysfunction Caspase-3 Activation Caspase-3 Activation Mitochondrial Dysfunction->Caspase-3 Activation Loss of Cell Viability Loss of Cell Viability Caspase-3 Activation->Loss of Cell Viability

Signaling cascade of a cationic L-threo-ceramide analog.

Metabolism of L-threo-ceramide

The stereochemistry of L-threo-ceramide significantly impacts its metabolic fate. Unlike the natural D-erythro isomer, L-threo-ceramide is a poor substrate for several key enzymes in sphingolipid metabolism.

  • Dihydroceramide (B1258172) Synthase: L-threo-sphinganine can be acylated by dihydroceramide synthase to form L-threo-dihydroceramide.[4]

  • Sphingomyelin Synthase: L-threo-ceramide can be converted to L-threo-sphingomyelin.[4][10]

  • Glucosylceramide Synthase: L-threo-ceramide is not a substrate for glucosylceramide synthase, meaning it cannot be converted to glucosylceramide.[4][6] This metabolic block can lead to the accumulation of L-threo-ceramide and its subsequent effects.

The diagram below outlines the metabolic pathways of different ceramide stereoisomers.

G L-threo-sphinganine L-threo-sphinganine Dihydroceramide synthase Dihydroceramide synthase L-threo-sphinganine->Dihydroceramide synthase L-threo-dihydroceramide L-threo-dihydroceramide Dihydroceramide synthase->L-threo-dihydroceramide L-threo-ceramide L-threo-ceramide L-threo-dihydroceramide->L-threo-ceramide Sphingomyelin synthase Sphingomyelin synthase L-threo-ceramide->Sphingomyelin synthase Glucosylceramide synthase Glucosylceramide synthase L-threo-ceramide->Glucosylceramide synthase L-threo-sphingomyelin L-threo-sphingomyelin Sphingomyelin synthase->L-threo-sphingomyelin No Reaction No Reaction Glucosylceramide synthase->No Reaction D-erythro-ceramide D-erythro-ceramide Glucosylceramide synthase_D Glucosylceramide synthase D-erythro-ceramide->Glucosylceramide synthase_D D-erythro-glucosylceramide D-erythro-glucosylceramide Glucosylceramide synthase_D->D-erythro-glucosylceramide G Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction TLC Separation TLC Separation Lipid Extraction->TLC Separation Ceramide Band Excision Ceramide Band Excision TLC Separation->Ceramide Band Excision Derivatization (for GC-MS) Derivatization (for GC-MS) Ceramide Band Excision->Derivatization (for GC-MS) LC-MS/MS Analysis LC-MS/MS Analysis Ceramide Band Excision->LC-MS/MS Analysis GC-MS Analysis GC-MS Analysis Derivatization (for GC-MS)->GC-MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis GC-MS Analysis->Data Analysis

References

C6 NBD L-threo-ceramide metabolism to sphingomyelin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Metabolism of C6-NBD-L-threo-ceramide to Sphingomyelin (B164518)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are central lipid molecules that function both as structural components of cellular membranes and as critical signaling molecules in a myriad of cellular processes, including apoptosis, proliferation, and differentiation.[1] The metabolism of ceramides is a tightly regulated and complex network. A key pathway in this network is the conversion of ceramide to sphingomyelin (SM), a major phospholipid in mammalian plasma membranes.[2][3] This reaction is catalyzed by sphingomyelin synthase (SMS) in the Golgi apparatus.[3]

To study the dynamics of ceramide transport and metabolism in living cells, researchers frequently employ fluorescently labeled analogs. One of the most widely used probes is C6-NBD-ceramide (N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine), a short-chain ceramide analog that is readily taken up by cells.[4][5] Upon entering the cell, C6-NBD-ceramide rapidly accumulates in the Golgi apparatus, where it serves as a substrate for enzymes involved in sphingolipid metabolism, bypassing the endoplasmic reticulum (ER).[6]

This technical guide focuses specifically on the metabolism of the L-threo stereoisomer of C6-NBD-ceramide. Natural ceramides exist in the D-erythro configuration.[7] Understanding the metabolic fate of non-natural stereoisomers is crucial for developing specific molecular probes and potential therapeutic agents. Studies have shown that while the D-erythro form of ceramide is a substrate for both sphingomyelin synthase and glucosylceramide synthase, the L-threo diastereoisomer is metabolized to sphingomyelin but not to glucosylceramide.[7] This stereospecificity makes C6-NBD-L-threo-ceramide a valuable tool for specifically investigating the sphingomyelin synthesis pathway.

Metabolic Pathway and Cellular Transport

The conversion of exogenously supplied C6-NBD-L-threo-ceramide to C6-NBD-L-threo-sphingomyelin involves several key steps: cellular uptake, transport to the Golgi apparatus, and enzymatic conversion.

  • Cellular Uptake and Transport to the Golgi: C6-NBD-ceramide, often complexed with bovine serum albumin (BSA) to facilitate delivery, is added to the cell culture medium.[6] It spontaneously transfers into cells and accumulates in the Golgi apparatus.[8][9] This transport to the Golgi is rapid and does not require the ER-to-Golgi vesicular transport machinery needed for endogenous, de novo synthesized ceramide.[6] The transport of endogenous ceramide from the ER to the trans-Golgi, where sphingomyelin synthesis occurs, is mediated by the ceramide transfer protein (CERT).[10][11][12] CERT specifically recognizes the D-erythro isomer of ceramide.[11]

  • Enzymatic Conversion by Sphingomyelin Synthase (SMS): The primary enzymes responsible for converting ceramide to sphingomyelin are sphingomyelin synthases 1 and 2 (SMS1 and SMS2). SMS1 is predominantly located in the Golgi apparatus, while SMS2 is found in both the Golgi and the plasma membrane.[3][6] In the Golgi lumen, SMS catalyzes the transfer of a phosphocholine (B91661) headgroup from phosphatidylcholine (PC) to the primary hydroxyl group of ceramide, yielding sphingomyelin and diacylglycerol (DAG).[3] Research has demonstrated that L-threo-ceramide is a substrate for sphingomyelin synthase, resulting in the formation of L-threo-sphingomyelin.[7]

  • Stereospecificity: A critical aspect of this pathway is the stereoselectivity of the enzymes involved. Glucosylceramide synthase (GCS), which synthesizes glucosylceramide, does not recognize L-threo-ceramide as a substrate.[7] This ensures that C6-NBD-L-threo-ceramide is channeled specifically into the sphingomyelin synthesis pathway within the Golgi, making it an excellent probe for monitoring SMS activity without the confounding variable of glucosylceramide production.

Visualizing the Metabolic Pathway

The following diagram illustrates the metabolic fate of C6-NBD-L-threo-ceramide after cellular uptake.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_golgi Golgi Apparatus C6_NBD_L_threo_Cer_BSA C6-NBD-L-threo-Ceramide (Complexed with BSA) C6_NBD_L_threo_Cer_Golgi C6_NBD_L_threo_Cer_Golgi C6_NBD_L_threo_Cer_BSA->C6_NBD_L_threo_Cer_Golgi Uptake & Transport SMS1 Sphingomyelin Synthase 1 (SMS1) C6_NBD_L_threo_SM C6-NBD-L-threo-Sphingomyelin SMS1->C6_NBD_L_threo_SM Conversion GCS Glucosylceramide Synthase (GCS) C6_NBD_L_threo_Cer_Golgi->SMS1 C6_NBD_L_threo_Cer_Golgi->GCS Metabolism Blocked (Stereospecificity)

Caption: Metabolic pathway of C6-NBD-L-threo-ceramide in the cell.

Experimental Protocols

Monitoring the conversion of C6-NBD-L-threo-ceramide to sphingomyelin is a common method for assessing SMS activity in intact cells. Below are detailed methodologies for a typical experiment.

Protocol 1: In Situ Assay of Sphingomyelin Synthase Activity

This protocol is adapted from methodologies described for monitoring ceramide metabolism in cultured cells.[6][13]

1. Materials and Reagents:

  • C6-NBD-L-threo-ceramide

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium (e.g., DMEM)

  • Cultured cells (e.g., MCF-7, HeLa, HT29) seeded in 60 mm dishes or 6-well plates

  • Methanol (B129727), Chloroform (B151607)

  • Thin Layer Chromatography (TLC) plates (Silica Gel 60)

  • TLC developing solvent (e.g., chloroform/methanol/water, 65:25:4, v/v/v)

  • Fluorescence imaging system

2. Preparation of C6-NBD-ceramide/BSA Complex: a. Prepare a 1 mM stock solution of C6-NBD-L-threo-ceramide in ethanol (B145695) or chloroform. b. In a glass tube, dry down the required amount of the stock solution under a stream of nitrogen gas.[6] c. Redissolve the lipid film in absolute ethanol (e.g., 200 µL).[6] d. Prepare a 0.34 mg/mL solution of fatty acid-free BSA in PBS. e. Add the ethanolic C6-NBD-ceramide solution to the BSA solution while vortexing to create a 100 µM C6-NBD-ceramide/BSA complex.[6] f. Store the complex at -20°C.

3. Cell Labeling and Treatment: a. Grow cells to approximately 80-90% confluency. b. Remove the culture medium and wash the cells once with serum-free medium. c. Add fresh culture medium (with or without serum, depending on the experimental design). d. Add the C6-NBD-ceramide/BSA complex to the medium to a final concentration of 1-5 µM. For acute time course experiments, concentrations below 5 µM are recommended to avoid enzyme saturation.[6] e. (Optional) For inhibitor studies, pre-incubate cells with the inhibitor (e.g., 500 nM jaspine B for SMS inhibition) for a designated time before adding the C6-NBD-ceramide.[13] f. Incubate the cells at 37°C for a specified time (e.g., 30-60 minutes).[6][13]

4. Lipid Extraction: a. After incubation, place the dishes on ice and aspirate the labeling medium. b. Wash the cells twice with ice-cold PBS. c. Scrape the cells into a tube containing a mixture of chloroform and methanol (e.g., 1:2, v/v) for total lipid extraction using a modified Bligh-Dyer method. d. Vortex the mixture thoroughly and centrifuge to separate the phases. e. Collect the lower organic phase containing the lipids. f. Dry the lipid extract under nitrogen gas.

5. Analysis by Thin Layer Chromatography (TLC): a. Resuspend the dried lipid extract in a small volume of chloroform/methanol (1:1, v/v). b. Spot the resuspended lipids onto a silica (B1680970) TLC plate. Include standards for C6-NBD-ceramide and C6-NBD-sphingomyelin. c. Develop the TLC plate in an appropriate solvent system (e.g., chloroform:methanol:25% ammonia, 50:50:1). d. After development, air-dry the plate. e. Visualize the fluorescent spots using a fluorescence imager (Excitation ~466 nm, Emission ~536 nm).[4] f. Quantify the fluorescence intensity of the spots corresponding to the substrate (C6-NBD-ceramide) and the product (C6-NBD-sphingomyelin) to determine the percentage of conversion.

Visualizing the Experimental Workflow

G A Seed and Culture Cells (e.g., 80-90% confluency) C Pre-incubate with Inhibitor (Optional) A->C D Label Cells with C6-NBD-Ceramide/BSA (1-5 µM) B Prepare C6-NBD-Ceramide/BSA Complex B->D C->D E Incubate at 37°C (30-60 min) D->E F Wash Cells with Ice-Cold PBS E->F G Perform Total Lipid Extraction (e.g., Bligh-Dyer method) F->G H Analyze Lipids by TLC or HPLC G->H I Visualize and Quantify Fluorescent Spots H->I J Calculate % Conversion to C6-NBD-Sphingomyelin I->J

Caption: General experimental workflow for monitoring SMS activity.

Quantitative Data Presentation

The following tables summarize key quantitative parameters derived from literature for designing and interpreting experiments involving C6-NBD-ceramide.

Table 1: Recommended C6-NBD-Ceramide Labeling Conditions

ParameterRecommended ValueCell Line ExampleReference
Final Concentration< 5 µMMCF-7[6]
Final Concentration10 µMHuman Sarcoma Cells[13]
Incubation Time30 - 60 minutesMCF-7, HeLa[6][14]
Labeling MethodComplex with fatty acid-free BSAGeneral[6]

Table 2: IC₅₀ Values of Selected Sphingomyelin Synthase (SMS) Inhibitors

InhibitorTarget(s)IC₅₀ ValueAssay SystemReference
Jaspine BSMS~500 nM (used concentration)Human Sarcoma Cells[13]
Ginkgolic Acid (C15:1)SMS15.5 µMHeLa cells expressing hSMS1[14]
Ginkgolic Acid (C15:1)SMS23.6 µMHeLa cells expressing hSMS2[14]
PDMPGlucosylceramide SynthaseAlso suppresses CERKN/A[6][15]
Fenretinide (4HPR)Dihydroceramide DesaturaseAlso suppresses CERKN/A[6][15]

Note: The table includes inhibitors for other related enzymes to provide context on assay specificity.

Logical Relationships and Cellular Context

While exogenous C6-NBD-ceramide bypasses the ER, understanding the transport of endogenous ceramide is critical for the target audience. The CERT-mediated non-vesicular transport pathway is the primary route for newly synthesized ceramide to reach the Golgi for sphingomyelin synthesis.

G cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi trans-Golgi cluster_Cytosol Cytosol VAP VAP SMS1 SMS1 SM Sphingomyelin SMS1->SM CERT CERT Protein START START Domain (Binds Ceramide) PH PH Domain (Binds PI(4)P) FFAT FFAT Motif (Binds VAP) START->SMS1 4. Delivery PI4P PI4P PH->PI4P 3. Golgi Docking FFAT->VAP 2. ER Docking Cer_ER Cer_ER Cer_ER->START 1. Extraction

Caption: CERT-mediated transport of endogenous ceramide to the Golgi.

Conclusion

C6-NBD-L-threo-ceramide serves as a highly specific and valuable tool for investigating the sphingomyelin synthesis pathway in living cells. Its inability to be converted to glucosylceramide allows for the focused study of sphingomyelin synthase activity.[7] By employing the fluorescent properties of the NBD group, researchers can utilize techniques like TLC, HPLC, and fluorescence microscopy to track its metabolic conversion and gain quantitative insights into the regulation of this crucial metabolic node.[6][15] The detailed protocols and quantitative data provided in this guide offer a robust framework for professionals in academic research and drug development to design and execute experiments aimed at understanding and modulating ceramide metabolism for therapeutic benefit.

References

Intracellular localization of C6 NBD L-threo-ceramide metabolites

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Intracellular Localization of C6 NBD L-threo-ceramide Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular trafficking and metabolic fate of this compound, a fluorescently labeled, non-natural stereoisomer of ceramide. Understanding the distinct behavior of this analog is crucial for its application in lipid research and for the development of therapeutics targeting sphingolipid metabolism. This document details its metabolic pathways, subcellular localization, and the experimental protocols required for its study.

Introduction to C6 NBD Ceramide Stereoisomers

Ceramide is a central molecule in sphingolipid metabolism and a critical second messenger in cellular signaling, regulating processes such as apoptosis, cell proliferation, and differentiation.[1][2][3] Natural ceramides (B1148491) exist in the D-erythro configuration.[4] To study its dynamic roles, researchers frequently use fluorescently labeled short-chain ceramide analogs, such as C6-NBD-ceramide. This probe allows for the visualization of ceramide transport and metabolism in living and fixed cells.[5][6][7]

However, the stereochemistry of the ceramide backbone significantly influences its metabolic fate. This guide focuses specifically on the L-threo diastereomer. Unlike the natural D-erythro form, which is a substrate for both sphingomyelin (B164518) synthase (SMS) and glucosylceramide synthase (GCS), the L-threo isomer exhibits a distinct metabolic profile, making it a unique tool for dissecting specific pathways.[4]

Metabolism and Signaling of this compound

The primary metabolic conversion of ceramide occurs in the Golgi apparatus.[8][9] Here, it can be converted into sphingomyelin (SM) or glucosylceramide (GlcCer). Crucially, studies comparing stereoisomers have demonstrated that while D-erythro-ceramide is readily converted to both SM and GlcCer, L-threo-ceramide is a substrate only for sphingomyelin synthase .[4] It is not converted to glucosylceramide.[4]

This metabolic restriction means that this compound exclusively traces the pathway leading to sphingomyelin synthesis. Its primary metabolite is C6 NBD L-threo-sphingomyelin. This specificity allows researchers to isolate and study the SM synthesis pathway and the subsequent trafficking of SM without confounding signals from the GlcCer pathway.

G cluster_0 Cellular Environment cluster_1 Golgi Apparatus cluster_2 Metabolites C6_NBD_L_threo_Ceramide This compound SMS Sphingomyelin Synthase (SMS) C6_NBD_L_threo_Ceramide->SMS Transport to Golgi GCS Glucosylceramide Synthase (GCS) SM C6 NBD L-threo-Sphingomyelin SMS->SM Metabolized No_GlcCer No Glucosylceramide Metabolite Formed GCS->No_GlcCer Not a Substrate G cluster_cell Intracellular Space PM Plasma Membrane Mito Mitochondria PM->Mito 2. Initial Transient Localization Golgi Golgi Apparatus (Site of Metabolism) Mito->Golgi 3. Transport Metabolite C6 NBD L-threo-SM (Metabolite) Golgi->Metabolite 4. Conversion to SM Metabolite->PM 5. Trafficking of SM Extracellular Extracellular C6-NBD-L-threo-Ceramide Extracellular->PM 1. Uptake G cluster_analysis Analysis Start Prepare Cells on Coverslips/Dishes Label Label with C6-NBD-L-threo-Ceramide-BSA (30 min @ 4°C) Start->Label Incubate Wash and Incubate (30-60 min @ 37°C) Label->Incubate Microscopy Fluorescence Microscopy (Visualization of Localization) Incubate->Microscopy Extraction Lipid Extraction (Bligh-Dyer Method) Incubate->Extraction HPLC HPLC with Fluorescence Detector (Quantification of Metabolites) Extraction->HPLC

References

An In-depth Technical Guide to C6 NBD L-threo-ceramide for Studying Lipid Transport in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of C6 NBD L-threo-ceramide, a fluorescent analog of ceramide, and its application in the study of lipid transport and metabolism in live cells. This document details the probe's properties, experimental protocols, and data interpretation, offering a valuable resource for researchers in cell biology and drug development.

Introduction to this compound

This compound is a synthetic, cell-permeable fluorescent lipid probe used to investigate the trafficking and metabolism of ceramides (B1148491) and other sphingolipids within live cells. It consists of a ceramide backbone with a short C6 acyl chain, to which the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore is attached. The NBD group's fluorescence is environmentally sensitive, exhibiting weak fluorescence in aqueous environments and fluorescing brightly in the hydrophobic environment of cellular membranes. This property makes it an excellent tool for visualizing lipid distribution and transport.

Upon entering the cell, this compound primarily accumulates in the Golgi apparatus.[1][2] In this organelle, it serves as a substrate for enzymes involved in sphingolipid metabolism, leading to the formation of fluorescent C6 NBD-sphingomyelin and C6 NBD-glucosylceramide.[1][3] The transport of these fluorescent metabolites to other cellular compartments, such as the plasma membrane, can then be monitored using fluorescence microscopy and other analytical techniques.

It is important to note the stereochemistry of the ceramide analog. Natural ceramides exist in the D-erythro configuration.[4] While the D-erythro form of C6 NBD-ceramide is the biologically active analog, the L-threo isomer can also be metabolized, albeit differently. L-threo-ceramide is a substrate for sphingomyelin (B164518) synthase, forming L-threo-sphingomyelin, but it is not a substrate for glucosylceramide synthase.[4] This differential metabolism can be exploited in specific experimental contexts.

Properties of this compound

A summary of the key physical and spectral properties of C6 NBD ceramide is provided in the table below.

PropertyValueReference
Full Name N-[6-[(7-Nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-L-threo-sphingosine
Molecular Formula C₃₀H₄₉N₅O₆[5]
Molecular Weight 575.74 g/mol [5]
Excitation Maximum (λex) ~466 nm[5][6]
Emission Maximum (λem) ~536 nm[5][6]
Appearance Dark solid[5]
Solubility Soluble in chloroform, DMSO, and ethanol[5]
Storage -20°C, protected from light[5][6]

Experimental Protocols

Preparation of C6 NBD-ceramide-BSA Complex

For efficient delivery into cells, C6 NBD-ceramide is typically complexed with bovine serum albumin (BSA).

Materials:

  • C6 NBD-ceramide

  • Chloroform:ethanol (19:1 v/v)

  • Absolute ethanol

  • Defatted BSA

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • Nitrogen gas

  • Vacuum

Procedure:

  • Prepare a 1 mM stock solution of C6 NBD-ceramide in chloroform:ethanol (19:1 v/v).[6]

  • In a glass test tube, dispense 50 µL of the 1 mM stock solution.

  • Evaporate the solvent under a stream of nitrogen gas, followed by drying under vacuum for at least 1 hour.[6]

  • Redissolve the dried lipid in 200 µL of absolute ethanol.[6]

  • In a separate 50 mL tube, prepare a solution of 0.34 mg/mL defatted BSA in 10 mL of HBSS/HEPES.

  • While vigorously vortexing the BSA solution, inject the 200 µL of C6 NBD-ceramide in ethanol.[6]

  • The resulting solution is a 5 µM C6 NBD-ceramide-BSA complex. Store at -20°C.[6]

Staining Live Cells

Materials:

  • Cells grown on glass coverslips or imaging dishes

  • C6 NBD-ceramide-BSA complex (5 µM)

  • HBSS/HEPES buffer

  • Fresh cell culture medium

Procedure:

  • Wash the cells with HBSS/HEPES.

  • Incubate the cells with 5 µM C6 NBD-ceramide-BSA complex in HBSS/HEPES for 30 minutes at 4°C.[6] This low-temperature incubation allows the probe to label the plasma membrane.

  • Wash the cells several times with ice-cold HBSS/HEPES.

  • Incubate the cells in fresh, pre-warmed (37°C) cell culture medium for 30 minutes at 37°C.[6] This chase period allows for the internalization and transport of the probe to the Golgi apparatus.

  • Wash the cells with fresh medium and immediately proceed to imaging.

Staining Fixed Cells

Materials:

  • Cells grown on glass coverslips

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • C6 NBD-ceramide-BSA complex (5 µM)

  • HBSS/HEPES buffer

  • 10% fetal calf serum or 2 mg/mL BSA in HBSS/HEPES (for back-exchange)

Procedure:

  • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Incubate the fixed cells with 5 µM C6 NBD-ceramide-BSA complex in HBSS/HEPES for 30 minutes at 4°C.[6]

  • Wash the cells several times with ice-cold HBSS/HEPES.

  • To reduce background fluorescence from membranes other than the Golgi, perform a "back-exchange" by incubating the cells with a solution containing 10% fetal calf serum or 2 mg/mL BSA in HBSS/HEPES for 30-90 minutes at room temperature.[6]

  • Wash the cells with HBSS/HEPES and mount for microscopy.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for experiments using C6 NBD-ceramide.

Table 1: Working Concentrations and Incubation Times

ApplicationCell TypeConcentrationIncubation TimeTemperatureReference
Golgi Staining (Live Cells)Various5 µM30 min (labeling), 30 min (chase)4°C (labeling), 37°C (chase)[6]
Golgi Staining (Fixed Cells)Various5 µM30 min (labeling), 30-90 min (back-exchange)4°C (labeling), RT (back-exchange)[6]
Lipid Transport AssayMCF71-20 µM1 hour37°C[7]
General Golgi StainingVariousNot specified15-30 minutesRT or 37°C[8]

Table 2: Microscopy Settings

ParameterSetting
Excitation Wavelength 488 nm laser line
Emission Detection 500-550 nm
Objective High numerical aperture (e.g., 63x or 100x oil immersion)
Imaging Mode Confocal or widefield fluorescence microscopy

Visualization of Pathways and Workflows

Metabolic Pathway of C6 NBD-ceramide

The following diagram illustrates the metabolic conversion of C6 NBD-ceramide within the Golgi apparatus.

metabolic_pathway C6_NBD_Cer C6 NBD-Ceramide Golgi Golgi Apparatus C6_NBD_Cer->Golgi Transport C6_NBD_SM C6 NBD-Sphingomyelin Golgi->C6_NBD_SM Sphingomyelin Synthase C6_NBD_GlcCer C6 NBD-Glucosylceramide Golgi->C6_NBD_GlcCer Glucosylceramide Synthase

Caption: Metabolic fate of C6 NBD-ceramide in the Golgi.

Experimental Workflow for Live Cell Imaging

This diagram outlines the key steps in a typical live-cell imaging experiment using C6 NBD-ceramide.

live_cell_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture Culture cells on imaging dish prepare_probe Prepare C6 NBD-ceramide -BSA complex labeling Label cells at 4°C prepare_probe->labeling chase Incubate at 37°C (chase) labeling->chase wash Wash cells chase->wash acquire_images Acquire images using fluorescence microscopy wash->acquire_images analyze_data Analyze lipid transport and localization acquire_images->analyze_data

Caption: Workflow for live-cell lipid transport studies.

Logic of Back-Exchange for Golgi-Specific Staining

This diagram explains the principle of the back-exchange step to enhance the specific staining of the Golgi apparatus.

back_exchange_logic initial_labeling Initial Labeling: C6 NBD-ceramide in all membranes back_exchange Back-Exchange with BSA: Removes loosely bound probe from non-Golgi membranes initial_labeling->back_exchange final_staining Final Staining: Fluorescence concentrated in the Golgi apparatus back_exchange->final_staining

Caption: Principle of the back-exchange procedure.

Data Analysis and Interpretation

Fluorescence microscopy is the primary method for analyzing the results of C6 NBD-ceramide experiments. The localization of the fluorescent signal provides information about the transport of the probe and its metabolites. For more quantitative analysis, techniques such as High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the different fluorescent lipid species (C6 NBD-ceramide, C6 NBD-sphingomyelin, and C6 NBD-glucosylceramide) after lipid extraction from the cells.[7] This allows for the measurement of the activity of the enzymes involved in ceramide metabolism.

Flow cytometry can also be employed to quantify the uptake of NBD-labeled lipids in a large population of cells, providing a high-throughput method for studying lipid transport.[9]

Conclusion

This compound is a powerful and versatile tool for the investigation of sphingolipid transport and metabolism in live cells. Its environmentally sensitive fluorescence and its role as a substrate for key enzymes in the Golgi apparatus make it an invaluable probe for cell biologists and researchers in drug development. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively utilize this probe to gain insights into the complex world of lipid trafficking.

References

The Researcher's Guide to Fluorescent Ceramide Analogs: Principles and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the fundamental principles and practical applications of fluorescent ceramide analogs for researchers, scientists, and drug development professionals. Ceramides (B1148491) are critical bioactive sphingolipids involved in a myriad of cellular processes, including signal transduction, apoptosis, and membrane dynamics.[1][2][3] The use of fluorescently tagged ceramide analogs allows for the real-time visualization and quantification of their distribution, transport, and metabolism within living and fixed cells. This guide details the synthesis, photophysical properties, and experimental protocols for the most commonly utilized fluorescent ceramide analogs, with a particular focus on BODIPY and NBD conjugates. Furthermore, it presents key ceramide-related signaling pathways and experimental workflows in the form of clear, reproducible diagrams generated using the DOT language. By consolidating quantitative data into structured tables and providing detailed methodologies, this document aims to be an essential resource for leveraging these powerful tools in cellular and molecular research.

Introduction to Fluorescent Ceramide Analogs

Ceramides are central molecules in sphingolipid metabolism, acting as precursors for the synthesis of more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids.[3] They are also potent signaling molecules in their own right, implicated in cellular stress responses, programmed cell death (apoptosis), and inflammation.[1][3] To study the intricate roles of ceramides in these processes, researchers have developed fluorescently labeled analogs. These probes mimic the behavior of endogenous ceramides, allowing for their visualization and tracking within cellular compartments.

The core principle behind these analogs is the attachment of a fluorophore to the ceramide molecule. The choice of fluorophore is critical, as it dictates the photophysical properties of the analog, such as its excitation and emission spectra, quantum yield, and photostability.[1] Importantly, the fluorophore can also influence the subcellular distribution of the ceramide analog.[1][4] Commonly used fluorophores include Boron-dipyrromethene (BODIPY) and Nitrobenzoxadiazole (NBD).[5] These fluorescent analogs are cell-permeable and have been extensively used to study sphingolipid transport, particularly to and from the Golgi apparatus, a central hub for lipid metabolism and sorting.[5][6][7]

Properties of Common Fluorescent Ceramide Analogs

The selection of a fluorescent ceramide analog depends on the specific experimental requirements, including the instrumentation available and the biological process under investigation. The table below summarizes the key photophysical properties of some widely used analogs.

Fluorescent AnalogFluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (ΦF)Key Features & Applications
BODIPY FL C5-Ceramide BODIPY FL~505~511HighBright, photostable green fluorescence. Primarily stains the Golgi apparatus.[5][8] Can exhibit a concentration-dependent shift to red emission (~620 nm) at high concentrations in membranes.[9]
NBD C6-Ceramide NBD~466~536Environment-sensitiveGreen fluorescence. Widely used for labeling the Golgi apparatus.[10] Its fluorescence is weak in aqueous environments and increases in nonpolar environments.[10]
BODIPY TR C5-Ceramide BODIPY TR~589~617HighRed-orange fluorescence. Useful for multi-color imaging experiments.
COUPY-Ceramide Analogs COUPY~558-568~600-610Moderate to HighFar-red emitting probes with large Stokes' shifts, minimizing autofluorescence.[1] Exhibit different subcellular localization (lysosomes/endosomes) compared to BODIPY probes.[1]
Self-Fluorescent Flavone-Ceramide Analogs Flavone~375~460VariableIntrinsic fluorescence, eliminating the need for an external fluorophore.[11] Also exhibit anti-proliferative activities.[11]

Experimental Protocols

Labeling of Live Cells with BODIPY FL C5-Ceramide for Fluorescence Microscopy

This protocol describes the staining of the Golgi apparatus in living cells.

Materials:

  • BODIPY FL C5-Ceramide complexed to BSA (Bovine Serum Albumin)

  • Live-cell imaging medium (e.g., Hanks' Balanced Salt Solution with HEPES, HBSS/HEPES)

  • Cells cultured on glass-bottom dishes or chamber slides

  • Confocal or fluorescence microscope with appropriate filter sets and a 37°C environmental chamber

Procedure:

  • Cell Preparation: Culture cells to 50-70% confluency on a suitable imaging dish.

  • Preparation of Staining Solution:

    • Reconstitute the BODIPY FL C5-Ceramide-BSA complex in sterile distilled water to create a stock solution (e.g., 0.5 mM).

    • Dilute the stock solution in pre-warmed live-cell imaging medium to a final working concentration of 5 µM.[8]

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with pre-warmed live-cell imaging medium.

    • Incubate the cells with the 5 µM BODIPY FL C5-Ceramide staining solution for 30 minutes at 4°C.[8] This allows the analog to label the plasma membrane.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with ice-cold live-cell imaging medium to remove unbound probe.[8]

  • Chase Incubation:

    • Add fresh, pre-warmed complete cell culture medium and incubate the cells for an additional 30 minutes at 37°C.[8] This "chase" period allows for the internalization and transport of the ceramide analog to the Golgi apparatus.

  • Final Wash and Imaging:

    • Wash the cells again with fresh, pre-warmed imaging medium.

    • Immediately image the cells using a fluorescence microscope equipped with a 37°C and 5% CO2 environmental chamber.[12] Use standard FITC/GFP filter sets (Excitation: ~488 nm, Emission: ~515 nm).

Labeling of Fixed Cells with NBD C6-Ceramide

This protocol is suitable for co-localization studies with immunofluorescence.

Materials:

  • NBD C6-Ceramide

  • Cells cultured on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Defatted BSA

  • Mounting medium

Procedure:

  • Cell Preparation and Fixation:

    • Culture cells on sterile glass coverslips to the desired confluency.

    • Fix the cells with 4% PFA in PBS for 5-10 minutes at room temperature.[10]

  • Preparation of NBD C6-Ceramide-BSA Complex:

    • Prepare a 5 µM solution of NBD C6-Ceramide complexed with defatted BSA in HBSS/HEPES as described in the live-cell protocol.[10]

  • Staining:

    • Wash the fixed cells several times with ice-cold HBSS/HEPES.

    • Incubate the cells with the 5 µM NBD C6-Ceramide-BSA complex for 30 minutes at 4°C.[10]

  • Washing to Enhance Golgi Staining:

    • Rinse the cells in HBSS/HEPES.

    • Incubate for 30-90 minutes at room temperature with 10% fetal calf serum or 2 mg/mL BSA to enhance the Golgi staining.[10]

  • Final Wash and Mounting:

    • Wash the cells in fresh HBSS/HEPES.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Visualize using a fluorescence microscope with a FITC filter set.

Quantification of Ceramide Metabolism using HPLC

This method allows for the quantitative analysis of the conversion of fluorescent ceramide analogs to their metabolites.

Materials:

  • NBD C6-Ceramide

  • Cultured cells

  • Cell culture medium

  • Reagents for lipid extraction (e.g., isopropanol (B130326), ethyl acetate)

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Procedure:

  • Cell Labeling:

    • Prepare a 100 µM NBD C6-Ceramide/BSA complex.[13]

    • Add the complex directly to the cell culture medium at a final concentration of 1-10 µM.

    • Incubate the cells for the desired time at 37°C in the dark.[13]

  • Lipid Extraction:

    • At the end of the incubation, collect the cell culture medium.

    • Wash the cells with PBS and then scrape them in a solution of isopropanol and ethyl acetate (B1210297) to extract the cellular lipids.[13]

    • Extract lipids from the collected medium as well.

  • HPLC Analysis:

    • Separate the fluorescent lipids using a C18 reverse-phase HPLC column with a methanol/water-based mobile phase.

    • Detect the fluorescent ceramide and its metabolites (e.g., NBD-sphingomyelin, NBD-glucosylceramide) using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., Ex: 466 nm, Em: 536 nm for NBD).

    • Quantify the amount of each lipid by integrating the peak areas and comparing them to standards.

Visualization of Pathways and Workflows

Ceramide Signaling Pathways

Ceramides are generated through two primary pathways: the de novo synthesis pathway and the salvage pathway, which involves the breakdown of complex sphingolipids.[2][3]

Ceramide_Metabolism cluster_de_novo De Novo Synthesis (ER) cluster_salvage Salvage Pathway (Lysosome/Endosome) cluster_golgi Golgi Apparatus cluster_signaling Downstream Signaling Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide_ER Ceramide Dihydroceramide->Ceramide_ER DEGS1 Ceramide_Golgi Ceramide Ceramide_ER->Ceramide_Golgi CERT/ Vesicular Transport Insulin_Resistance Insulin Resistance Ceramide_ER->Insulin_Resistance Sphingomyelin Sphingomyelin Ceramide_Lysosome Ceramide Sphingomyelin->Ceramide_Lysosome SMase Sphingosine Sphingosine Ceramide_Lysosome->Sphingosine CDase Apoptosis Apoptosis Ceramide_Lysosome->Apoptosis Inflammation Inflammation Ceramide_Lysosome->Inflammation Sphingosine->Dihydroceramide CerS S1P Sphingosine-1-Phosphate Sphingosine->S1P SK Glucosylceramide Glucosylceramide Ceramide_Golgi->Glucosylceramide GCS Sphingomyelin_Golgi Sphingomyelin Ceramide_Golgi->Sphingomyelin_Golgi SMS

Caption: Overview of ceramide metabolism and signaling pathways.

Experimental Workflow for Live-Cell Imaging

The following diagram illustrates the typical workflow for labeling and imaging live cells with fluorescent ceramide analogs.

Live_Cell_Workflow Start Start: Culture cells to 50-70% confluency Prepare_Staining Prepare 5 µM Fluorescent Ceramide-BSA Complex Start->Prepare_Staining Wash1 Wash cells with pre-warmed medium Prepare_Staining->Wash1 Incubate_4C Incubate with staining solution (30 min at 4°C) Wash1->Incubate_4C Wash2 Wash cells with ice-cold medium (2-3x) Incubate_4C->Wash2 Incubate_37C Add fresh medium and incubate (30 min at 37°C) Wash2->Incubate_37C Wash3 Wash cells with pre-warmed medium Incubate_37C->Wash3 Image Image with fluorescence microscope (37°C, 5% CO2) Wash3->Image

Caption: Workflow for live-cell imaging with fluorescent ceramides.

Troubleshooting

Common issues encountered during fluorescent ceramide analog staining and their potential solutions are outlined below.

IssuePossible Cause(s)Suggested Solution(s)
No or Weak Staining - Inactive probe.- Incorrect filter set.- Low probe concentration.- Insufficient incubation time.- Use a fresh aliquot of the fluorescent analog.- Ensure the microscope filters match the probe's excitation and emission spectra.- Optimize the probe concentration (typically 1-5 µM).- Increase incubation time.
High Background Fluorescence - Incomplete removal of unbound probe.- Probe aggregation.- Cell autofluorescence.- Increase the number and duration of washing steps.[14]- Ensure the ceramide-BSA complex is well-dissolved.- Image an unstained control to assess autofluorescence and adjust imaging settings accordingly.
Incorrect Subcellular Localization - The chosen analog has a different distribution pattern.- Cell type variability.- Cell health is compromised.- Verify the expected localization for the specific analog used (e.g., COUPY analogs may target lysosomes/endosomes).[1]- Optimize staining conditions for the specific cell line.- Ensure cells are healthy and not overly confluent.
Photobleaching - High laser power.- Prolonged exposure to excitation light.- Use the lowest possible laser power that provides a good signal.- Minimize exposure time during image acquisition.- Use an antifade mounting medium for fixed cells.

Conclusion

Fluorescent ceramide analogs are indispensable tools for cell biologists and drug discovery scientists. They provide a powerful means to visualize and quantify the dynamics of ceramide metabolism and signaling in real-time. This guide has provided a foundational understanding of the principles of their use, detailed experimental protocols, and a summary of their key properties. By following the methodologies and troubleshooting advice presented, researchers can effectively employ these reagents to gain deeper insights into the complex roles of ceramides in cellular function and disease. As new fluorescent probes with improved photophysical properties continue to be developed, the utility of this approach is set to expand even further, promising new discoveries in the field of sphingolipid biology.

References

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging with C6 NBD L-threo-ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6 NBD L-threo-ceramide is a fluorescently labeled, synthetic analog of ceramide, a central molecule in sphingolipid metabolism and a key player in various cellular signaling pathways, including apoptosis, cell cycle arrest, and senescence. The attachment of the nitrobenzoxadiazole (NBD) fluorophore to a six-carbon acyl chain allows for the visualization of its uptake, trafficking, and localization within living cells. Unlike the naturally occurring D-erythro isomer, the L-threo stereoisomer exhibits distinct metabolic processing, making it a valuable tool for dissecting specific enzymatic pathways and transport mechanisms.[1][2] Primarily, C6 NBD ceramide analogs are utilized as vital stains for the Golgi apparatus, where they are metabolized and accumulate.[3][4][5] This document provides detailed protocols for the use of this compound in live-cell imaging applications.

Principle of Action

Upon introduction to living cells, the cell-permeable this compound initially distributes throughout various intracellular membranes.[3][6] It is then transported to the Golgi apparatus, a central hub for lipid metabolism. Within the Golgi, ceramide analogs are metabolized by enzymes such as sphingomyelin (B164518) synthase and glucosylceramide synthase.[2] The resulting fluorescent metabolites, NBD-sphingomyelin and NBD-glucosylceramide, are effectively "trapped" within the Golgi membranes, leading to a concentrated fluorescent signal that delineates this organelle.[3] The L-threo isomer of ceramide is a substrate for sphingomyelin synthase but not for glucosylceramide synthase, allowing for the specific investigation of the sphingomyelin synthesis pathway.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds for comparative purposes.

PropertyThis compoundC6 NBD D-erythro-ceramide (for comparison)BODIPY FL C5-ceramide (alternative)
Excitation Maximum (nm) ~466[3]~466[3]~505
Emission Maximum (nm) ~536[3]~536[3]~511
Quantum Yield Environment-dependent; increases in nonpolar environmentsEnvironment-dependent; increases in nonpolar environments[7]High
Photostability Moderate; sensitive to cholesterol levels[8]Moderate; sensitive to cholesterol levels[8]High[9]
Typical Working Concentration 1-5 µM1-5 µM[10]1-5 µM
Cytotoxicity Low at working concentrationsLow at working concentrationsLow at working concentrations[9]
Metabolic Substrate for Sphingomyelin Synthase[1][2]Sphingomyelin Synthase, Glucosylceramide Synthase[1][2]Sphingomyelin Synthase, Glucosylceramide Synthase

Experimental Protocols

Materials
  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Complete cell culture medium appropriate for the cell line

  • Live-cell imaging medium (e.g., phenol (B47542) red-free medium)

  • Glass-bottom dishes or coverslips suitable for microscopy

  • Adherent cells of interest

Preparation of Reagents

1. This compound Stock Solution (1 mM):

  • Dissolve the required amount of this compound powder in anhydrous DMSO to a final concentration of 1 mM.
  • Vortex thoroughly to ensure complete dissolution.
  • Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles.
  • Store at -20°C, protected from light.

2. BSA-Complexed this compound Working Solution (5 µM):

  • Prepare a 0.34 mg/mL solution of fatty acid-free BSA in PBS.
  • Warm the BSA solution to 37°C.
  • In a separate tube, dilute the 1 mM this compound stock solution to 100 µM in an appropriate solvent like ethanol.[10]
  • Add the 100 µM ceramide solution to the warm BSA solution while vortexing to achieve a final ceramide concentration of 5 µM. The final solution should be clear.
  • This complexation with BSA facilitates the delivery of the hydrophobic ceramide to the cells.[8]

Live-Cell Imaging Protocol
  • Cell Seeding:

    • Seed adherent cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of imaging.

    • Allow cells to adhere and grow for at least 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Cell Labeling:

    • Aspirate the complete culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the 5 µM BSA-complexed this compound working solution to the cells.

    • Incubate the cells for 30 minutes at 4°C. This low-temperature incubation allows the ceramide analog to insert into the plasma membrane while minimizing endocytosis and metabolic conversion.

    • After the 4°C incubation, wash the cells twice with ice-cold complete culture medium to remove excess probe.

  • Trafficking to the Golgi:

    • Add pre-warmed (37°C) complete culture medium to the cells.

    • Incubate the cells for an additional 30 minutes at 37°C. This allows for the internalization and transport of the ceramide analog to the Golgi apparatus.

  • Imaging:

    • Aspirate the medium and replace it with pre-warmed live-cell imaging medium.

    • Image the cells using a fluorescence microscope equipped with a suitable filter set for NBD (e.g., FITC filter set with excitation around 460-490 nm and emission around 515-550 nm).

    • For time-lapse imaging, maintain the cells at 37°C and 5% CO₂ using a stage-top incubator.

Visualization of Signaling Pathways and Workflows

Experimental Workflow for Live-Cell Imaging

G cluster_prep Preparation cluster_cell_culture Cell Culture cluster_labeling Labeling & Trafficking cluster_imaging Imaging prep_stock Prepare 1 mM This compound Stock in DMSO prep_working Prepare 5 µM BSA-Complexed Working Solution prep_stock->prep_working seed_cells Seed Cells on Glass-Bottom Dish grow_cells Incubate 24h at 37°C, 5% CO2 seed_cells->grow_cells wash_pbs Wash with PBS grow_cells->wash_pbs add_probe Incubate with Working Solution (30 min, 4°C) wash_pbs->add_probe wash_medium Wash with Cold Medium add_probe->wash_medium incubate_37 Incubate in Fresh Medium (30 min, 37°C) wash_medium->incubate_37 add_imaging_medium Replace with Live-Cell Imaging Medium incubate_37->add_imaging_medium acquire_images Acquire Images with Fluorescence Microscope add_imaging_medium->acquire_images

Caption: Experimental workflow for live-cell imaging of the Golgi apparatus using this compound.

Ceramide-Mediated Apoptosis Signaling Pathway

G stress Cellular Stress (e.g., TNF-α, FASL) smase Sphingomyelinase (SMase) Activation stress->smase ceramide Ceramide Generation smase->ceramide capp Ceramide-Activated Protein Phosphatases (PP1, PP2A) ceramide->capp ksr Kinase Suppressor of Ras (KSR) ceramide->ksr cathepsinD Cathepsin D Activation ceramide->cathepsinD bad Bad Dephosphorylation capp->bad ksr->bad bcl2 Bcl-2 Inactivation bad->bcl2 bax_bak Bax/Bak Activation bcl2->bax_bak | bid Bid Cleavage (tBid) cathepsinD->bid bid->bax_bak mito Mitochondrial Outer Membrane Permeabilization (MOMP) bax_bak->mito cytoC Cytochrome c Release mito->cytoC apoptosome Apoptosome Formation cytoC->apoptosome cas9 Caspase-9 Activation apoptosome->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified signaling pathway of ceramide-mediated apoptosis.

References

Application Notes and Protocols for Staining Fixed Cells with C6 NBD L-threo-ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing C6 NBD L-threo-ceramide, a fluorescent analog of ceramide, for the selective staining of the Golgi apparatus in fixed cells. This reagent is a valuable tool for studying sphingolipid transport and metabolism, as well as for visualizing Golgi morphology.

Introduction

This compound (6-((N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)sphingosine) is a cell-permeable, fluorescent probe that selectively accumulates in the Golgi apparatus of both living and fixed cells.[1][2] The NBD (nitrobenzoxadiazole) fluorophore exhibits weak fluorescence in aqueous environments but becomes highly fluorescent in the nonpolar environment of cellular membranes, with excitation and emission maxima of approximately 466 nm and 536 nm, respectively.[3][4] In fixed cells, the fluorescent lipid spontaneously transfers and is retained in the Golgi apparatus, providing a specific marker for this organelle.[5][6][7] This allows for detailed morphological analysis and colocalization studies.

Data Presentation

The following table summarizes the key quantitative data for the application of this compound in staining fixed cells.

ParameterValueSource(s)
Excitation Wavelength (λex)~466 nm[1][2]
Emission Wavelength (λem)~536 nm[1][2]
Recommended Staining Concentration5 µM (as a complex with BSA)[3][8]
Recommended FixativesGlutaraldehyde (B144438) (0.5%) or Paraformaldehyde (2-4%)[3][8]
Fixation Time5 - 30 minutes at room temperature[1][3][9]
Staining Incubation Time30 minutes[3][8]
Staining Incubation Temperature4°C (on an ice-bath)[3][5][8]
Back-Exchange Incubation Time30 - 90 minutes at room temperature[1][3]

Experimental Protocols

I. Preparation of this compound-BSA Complex

For effective staining of fixed cells, it is recommended to use this compound complexed with bovine serum albumin (BSA).[3][8][9]

Materials:

  • This compound

  • Chloroform:Ethanol (19:1 v/v)

  • Absolute Ethanol

  • Defatted BSA

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4 (HBSS/HEPES)

Procedure:

  • Prepare a 1 mM stock solution of this compound in chloroform:ethanol (19:1 v/v).[3][8]

  • In a glass test tube, dispense 50 µL of the stock solution and evaporate the solvent under a stream of nitrogen, followed by at least 1 hour under vacuum.[3][8]

  • Redissolve the dried lipid in 200 µL of absolute ethanol.[3][8]

  • In a 50 mL centrifuge tube, dissolve 3.4 mg of defatted BSA in 10 mL of HBSS/HEPES.[3][8]

  • While vortexing the BSA solution, inject the 200 µL of this compound in ethanol.[3][8]

  • This results in a 5 µM this compound / 5 µM BSA complex solution. Store this solution in a plastic tube at -20°C.[3]

II. Staining Protocol for Fixed Cells

Materials:

  • Cells grown on glass coverslips

  • HBSS/HEPES

  • Fixative solution (e.g., 0.5% glutaraldehyde in 10% sucrose/100 mM PIPES, pH 7.0, or 2-4% paraformaldehyde in PBS)[3][8]

  • This compound-BSA complex (from Protocol I)

  • 10% Fetal Calf Serum or 2 mg/mL BSA in HBSS/HEPES for back-exchange[1][3]

  • Mounting medium

Procedure:

  • Rinse the cells grown on coverslips with HBSS/HEPES.[3]

  • Fix the cells for 5-10 minutes at room temperature with the chosen fixative.[1][3] Note: Detergent-based fixatives and methanol/acetone should be avoided.[3]

  • Wash the fixed cells several times with ice-cold HBSS/HEPES.[1][3]

  • Transfer the coverslips to an ice-bath and incubate with the 5 µM this compound-BSA complex for 30 minutes at 4°C.[3][5][8]

  • Rinse the cells with HBSS/HEPES.[3]

  • To enhance the specific staining of the Golgi apparatus, incubate the cells for 30-90 minutes at room temperature with either 10% fetal calf serum or 2 mg/mL BSA.[1][3][7] This step helps to remove excess probe from other membranes.

  • Wash the cells with fresh HBSS/HEPES.[3]

  • Mount the coverslips on a slide and observe using a fluorescence microscope with a suitable filter set (e.g., FITC).[1][9]

Visualizations

experimental_workflow start Start: Cells on Coverslips fixation Fixation (e.g., 4% PFA, 20-30 min) start->fixation wash1 Wash with PBS (2-3 times) fixation->wash1 staining Staining with C6 NBD-Ceramide-BSA Complex (5 µM, 30 min at 4°C) wash1->staining wash2 Rinse with HBSS/HEPES staining->wash2 back_exchange Back-Exchange (10% FCS or 2 mg/mL BSA, 30-90 min) wash2->back_exchange wash3 Final Wash with HBSS/HEPES back_exchange->wash3 microscopy Fluorescence Microscopy (Ex: ~466 nm, Em: ~536 nm) wash3->microscopy

Caption: Experimental workflow for staining fixed cells with this compound.

ceramide_pathway cluster_membrane Cellular Membranes C6_NBD_Cer This compound (Exogenous) Golgi Golgi Apparatus C6_NBD_Cer->Golgi Spontaneous Transfer Metabolism Metabolism to Fluorescent Sphingomyelin & Glucosylceramide Golgi->Metabolism Transport Vesicular Transport Metabolism->Transport Plasma_Membrane Plasma Membrane Transport->Plasma_Membrane

Caption: Simplified pathway of this compound metabolism and transport.

References

Application Notes and Protocols for Golgi Staining with C6 NBD L-threo-ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of C6 NBD L-threo-ceramide, a fluorescent analog of ceramide, for the selective staining of the Golgi apparatus in both live and fixed cells. This reagent is a valuable tool for studying Golgi morphology, dynamics, and the trafficking of sphingolipids.

Principle and Mechanism of Action

This compound is a cell-permeable fluorescent lipid probe. The NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) fluorophore exhibits weak fluorescence in aqueous environments but becomes highly fluorescent in the nonpolar environment of cellular membranes.[1][2] Upon entering the cell, this compound is transported to the Golgi apparatus, where it serves as a substrate for sphingolipid-metabolizing enzymes.[3][4] The resulting fluorescent metabolites accumulate in the Golgi complex, allowing for its visualization by fluorescence microscopy.[2][5] For effective delivery into cells, it is often complexed with bovine serum albumin (BSA).[1][2][6]

Quantitative Data Summary

The optimal concentration of this compound for Golgi staining is crucial for achieving high signal-to-noise ratios while minimizing potential cytotoxicity. A widely recommended concentration is 5 µM when complexed with BSA.[7][8]

ParameterThis compoundBODIPY FL C5-Ceramide (Alternative)Notes
Excitation/Emission (nm) ~466 / 536~505 / 512Both are compatible with standard FITC/green filter sets.
Working Concentration 5 µM (complexed with BSA)Not explicitly specifiedThe 5 µM concentration for C6 NBD Ceramide is a well-established starting point.[7][8]
Photostability Less photostableMore photostable than NBDBODIPY dyes are generally known for their enhanced photostability.[9][10]
Cytotoxicity Can induce apoptosis at higher concentrationsExpected to have some cytotoxicityCytotoxicity is concentration and cell-type dependent.[9]
Golgi Colocalization (Pearson's Coefficient) R = 0.77 (with TGN38)Data not explicitly foundA high correlation coefficient indicates good colocalization with Golgi markers.[9]

Experimental Protocols

Detailed methodologies for staining the Golgi apparatus in live and fixed cells are provided below. It is recommended to optimize these protocols for specific cell types and experimental conditions.

Preparation of this compound-BSA Complex (5 µM Working Solution)

This protocol describes the preparation of a 5 µM working solution of this compound complexed with BSA.

Materials:

  • This compound

  • Ethanol, absolute

  • Defatted Bovine Serum Albumin (BSA)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Vortex mixer

Procedure:

  • Prepare a 1 mM stock solution of this compound in ethanol.

  • In a glass test tube, evaporate the desired amount of the 1 mM stock solution to dryness under a stream of nitrogen gas.

  • Resuspend the dried lipid in a small volume of absolute ethanol.

  • In a separate tube, prepare a solution of defatted BSA in HBSS.

  • While vigorously vortexing the BSA solution, slowly inject the ethanolic solution of this compound to achieve a final concentration of 5 µM.[8]

  • The resulting complex is ready for use in cell staining.

cluster_prep Preparation of C6 NBD Ceramide-BSA Complex start Start stock Prepare 1 mM C6 NBD Ceramide in Ethanol start->stock dry Dry down required amount under Nitrogen stock->dry resuspend Resuspend in absolute Ethanol dry->resuspend inject Inject Ceramide solution into vortexing BSA resuspend->inject bsa_prep Prepare defatted BSA solution in HBSS vortex Vortex BSA solution bsa_prep->vortex vortex->inject end 5 µM Working Solution inject->end

Workflow for preparing the C6 NBD Ceramide-BSA complex.
Protocol 1: Staining the Golgi in Live Cells

This protocol is suitable for visualizing the Golgi apparatus in living cells.

Materials:

  • Cells grown on coverslips or in imaging dishes

  • 5 µM this compound-BSA complex in HBSS

  • Ice-cold cell culture medium

  • Fresh, warm cell culture medium (37°C)

Procedure:

  • Rinse the cells with an appropriate medium (e.g., HBSS).

  • Incubate the cells with the 5 µM this compound-BSA complex for 30 minutes at 4°C.[7][8]

  • Wash the cells several times with ice-cold medium to remove excess probe.[7]

  • Incubate the cells in fresh, warm medium at 37°C for an additional 30 minutes to allow for the transport and accumulation of the fluorescent metabolites in the Golgi.[7][8]

  • Wash the cells with fresh medium and observe under a fluorescence microscope.

cluster_live_cell Live Cell Golgi Staining Protocol start Start: Live cells on coverslip rinse1 Rinse with medium start->rinse1 incubate Incubate with 5 µM C6 NBD Ceramide-BSA at 4°C for 30 min rinse1->incubate wash Wash with ice-cold medium incubate->wash incubate37 Incubate in fresh medium at 37°C for 30 min wash->incubate37 rinse2 Rinse with fresh medium incubate37->rinse2 image Image with fluorescence microscope rinse2->image

Experimental workflow for live-cell Golgi staining.
Protocol 2: Staining the Golgi in Fixed Cells

This protocol is for staining the Golgi apparatus in cells that have been previously fixed.

Materials:

  • Cells grown on coverslips

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • PBS (Phosphate-Buffered Saline)

  • 5 µM this compound-BSA complex in PBS

  • Back-exchange solution (e.g., 10% fetal calf serum or 2 mg/mL BSA in PBS)[3]

  • Mounting medium

Procedure:

  • Fix the cells with 4% paraformaldehyde for 5-10 minutes at room temperature.[3][7]

  • Wash the fixed cells twice with PBS.[7]

  • Incubate the cells with the 5 µM this compound-BSA complex for 30 minutes at 4°C.[7]

  • To enhance the staining of the Golgi, incubate the cells in a back-exchange solution for 30-90 minutes at room temperature. This step helps to remove excess probe from other membranes.[3][8]

  • Wash the cells twice with PBS.[7]

  • Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Observe under a fluorescence microscope.

cluster_fixed_cell Fixed Cell Golgi Staining Protocol start Start: Cells on coverslip fix Fix with 4% PFA for 5-10 min start->fix wash1 Wash 2x with PBS fix->wash1 incubate Incubate with 5 µM C6 NBD Ceramide-BSA at 4°C for 30 min wash1->incubate back_exchange Incubate in back-exchange solution for 30-90 min incubate->back_exchange wash2 Wash 2x with PBS back_exchange->wash2 mount Mount coverslip wash2->mount image Image with fluorescence microscope mount->image

Experimental workflow for fixed-cell Golgi staining.

Troubleshooting and Considerations

  • High Background: If high background fluorescence is observed, ensure thorough washing after incubation with the probe. The back-exchange step is particularly important for fixed-cell staining to improve the signal-to-noise ratio.[3]

  • Low Signal: If the Golgi staining is weak, consider optimizing the incubation time or the concentration of the this compound-BSA complex. Ensure that the BSA is defatted, as fatty acids can compete for binding to the ceramide.

  • Photobleaching: The NBD fluorophore is susceptible to photobleaching.[10] To minimize this, use appropriate neutral density filters, limit the exposure time, and use an anti-fade mounting medium for fixed samples. For live-cell imaging, consider using a more photostable alternative like BODIPY FL C5-Ceramide if extensive time-lapse imaging is required.[9][10]

  • Cell Health: For live-cell imaging, monitor the cells for any signs of cytotoxicity, such as membrane blebbing or changes in morphology. If cytotoxicity is a concern, try reducing the concentration of the probe or the incubation time.

  • Fixation: Avoid using methanol (B129727) or acetone-based fixatives as they can disrupt lipid structures. Aldehyde-based fixatives like paraformaldehyde are recommended.[8]

By following these detailed protocols and considering the provided quantitative data, researchers can effectively utilize this compound for high-quality imaging of the Golgi apparatus in their cellular studies.

References

Application Notes and Protocols for C6 NBD L-threo-ceramide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

C6 NBD L-threo-ceramide is a fluorescent, cell-permeable analog of ceramide used for investigating the transport and metabolism of sphingolipids. The molecule consists of a D-erythro-sphingosine backbone acylated with a six-carbon fatty acid (C6) that is tagged with a nitrobenzoxadiazole (NBD) fluorophore. Critically, this analog is the L-threo diastereomer, which distinguishes its metabolic fate from the more common, naturally occurring D-erythro ceramides (B1148491).

The NBD group is environmentally sensitive; its fluorescence is weak in aqueous environments but increases significantly in the nonpolar environment of cellular membranes, with excitation and emission maxima around 466 nm and 536 nm, respectively[1][2].

Stereospecific Metabolism: The key feature of the L-threo isomer is its altered metabolism. While natural D-erythro-ceramide is a substrate for both sphingomyelin (B164518) synthase (SMS) and glucosylceramide synthase (GCS) in the Golgi apparatus, the L-threo isomer acts differently. Studies have shown that L-threo-ceramide can be metabolized to L-threo-sphingomyelin by SMS but is not a substrate for GCS[3]. This makes this compound a valuable tool for specifically probing the sphingomyelin synthesis pathway and for use as a negative control in studies involving glucosylceramide metabolism. Because it is poorly metabolized overall compared to its D-erythro counterpart, it is often used to study lipid trafficking with minimal interference from metabolic conversion.

Primary Application: The principal application is the visualization of the Golgi apparatus in living or fixed cells[1][2]. After entering the cell, the molecule is transported to the Golgi, where it accumulates. Its conversion to NBD L-threo-sphingomyelin traps the fluorescent molecule within the Golgi complex, allowing for detailed morphological studies of this organelle[4].

Quantitative Data Summary

Optimal incubation times and concentrations can vary significantly between cell types and experimental conditions. The following tables summarize typical starting conditions derived from protocols for short-chain NBD ceramides. Optimization is highly recommended.

Table 1: Recommended Starting Conditions for Live-Cell Labeling

ParameterConcentration RangeTypical ConcentrationIncubation TemperatureIncubation Time
Loading Step 1 - 5 µM5 µM4°C30 minutes
Chase Step N/AN/A37°C30 - 90 minutes

Note: The 4°C loading step facilitates the insertion of the lipid into the plasma membrane while inhibiting endocytosis and intracellular transport. The subsequent chase at 37°C allows for synchronized trafficking to the Golgi apparatus[5][6].

Table 2: Recommended Conditions for Fixed-Cell Labeling

ParameterConcentration RangeTypical ConcentrationIncubation TemperatureIncubation Time
Fixation N/A4% Paraformaldehyde4°C or Room Temp.5 - 15 minutes
Staining 1 - 5 µM5 µM4°C30 minutes
Back-Exchange N/ADefatted BSARoom Temperature30 - 90 minutes

Note: A "back-exchange" step using defatted Bovine Serum Albumin (BSA) after staining can help remove excess probe from non-Golgi membranes, thereby enhancing the specific signal from the Golgi apparatus[6].

Experimental Diagrams

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling Procedure (Live Cell) cluster_imaging Imaging & Analysis start Seed cells on coverslips/dishes culture Culture to 50-70% confluency start->culture wash_cold Wash cells with ice-cold medium culture->wash_cold prep_medium Prepare 5 µM C6-NBD-L-threo-ceramide complexed with defatted BSA incubate_cold Incubate (Load) 30 min @ 4°C prep_medium->incubate_cold wash_cold->incubate_cold wash_again Wash cells with ice-cold medium incubate_cold->wash_again incubate_warm Incubate (Chase) 30-90 min @ 37°C wash_again->incubate_warm wash_final Wash cells with fresh medium incubate_warm->wash_final image Image with fluorescence microscope (FITC/GFP filter set) wash_final->image analyze Analyze Golgi morphology/trafficking image->analyze stop End analyze->stop

Caption: Experimental workflow for live-cell Golgi labeling.

signaling_pathway cluster_golgi Metabolism in Golgi extracellular Extracellular C6-NBD-L-threo-ceramide (complexed with BSA) pm Plasma Membrane extracellular->pm Insertion transport Vesicular or Non-Vesicular Transport pm->transport Internalization golgi Golgi Apparatus transport->golgi sms Sphingomyelin Synthase (SMS) golgi->sms Substrate for gcs Glucosylceramide Synthase (GCS) golgi->gcs Not a substrate for sm_product C6-NBD-L-threo-Sphingomyelin (Accumulates) sms->sm_product no_product No Reaction gcs->no_product

Caption: Trafficking and metabolic fate of this compound.

Detailed Experimental Protocols

Protocol 1: Live-Cell Labeling of the Golgi Apparatus

This protocol utilizes a low-temperature incubation to load the plasma membrane, followed by a warm chase period to track transport to the Golgi.

A. Materials

  • This compound powder

  • High-purity Dimethyl sulfoxide (B87167) (DMSO)

  • Defatted Bovine Serum Albumin (BSA)

  • Serum-free cell culture medium or Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES)

  • Cells cultured to 50-70% confluency on glass-bottom dishes or coverslips

  • Fluorescence microscope with temperature control and appropriate filter sets (e.g., FITC/GFP)

B. Reagent Preparation

  • 1 mM Stock Solution: Dissolve this compound in DMSO to a final concentration of 1 mM. Mix thoroughly. Aliquot and store at -20°C, protected from light.

  • Ceramide-BSA Complex (5 µM Working Solution): a. In a glass tube, dry down the required volume of the 1 mM stock solution under a stream of nitrogen gas. b. Resuspend the lipid film in a small volume of absolute ethanol (B145695) (e.g., 20 µL for 10 nmol of lipid). c. Prepare a 0.34 mg/mL solution of defatted BSA in serum-free medium (this equates to ~5 µM BSA). d. While vortexing the BSA solution, inject the ethanolic ceramide solution into the vortex. This creates a 1:1 molar complex[5]. e. Use this working solution immediately.

C. Staining Procedure

  • Place cultured cells on ice.

  • Remove the culture medium and gently wash the cells twice with ice-cold, serum-free medium (e.g., HBSS/HEPES).

  • Add the pre-chilled 5 µM Ceramide-BSA working solution to the cells.

  • Incubate the cells for 30 minutes at 4°C , protected from light. This step allows the ceramide analog to insert into the plasma membrane.

  • Remove the labeling solution and wash the cells three times with ice-cold, serum-free medium to remove excess probe.

  • Add pre-warmed (37°C) complete culture medium to the cells.

  • Transfer the cells to a 37°C incubator or a heated microscope stage.

  • Incubate (chase) for 30 to 90 minutes . Optimal time should be determined empirically via a time-course experiment (e.g., imaging at 30, 60, and 90 minutes) to find the point of maximal Golgi accumulation.

  • Proceed with live-cell imaging.

Protocol 2: Fixed-Cell Labeling of the Golgi Apparatus

This protocol is for cells that require fixation before labeling.

A. Materials

  • Reagents from Protocol 1

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS, freshly prepared

  • Antifade mounting medium

B. Staining Procedure

  • Gently wash cells twice with PBS.

  • Fix the cells by incubating with 4% PFA for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS to remove the fixative.

  • Incubate the fixed cells with the 5 µM Ceramide-BSA working solution (prepared in PBS instead of medium) for 30 minutes at 4°C [6].

  • Wash the cells three times with ice-cold PBS.

  • (Optional but Recommended) Back-Exchange: To reduce background fluorescence, incubate the cells with a solution of 0.34 mg/mL defatted BSA in PBS for 30-90 minutes at room temperature, protected from light[6].

  • Wash the cells a final three times with PBS.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Image the cells using a fluorescence microscope.

References

Utilizing C6 NBD L-threo-ceramide in Flow Cytometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6 NBD L-threo-ceramide is a fluorescently tagged sphingolipid analog that serves as a vital tool in cell biology and drug discovery. Its utility lies in its structural similarity to natural ceramides, key signaling molecules involved in a myriad of cellular processes including apoptosis, cell cycle regulation, and intracellular trafficking. The attachment of the nitrobenzoxadiazole (NBD) fluorophore allows for the visualization and quantification of this synthetic ceramide within cells using fluorescence-based techniques like flow cytometry.

Crucially, the stereochemistry of the ceramide backbone dictates its biological activity. The D-erythro isomer is the biologically active form that can elicit cellular responses such as apoptosis. In contrast, the L-threo isomer is considered biologically inactive and is therefore an indispensable negative control in experiments.[1] Its use allows researchers to distinguish between specific ceramide-mediated signaling events and non-specific effects related to lipid administration or cellular stress.

These application notes provide detailed protocols for the use of this compound in flow cytometry, guidance on data interpretation, and a troubleshooting reference for common issues.

Key Applications

  • Negative Control in Apoptosis Assays: To confirm that the observed apoptotic effects are specific to the D-erythro-ceramide and not due to non-specific lipid stress.

  • Golgi Apparatus Staining: C6 NBD ceramide analogs are known to accumulate in the Golgi apparatus, making them useful markers for this organelle in live cells.[2]

  • Studies of Sphingolipid Metabolism and Trafficking: To investigate the uptake and intracellular transport of ceramides.[3]

  • Drug Screening: To identify and characterize compounds that modulate ceramide metabolism or ceramide-induced signaling pathways.

Experimental Protocols

Protocol 1: Staining of Suspension Cells with this compound

This protocol outlines the procedure for staining suspension cells (e.g., Jurkat, K562) for flow cytometric analysis.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Suspension cells in culture

  • Flow cytometer tubes

Procedure:

  • Preparation of Stock Solution (1 mM):

    • Dissolve 1 mg of this compound in 1.74 mL of anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Cell Preparation:

    • Harvest cells by centrifugation at 300 x g for 5 minutes.

    • Resuspend the cell pellet in pre-warmed complete culture medium to a final concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Prepare a working solution of this compound by diluting the 1 mM stock solution in complete culture medium to the desired final concentration (typically 1-10 µM).

    • Add the working solution to the cell suspension. For example, add 5 µL of a 100 µM intermediate dilution to 1 mL of cell suspension for a final concentration of 0.5 µM.

    • Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing:

    • After incubation, centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • Repeat the wash step twice to remove excess unbound probe.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 300-500 µL of cold PBS.

    • Transfer the cell suspension to flow cytometer tubes.

    • Analyze the samples on a flow cytometer using a 488 nm blue laser for excitation and a standard FITC filter (e.g., 530/30 nm) for emission detection.

    • Use unstained cells to set the negative gate for NBD fluorescence.

Protocol 2: Staining of Adherent Cells with this compound

This protocol provides a method for staining adherent cells (e.g., HeLa, MCF-7) prior to analysis by flow cytometry. A gentle detachment method is recommended to preserve cell integrity.[4][5]

Materials:

  • All materials from Protocol 1

  • Adherent cells cultured in plates or flasks

  • Enzyme-free cell dissociation buffer (e.g., EDTA-based)

Procedure:

  • Preparation of Stock Solution: Follow step 1 from Protocol 1.

  • Staining:

    • Prepare the this compound working solution in pre-warmed complete culture medium.

    • Remove the existing culture medium from the adherent cells and replace it with the staining solution.

    • Incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.

  • Cell Detachment and Washing:

    • After incubation, remove the staining solution and wash the cells twice with PBS.

    • Add an appropriate volume of pre-warmed, enzyme-free cell dissociation buffer and incubate at 37°C until cells detach.

    • Gently pipette to create a single-cell suspension.

    • Transfer the cell suspension to a conical tube and add at least 3 volumes of complete culture medium to inactivate the dissociation buffer.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with cold PBS.

  • Flow Cytometry Analysis: Follow step 5 from Protocol 1.

Data Presentation

Table 1: Recommended Staining Parameters and Instrument Settings

ParameterRecommended Value/SettingNotes
Stock Solution 1 mM in anhydrous DMSOStore at -20°C, protected from light.
Working Concentration 1 - 10 µMOptimal concentration should be determined empirically for each cell type.
Incubation Time 30 - 60 minutesLonger incubation times may lead to increased non-specific staining.
Incubation Temperature 37°C
Excitation Laser 488 nm (Blue Laser)
Emission Filter ~530/30 nm (FITC channel)NBD has an emission maximum around 536 nm.[2]
Negative Control Unstained cellsTo set the baseline fluorescence.
Biological Control Cells treated with D-erythro-ceramideTo compare the effects of the biologically active isomer.

Table 2: Example of C6-Ceramide IC50 Values in Different Cancer Cell Lines

Cell LineCancer TypeC6-Ceramide IC50 (48h)Reference
4T1Breast Cancer17.17 µM[6]
401.4Breast Cancer5 µM[6]

Note: Data presented is for the biologically active C6-ceramide and serves as a reference for concentrations that may be used in comparative studies with the L-threo isomer.

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Staining cluster_prep Preparation cluster_staining Staining cluster_wash Washing cluster_analysis Analysis prep_stock Prepare 1 mM Stock Solution in DMSO stain_cells Incubate cells with 1-10 µM this compound (30-60 min, 37°C) prep_stock->stain_cells prep_cells Harvest and Prepare Cells (1x10^6/mL) prep_cells->stain_cells wash_1 Centrifuge and resuspend in cold PBS stain_cells->wash_1 wash_2 Repeat wash step wash_1->wash_2 resuspend Resuspend in cold PBS for analysis wash_2->resuspend flow_cytometry Acquire data on flow cytometer (Ex: 488 nm, Em: ~530 nm) resuspend->flow_cytometry

Caption: A streamlined workflow for staining cells with this compound for flow cytometry.

Signaling Pathway: Ceramide-Induced Apoptosis

The following diagram illustrates the simplified signaling pathways of apoptosis induced by the biologically active D-erythro-ceramide, highlighting the role of the L-threo isomer as a negative control.

ceramide_apoptosis Role of Ceramide Isomers in Apoptosis Signaling cluster_stimulus Stimulus cluster_pathways Cellular Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase D_erythro D-erythro-C6-Ceramide (Biologically Active) death_receptors Death Receptor Aggregation (e.g., Fas, TNFR1) D_erythro->death_receptors mitochondria Mitochondrial Outer Membrane Permeabilization D_erythro->mitochondria L_threo L-threo-C6-NBD-Ceramide (Negative Control) L_threo->death_receptors No Activation L_threo->mitochondria No Permeabilization caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: D-erythro-ceramide activates both extrinsic and intrinsic apoptotic pathways, while L-threo-ceramide serves as a negative control.

Troubleshooting

Table 3: Common Problems and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
Weak or No Signal - Insufficient probe concentration.- Short incubation time.- Low expression of target transporters.- Photobleaching of NBD.- Titrate this compound concentration (1-10 µM).- Increase incubation time (up to 60 minutes).- Use a positive control cell line known to uptake ceramides.- Protect samples from light during all steps.
High Background Fluorescence - Incomplete removal of unbound probe.- Probe precipitation.- Cell death leading to non-specific uptake.- Increase the number of wash steps.- Ensure the working solution is well-mixed and free of precipitates.- Check cell viability using a viability dye (e.g., Propidium Iodide, DAPI).
High Cell-to-Cell Variation - Heterogeneous cell population.- Uneven probe distribution.- Ensure a single-cell suspension before and during staining.- Gently mix the cell suspension during incubation.
Signal in Unstained Control - High cellular autofluorescence.- Use an unstained control to set the appropriate gates.- If autofluorescence is high in the green channel, consider using a different fluorophore if available.

For more detailed troubleshooting, refer to general flow cytometry guides that cover instrument setup and data analysis.[7][8][9]

References

Illuminating Cellular Trafficking: C6 NBD L-threo-ceramide for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

C6 NBD L-threo-ceramide is a fluorescently labeled, cell-permeable analog of ceramide, a critical lipid molecule involved in a multitude of cellular processes, including signal transduction, membrane structure, and apoptosis. The attachment of the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore to a six-carbon acyl chain allows for the visualization of ceramide trafficking and localization within living and fixed cells using fluorescence microscopy. This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy, with a focus on Golgi apparatus staining and the study of ceramide-mediated signaling pathways.

Physicochemical and Spectral Properties

The NBD fluorophore is known for its environmental sensitivity; its fluorescence quantum yield is low in aqueous environments and significantly increases in hydrophobic environments such as cellular membranes. This property makes this compound an excellent probe for studying lipid metabolism and transport.[1]

Table 1: Spectral Properties of this compound

PropertyValueReference
Molecular Formula C₃₀H₅₁N₅O₆[2]
Molecular Weight 577.8 g/mol [2]
Excitation Maximum (λex) ~466 nm (in Methanol)[3]
Emission Maximum (λem) ~536 nm (in Methanol)[3]
Recommended Filter Set FITC/GFP[4][5]
Quantum Yield (Φ) Environment-dependent; increases in nonpolar solvents. Specific value for the L-threo isomer is not readily available.[1]
Molar Extinction Coefficient (ε) Not readily available for the L-threo isomer.
Solubility Soluble in DMSO, ethanol, and chloroform.[3]

Biological Activity and Applications

This compound is a valuable tool for several applications in cell biology and drug development:

  • Golgi Apparatus Staining: One of the primary applications of C6 NBD ceramide is the selective staining of the Golgi apparatus in both live and fixed cells.[6][7] Upon entering the cell, it is metabolized to fluorescent sphingomyelin (B164518) and glucosylceramide, which accumulate in the Golgi complex.[6]

  • Sphingolipid Transport and Metabolism: This fluorescent analog allows for the real-time visualization of sphingolipid transport and metabolism within the cell, providing insights into the pathways of ceramide trafficking.[8]

  • Apoptosis Studies: As ceramide is a key signaling molecule in apoptosis, this compound can be used to investigate the role of ceramide in programmed cell death.[9]

  • Drug Screening: The probe can be utilized in high-throughput screening assays to identify compounds that modulate ceramide metabolism or transport.

Experimental Protocols

The following are detailed protocols for the use of this compound in fluorescence microscopy.

Protocol 1: Live-Cell Staining of the Golgi Apparatus in Adherent Cells (e.g., HeLa, MCF-7)

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium

  • Complete cell culture medium

  • Glass-bottom dishes or coverslips suitable for microscopy

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 50-70% confluency on the day of the experiment.

  • Preparation of C6 NBD Ceramide-BSA Complex (5 µM):

    • Prepare a 1 mM stock solution of this compound in DMSO. Store aliquots at -20°C, protected from light.

    • In a sterile tube, dilute the 1 mM stock solution to 5 µM in pre-warmed (37°C) HBSS containing 0.34 mg/mL fatty acid-free BSA. Vortex briefly to mix.

  • Cell Labeling:

    • Wash the cells twice with pre-warmed HBSS.

    • Incubate the cells with the 5 µM C6 NBD ceramide-BSA complex in HBSS for 30 minutes at 37°C in a cell culture incubator.[7]

  • Washing:

    • Remove the labeling solution and wash the cells three times with pre-warmed complete cell culture medium.

  • Imaging:

    • Immediately image the cells using a fluorescence microscope equipped with a FITC/GFP filter set (Excitation: ~488 nm, Emission: ~520-560 nm).[4][5] The Golgi apparatus should appear as a brightly stained perinuclear structure.

Protocol 2: Fixed-Cell Staining of the Golgi Apparatus

Materials:

  • This compound

  • DMSO

  • Fatty acid-free BSA

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium

Procedure:

  • Cell Seeding and Fixation:

    • Grow cells on coverslips to the desired confluency.

    • Wash cells with PBS and fix with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare a 5 µM solution of C6 NBD ceramide-BSA complex in PBS as described in Protocol 1.

    • Incubate the fixed cells with the staining solution for 30 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a suitable mounting medium.

    • Image the cells using a fluorescence microscope with a FITC/GFP filter set.

Visualization of Cellular Processes

Experimental Workflow for Live-Cell Golgi Staining

G A Seed cells on glass-bottom dish C Wash cells with HBSS A->C Reach 50-70% confluency B Prepare 5 µM C6 NBD Ceramide-BSA complex D Incubate cells with probe for 30 min at 37°C B->D C->D E Wash cells with culture medium D->E F Image with fluorescence microscope E->F

Caption: Workflow for live-cell imaging of the Golgi apparatus using this compound.

Ceramide-Mediated Apoptosis Signaling Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL / TNF-α DeathReceptor Death Receptor (Fas / TNFR) FasL->DeathReceptor binds SMase Sphingomyelinase (SMase) DeathReceptor->SMase activates Caspase8 Caspase-8 DeathReceptor->Caspase8 activates Ceramide Ceramide (visualized with C6 NBD Ceramide) SMase->Ceramide generates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apoptosome Apoptosome (Apaf-1, Caspase-9) CytochromeC->Apoptosome activates Caspase3 Caspase-3 (Executioner Caspase) Apoptosome->Caspase3 activates Ceramide->Mitochondrion acts on BID BID Caspase8->BID cleaves Caspase8->Caspase3 activates tBID tBID BID->tBID tBID->Mitochondrion activates Apoptosis Apoptosis Caspase3->Apoptosis induces

References

Application of C6 NBD L-threo-ceramide in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6 NBD L-threo-ceramide is a fluorescent, short-chain, cell-permeable analog of ceramide, a critical sphingolipid involved in the regulation of various cellular processes. Due to its central role as a pro-apoptotic and anti-proliferative signaling molecule, ceramide and its analogs have garnered significant interest in cancer research. The conjugation of the nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore to the C6-ceramide backbone allows for the direct visualization and tracking of its uptake, subcellular localization, and metabolism. This makes this compound an invaluable tool for studying ceramide-mediated signaling pathways, assessing the efficacy of potential cancer therapeutics, and developing novel drug delivery strategies.

This document provides detailed application notes and protocols for the use of this compound in cancer cell line research, with a focus on its pro-apoptotic effects and its utility in elucidating cellular mechanisms.

Mechanism of Action in Cancer Cells

Exogenously administered this compound mimics the effects of endogenous ceramide, primarily by inducing apoptosis and inhibiting cell proliferation in a wide range of cancer cell lines.[1] Its mechanism of action is multifaceted and involves the modulation of several key signaling pathways:

  • Induction of Apoptosis: C6-ceramide can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2] Key events include the activation of caspases (caspase-3, -8, and -9), cleavage of poly(ADP-ribose) polymerase (PARP), and the release of cytochrome c from the mitochondria.[3]

  • Cell Cycle Arrest: It can cause cell cycle arrest at the G1 and G2 phases, thereby preventing cancer cell proliferation.

  • Modulation of Signaling Pathways: C6-ceramide influences several critical signaling cascades that govern cell fate. It has been shown to activate stress-activated protein kinases like c-Jun N-terminal kinase (JNK) and p38 MAPK, while inhibiting pro-survival pathways such as Akt/mTORC1.[1][4]

  • Synergy with Chemotherapeutics: C6-ceramide can sensitize cancer cells to conventional chemotherapy drugs like Doxorubicin and Paclitaxel, suggesting its potential use in combination therapies to overcome drug resistance.[4][5]

Data Presentation: Efficacy of C6-Ceramide in Cancer Cell Lines

The cytotoxic and anti-proliferative effects of C6-ceramide have been documented in numerous cancer cell lines. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of C6-Ceramide in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)Citation
MDA-MB-231Breast Cancer5-10Not Specified[6]
MCF-7Breast Cancer5-10Not Specified[6]
SK-BR-3Breast Cancer5-10Not Specified[6]
K562Chronic Myelogenous Leukemia27.90Not Specified[7]
C6Glioma7724[8]
C6Glioma6948[8]
4T1Breast Cancer33.8324[9]
4T1Breast Cancer17.1748[9]

Table 2: Effective Concentrations and Observed Effects of C6-Ceramide

Cell LineCancer TypeConcentration (µM)Incubation Time (hours)Observed EffectCitation
MyLaCutaneous T Cell Lymphoma252467.3% reduction in cell viability[10]
HuT78Cutaneous T Cell Lymphoma252456.2% reduction in cell viability[10]
MyLaCutaneous T Cell Lymphoma1002491.4% reduction in cell viability[10]
HuT78Cutaneous T Cell Lymphoma1002489.9% reduction in cell viability[10]
K562Chronic Myelogenous Leukemia2524, 48, 72Induction of apoptosis (sub-G1 phase)[7]
OPM2Multiple Myeloma20Not SpecifiedIncreased apoptosis (20.5% vs 3.7%)[3]
HeLaCervical Cancer>372Highly toxic[11]
HCT116Colon Cancer>372Highly toxic[11]

Experimental Protocols

Preparation and Handling of this compound

This compound is typically supplied as a solid and should be stored at -20°C, protected from light.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695)

  • Bovine serum albumin (BSA), fatty acid-free

  • Phosphate-buffered saline (PBS) or serum-free cell culture medium

Protocol for Stock Solution Preparation (e.g., 1 mM):

  • Allow the vial of this compound to warm to room temperature before opening.

  • Dissolve the solid in an appropriate solvent like DMSO or ethanol to make a concentrated stock solution (e.g., 1 mM).

  • For cell-based assays, it is often recommended to prepare a complex with BSA to enhance its delivery into cells.[4] a. To prepare a 100 µM C6 NBD-ceramide/BSA complex, dry down an aliquot of the stock solution under a stream of nitrogen gas. b. Redissolve the dried lipid in a small volume of ethanol. c. Add this solution to a vortexing solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL).[4]

  • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Fluorescence Microscopy for Visualizing Subcellular Localization

This protocol allows for the visualization of this compound uptake and its accumulation, primarily in the Golgi apparatus.

Materials:

  • Cancer cells cultured on glass coverslips or in imaging-grade dishes

  • Complete cell culture medium

  • This compound/BSA complex

  • Hoechst 33342 or DAPI for nuclear counterstaining (optional)

  • Fluorescence microscope with appropriate filter sets (for NBD: λEx/λEm ≈ 466/536 nm)

Protocol:

  • Seed cancer cells on coverslips or imaging dishes and allow them to adhere and grow to the desired confluency.

  • Remove the culture medium and wash the cells once with pre-warmed serum-free medium or PBS.

  • Incubate the cells with the this compound/BSA complex at a final concentration of 1-10 µM in serum-free medium for 30 minutes at 37°C, protected from light.[12] The optimal concentration and incubation time may vary depending on the cell line and experimental goals.

  • Wash the cells three times with pre-warmed medium or PBS to remove excess probe.

  • (Optional) If desired, counterstain the nuclei with Hoechst 33342 or DAPI according to the manufacturer's protocol.

  • Mount the coverslips on a slide with a drop of mounting medium or add fresh medium/PBS to the imaging dish.

  • Visualize the cells using a fluorescence microscope. The NBD fluorescence will appear as a green signal, often concentrated in the perinuclear region, characteristic of the Golgi apparatus.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol quantifies the extent of apoptosis induced by this compound.

Materials:

  • Cancer cells in suspension or harvested from a culture dish

  • This compound stock solution

  • Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed cells in a multi-well plate and treat with various concentrations of this compound (e.g., 5-50 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include an untreated control.

  • Harvest the cells (including any floating cells in the supernatant) by trypsinization (for adherent cells) and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. The Annexin V-positive/PI-negative population represents early apoptotic cells, while the Annexin V-positive/PI-positive population represents late apoptotic or necrotic cells.

Analysis of Ceramide Metabolism by Thin-Layer Chromatography (TLC)

This protocol allows for the separation and semi-quantitative analysis of this compound and its fluorescent metabolites, such as NBD-glucosylceramide and NBD-sphingomyelin.

Materials:

  • Treated and untreated cell pellets

  • Chloroform:Methanol solvent mixture (e.g., 2:1 v/v)

  • Silica (B1680970) TLC plates

  • TLC developing chamber

  • Developing solvent (e.g., chloroform:methanol:water, 90:15:1 v/v/v)

  • Fluorescence imaging system

Protocol:

  • Treat cells with this compound as described in the apoptosis assay protocol.

  • Harvest the cells and wash with PBS.

  • Perform a lipid extraction by adding a chloroform:methanol mixture to the cell pellet and vortexing vigorously.

  • Centrifuge to separate the organic and aqueous phases. The lipids, including NBD-ceramide and its metabolites, will be in the lower organic phase.

  • Carefully collect the lower organic phase and dry it under a stream of nitrogen.

  • Resuspend the dried lipid extract in a small volume of chloroform:methanol.

  • Spot the lipid extract onto a silica TLC plate.

  • Develop the TLC plate in a chamber with the appropriate developing solvent.

  • Allow the plate to dry completely.

  • Visualize the fluorescent spots using a fluorescence imaging system. The different sphingolipids will have migrated to different positions on the plate, allowing for their identification and relative quantification.

Mandatory Visualizations

Signaling_Pathway cluster_stimulus Stimulus cluster_membrane Plasma Membrane / Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus C6 NBD Ceramide C6 NBD Ceramide JNK/p38 JNK/p38 C6 NBD Ceramide->JNK/p38 activates PP2A PP2A C6 NBD Ceramide->PP2A activates Cell Cycle Arrest Cell Cycle Arrest C6 NBD Ceramide->Cell Cycle Arrest Akt Akt mTORC1 mTORC1 Akt->mTORC1 inhibits mTORC1->Cell Cycle Arrest Bax/Bak Bax/Bak JNK/p38->Bax/Bak activates PP2A->Akt inhibits Cytochrome c Cytochrome c Caspase-3 Caspase-3 Cytochrome c->Caspase-3 activates Bax/Bak->Cytochrome c release PARP PARP Caspase-3->PARP cleavage Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: C6 NBD Ceramide-induced signaling pathways leading to apoptosis and cell cycle arrest in cancer cells.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell Seeding Cell Seeding Cell Treatment Cell Treatment Cell Seeding->Cell Treatment Prepare C6 NBD Ceramide Prepare C6 NBD Ceramide Prepare C6 NBD Ceramide->Cell Treatment Harvest Cells Harvest Cells Cell Treatment->Harvest Cells Fluorescence Microscopy Fluorescence Microscopy Harvest Cells->Fluorescence Microscopy Flow Cytometry (Apoptosis) Flow Cytometry (Apoptosis) Harvest Cells->Flow Cytometry (Apoptosis) Lipid Extraction & TLC Lipid Extraction & TLC Harvest Cells->Lipid Extraction & TLC Data Analysis Data Analysis Fluorescence Microscopy->Data Analysis Flow Cytometry (Apoptosis)->Data Analysis Lipid Extraction & TLC->Data Analysis

Caption: General experimental workflow for studying the effects of this compound on cancer cells.

Metabolic_Fate C6 NBD Ceramide C6 NBD Ceramide Glucosylceramide Synthase Glucosylceramide Synthase C6 NBD Ceramide->Glucosylceramide Synthase Sphingomyelin Synthase Sphingomyelin Synthase C6 NBD Ceramide->Sphingomyelin Synthase Ceramide Kinase Ceramide Kinase C6 NBD Ceramide->Ceramide Kinase NBD Glucosylceramide NBD Glucosylceramide NBD Sphingomyelin NBD Sphingomyelin NBD Ceramide-1-Phosphate NBD Ceramide-1-Phosphate Glucosylceramide Synthase->NBD Glucosylceramide Sphingomyelin Synthase->NBD Sphingomyelin Ceramide Kinase->NBD Ceramide-1-Phosphate

Caption: Metabolic fate of this compound in cancer cells.

References

Tracking Sphingolipid Transport with C6 NBD L-threo-ceramide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids that play crucial roles in various cellular processes, including signal transduction, cell proliferation, apoptosis, and membrane structure. The ability to track the movement and metabolism of these lipids within the cell is essential for understanding their function in health and disease. C6 NBD L-threo-ceramide is a fluorescent analog of ceramide, a central molecule in sphingolipid metabolism. Its utility as a vital stain for the Golgi apparatus and as a tracer for sphingolipid transport pathways makes it an invaluable tool for researchers.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in tracking sphingolipid transport. A key consideration when using this analog is its stereochemistry. Natural ceramides (B1148491) exist in the D-erythro configuration. The L-threo isomer, while still a substrate for some metabolic enzymes, exhibits a distinct metabolic fate. Specifically, L-threo-ceramide can be metabolized to sphingomyelin (B164518) (SM) but is not a substrate for glucosylceramide (GlcCer) synthase.[3] This differential metabolism is a critical factor in experimental design and data interpretation.

Data Presentation

The following tables summarize key quantitative data for experiments utilizing C6 NBD-ceramide. Note that these values are often starting points and may require optimization for specific cell types and experimental conditions.

Table 1: Recommended Reagent Concentrations

ReagentStock SolutionWorking ConcentrationNotes
This compound1 mM in chloroform:ethanol (19:1 v/v) or DMSO5 µMThe stock solution should be stored at -20°C, protected from light.[1]
Defatted Bovine Serum Albumin (BSA)3.4 mg/mL in serum-free medium0.34 mg/mLUsed to complex with the ceramide for efficient delivery to cells.[1]
C6 NBD-ceramide-BSA complex100 µM1-5 µMThe final concentration for cell labeling should be optimized.[4]

Table 2: Typical Incubation Parameters for Live-Cell Imaging

StepTemperatureDurationPurpose
Labeling4°C30 minutesAllows the ceramide analog to label the plasma membrane with minimal internalization.[1]
Chase37°C30-60 minutesInitiates internalization and transport of the ceramide to intracellular compartments, primarily the Golgi apparatus.[1][4]

Table 3: Spectral Properties of NBD Fluorophore

PropertyWavelength (nm)Environment
Excitation Maximum (Ex)~466Methanol
Emission Maximum (Em)~536Methanol
Fluorescence CharacteristicWeakly fluorescent in aqueous environments, with increased fluorescence in nonpolar environments like cellular membranes.[1]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a complex of this compound with defatted BSA, which facilitates its delivery into cells.

Materials:

  • This compound

  • Chloroform:ethanol (19:1, v/v)

  • Absolute ethanol

  • Defatted Bovine Serum Albumin (BSA)

  • Serum-free cell culture medium (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • Glass test tubes

  • Nitrogen gas source

  • Vortex mixer

Procedure:

  • Prepare a 1 mM stock solution of this compound in chloroform:ethanol (19:1, v/v).[1]

  • In a glass test tube, dispense the desired volume of the ceramide stock solution.

  • Evaporate the solvent under a gentle stream of nitrogen gas, followed by drying under vacuum for at least one hour to form a thin lipid film.[1]

  • Resuspend the dried ceramide in a small volume of absolute ethanol. For example, resuspend the amount from 100 µL of a 1 mM stock in 200 µL of ethanol.[4]

  • Prepare a solution of defatted BSA in serum-free medium (e.g., 0.34 mg/mL).[4]

  • While vigorously vortexing the BSA solution, slowly inject the ethanolic solution of this compound.[1]

  • The resulting this compound-BSA complex can be stored at -20°C.[4]

G cluster_prep Preparation of this compound Stock cluster_drying Drying and Resuspension cluster_complexation Complexation with BSA StockSolution 1 mM this compound in Chloroform:Ethanol DryLipid Dry Lipid Film StockSolution->DryLipid Evaporate Solvent Resuspend Resuspend in Ethanol DryLipid->Resuspend Complex This compound-BSA Complex Resuspend->Complex Inject into Vortexing BSA BSASolution Defatted BSA Solution BSASolution->Complex Storage Storage Complex->Storage Store at -20°C

Workflow for preparing the this compound-BSA complex.
Protocol 2: Staining the Golgi Apparatus in Living Cells

This protocol details the steps for labeling the Golgi apparatus in live cells using the prepared this compound-BSA complex.

Materials:

  • Cells grown on glass-bottom dishes or coverslips

  • This compound-BSA complex (from Protocol 1)

  • Complete cell culture medium

  • Ice-cold serum-free medium

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

  • Grow cells to the desired confluency on a suitable imaging substrate.

  • Wash the cells with serum-free medium.

  • Incubate the cells with the this compound-BSA complex (typically 1-5 µM) in serum-free medium for 30 minutes at 4°C.[1] This "pulse" step allows the fluorescent ceramide to label the plasma membrane.

  • Quickly wash the cells three times with ice-cold serum-free medium to remove unbound probe.

  • Add pre-warmed complete cell culture medium to the cells and transfer them to a 37°C incubator for a "chase" period of 30-60 minutes.[1] During this time, the labeled ceramide is internalized and transported to the Golgi apparatus.

  • Wash the cells with fresh medium and mount them for immediate observation under a fluorescence microscope.

G Start Cells on Coverslips Pulse Pulse: Incubate with C6 NBD-ceramide-BSA at 4°C for 30 min Start->Pulse Wash1 Wash with Ice-Cold Medium Pulse->Wash1 Chase Chase: Incubate in Fresh Medium at 37°C for 30-60 min Wash1->Chase Wash2 Wash with Fresh Medium Chase->Wash2 Image Fluorescence Microscopy Wash2->Image

Experimental workflow for live-cell staining of the Golgi apparatus.
Protocol 3: Staining the Golgi Apparatus in Fixed Cells

This protocol is for labeling the Golgi apparatus in cells that have been chemically fixed.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • This compound-BSA complex (from Protocol 1)

  • Defatted BSA solution (e.g., 2 mg/mL in PBS)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Grow cells on coverslips.

  • Rinse the cells with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Incubate the fixed cells with the this compound-BSA complex (typically 5 µM) for 30 minutes at 4°C.[1]

  • Wash the cells three times with ice-cold PBS.

  • To reduce background fluorescence, incubate the cells with a solution of defatted BSA (e.g., 2 mg/mL in PBS) for 30-90 minutes at room temperature.[5] This step helps to back-exchange unbound ceramide.

  • Wash the cells with PBS.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Observe the stained Golgi apparatus using a fluorescence microscope.

Signaling Pathways and Metabolic Fate

This compound, once it enters the cell, is transported to the Golgi apparatus. In this organelle, it can be metabolized by sphingomyelin synthase to C6 NBD L-threo-sphingomyelin. However, unlike the natural D-erythro isomer, it is not a substrate for glucosylceramide synthase and therefore is not converted to C6 NBD L-threo-glucosylceramide.[3] This specific metabolic pathway can be exploited to study the activity of sphingomyelin synthase and the subsequent transport of sphingomyelin.

G C6_NBD_L_threo_ceramide This compound Golgi Golgi Apparatus C6_NBD_L_threo_ceramide->Golgi Transport SM_Synthase Sphingomyelin Synthase Golgi->SM_Synthase GlcCer_Synthase Glucosylceramide Synthase Golgi->GlcCer_Synthase C6_NBD_L_threo_SM C6 NBD L-threo-sphingomyelin SM_Synthase->C6_NBD_L_threo_SM Metabolism Transport Vesicular Transport C6_NBD_L_threo_SM->Transport No_Product No Glucosylceramide Formation GlcCer_Synthase->No_Product

Metabolic fate of this compound in the Golgi apparatus.

Concluding Remarks

This compound is a powerful tool for investigating sphingolipid transport and metabolism. Its unique metabolic fate, being a substrate for sphingomyelin synthase but not glucosylceramide synthase, provides a specific means to study the sphingomyelin metabolic pathway. The protocols provided herein offer a foundation for utilizing this fluorescent probe. Researchers are encouraged to optimize these protocols for their specific experimental systems to achieve the most reliable and informative results. Careful consideration of the stereospecificity of the ceramide analog used is paramount for accurate interpretation of experimental outcomes.

References

Inducing Apoptosis with C6 NBD L-threo-ceramide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for inducing apoptosis using the fluorescently labeled sphingolipid analog, C6 NBD L-threo-ceramide. This document outlines the underlying signaling pathways, provides step-by-step experimental procedures, and presents quantitative data from relevant studies.

Introduction

Ceramides are bioactive lipids that act as second messengers in a variety of cellular processes, including the regulation of cell growth, differentiation, and programmed cell death (apoptosis). Exogenous, cell-permeable short-chain ceramides, such as C6-ceramide, are valuable tools for studying the mechanisms of apoptosis. The NBD (nitrobenzoxadiazole) fluorescent group allows for the visualization and tracking of the ceramide analog within the cell. This compound treatment has been shown to induce apoptosis in various cell lines, making it a relevant compound for cancer research and drug development.

Signaling Pathways of C6-Ceramide-Induced Apoptosis

C6-ceramide triggers apoptosis through multiple signaling cascades, primarily involving the activation of caspases and stress-activated protein kinases. The two main pathways implicated are the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.

Key Signaling Events:
  • Caspase Activation: C6-ceramide treatment leads to the activation of initiator caspases, such as caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway).[1][2] These, in turn, activate effector caspases like caspase-3, which is responsible for cleaving key cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the execution of apoptosis.[1][2][3]

  • Mitochondrial Pathway: C6-ceramide can induce the release of cytochrome c from the mitochondria into the cytosol.[3] This event is a critical step in the intrinsic apoptotic pathway, leading to the formation of the apoptosome and activation of caspase-9.

  • Stress-Activated Protein Kinase (SAPK) Pathway: The c-Jun N-terminal kinase (JNK) pathway is often activated in response to C6-ceramide.[1] JNK activation can contribute to apoptosis by phosphorylating and modulating the activity of Bcl-2 family proteins, such as Mcl-1.[1]

  • AMP-Activated Protein Kinase (AMPK) Activation: In some contexts, C6-ceramide can enhance the activation of AMPK, which can lead to the inhibition of the mTORC1 signaling complex, a key regulator of cell growth and proliferation.[4]

Experimental Protocols

The following are detailed protocols for key experiments to study this compound-induced apoptosis.

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Plate the desired cell line (e.g., K562, HCT116, OVCAR-3) in appropriate cell culture plates or flasks at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO or ethanol. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM).

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest ceramide concentration).

  • Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol 2: Assessment of Apoptosis by Annexin V and Propidium (B1200493) Iodide Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis for PARP Cleavage and Caspase Activation

This technique is used to detect the cleavage of PARP and the activation of caspases.

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific for full-length and cleaved PARP, pro-caspase-8, cleaved caspase-8, pro-caspase-9, cleaved caspase-9, pro-caspase-3, and cleaved caspase-3.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 4: Caspase Activity Assay

This assay directly measures the enzymatic activity of caspases.

  • Cell Lysis: Lyse the treated cells according to the assay kit manufacturer's instructions.

  • Assay Reaction: Add the cell lysate to a reaction buffer containing a specific fluorogenic or colorimetric caspase substrate (e.g., Ac-DEVD-AMC for caspase-3).

  • Incubation: Incubate the reaction at 37°C.

  • Measurement: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength. The signal intensity is proportional to the caspase activity.

Data Presentation

The following tables summarize quantitative data from studies on C6-ceramide-induced apoptosis.

Table 1: Effect of C6-Ceramide on Cell Viability and Apoptosis in K562 Cells

TreatmentDuration (hours)% Cell Death (Trypan Blue)% Apoptosis (Annexin V)
Untreated24-~5%
25 µM C6-Ceramide24~40%~35%
25 µM C6-Ceramide48~60%~55%
25 µM C6-Ceramide72>80%>70%
50 µM C6-Ceramide24~60%-
50 µM C6-Ceramide48>80%-
50 µM C6-Ceramide72>90%-

Data synthesized from figures and text in the cited literature.[1]

Table 2: Caspase Activation in Response to C6-Ceramide

Cell LineTreatmentDuration (hours)Caspase-3 like Activity (fold increase)Caspase-8 ActivationCaspase-9 Activation
Rice ProtoplastsC6 Ceramide6~4--
K56225 µM C6-Ceramide24-Cleavage ObservedCleavage Observed
IM-FENC6-Ceramide6Increased--
IM-FENC6-Ceramide12Increased--

Data synthesized from figures and text in the cited literature.[1][5][6]

Visualizations

G cluster_workflow Experimental Workflow cluster_assays Apoptosis Assays A Cell Culture & Seeding B Prepare this compound A->B C Treat Cells with Ceramide (Include Vehicle Control) B->C D Incubate for Desired Time Points C->D E Harvest Cells D->E F Annexin V / PI Staining (Flow Cytometry) E->F G Western Blot (PARP, Caspases) E->G H Caspase Activity Assay E->H

Caption: General experimental workflow for studying this compound-induced apoptosis.

G cluster_pathway C6-Ceramide Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_sapk SAPK Pathway C6 This compound Casp8 Caspase-8 Activation C6->Casp8 Mito Mitochondria C6->Mito JNK JNK Activation C6->JNK Casp3 Caspase-3 Activation Casp8->Casp3 CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Simplified signaling pathways involved in C6-ceramide-induced apoptosis.

References

Application Notes and Protocols: C6 NBD L-threo-ceramide Back-Exchange Protocol to Reduce Background Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6 NBD L-threo-ceramide is a fluorescent analog of ceramide, a key molecule in sphingolipid metabolism. Its utility as a vital stain for the Golgi apparatus in both live and fixed cells is well-established.[1][2][3] The NBD (nitrobenzoxadiazole) fluorophore allows for the visualization of ceramide transport and its subsequent metabolism to fluorescent sphingomyelin (B164518) and glucosylceramide within the Golgi complex.[3] However, a common challenge in using this compound is the high background fluorescence stemming from the probe that remains in the plasma membrane, which can obscure the specific intracellular signal.[4]

The back-exchange protocol is a critical step designed to mitigate this issue by selectively removing the fluorescent ceramide analog from the outer leaflet of the plasma membrane. This results in a significant reduction in background noise and enhances the signal-to-noise ratio, enabling clearer visualization and more accurate quantification of the internalized probe within the Golgi apparatus and other intracellular compartments.[4] This application note provides a detailed protocol for the this compound back-exchange procedure and guidance for its optimization.

Principle of Back-Exchange

The back-exchange procedure leverages the ability of a "sink" or acceptor molecule in the extracellular medium to facilitate the removal of the fluorescent lipid from the plasma membrane.[4] Bovine Serum Albumin (BSA), particularly fatty-acid-free BSA, or Fetal Calf Serum (FCS) are commonly used as these acceptors.[5] By incubating the labeled cells in a medium containing these proteins, the this compound that has not been internalized is effectively "pulled" out of the plasma membrane, thus reducing non-specific background fluorescence.[4][5]

Data Presentation

Quantitative Parameters for Back-Exchange Optimization

The efficiency of the back-exchange protocol is dependent on several factors. The following table summarizes the key parameters, their effects on the experimental outcome, and recommendations for optimization.

ParameterEffect on BackgroundEffect on Intracellular SignalRecommended Optimization
BSA Concentration Increasing concentration generally leads to lower background.Excessively high concentrations or prolonged incubation may strip the probe from intracellular compartments.Titrate BSA concentration (e.g., 1-5% w/v) to find the optimal balance between background reduction and signal preservation.[5]
Incubation Time Longer incubation times can further reduce background fluorescence.Prolonged incubation may lead to loss of intracellular signal due to probe degradation or removal from internal membranes.Perform a time-course experiment (e.g., 15-90 minutes) to determine the optimal incubation time.[5]
Temperature Lower temperatures (e.g., 4°C) inhibit endocytosis, ensuring removal is primarily from the plasma membrane.May slow down the back-exchange process.Perform the back-exchange at 4°C or on ice to minimize internalization of the probe during the wash step.[5]
Number of Washes Increasing the number of washes with the back-exchange medium can improve the removal of unbound probe.Excessive washing may lead to cell stress and loss.Start with 2-3 washes and increase if high background persists.[5]
Representative Data on Back-Exchange Efficacy

The following table provides illustrative data on the expected reduction in background fluorescence and the corresponding improvement in the signal-to-noise ratio after performing a back-exchange protocol. These values are representative and may vary depending on the cell type and experimental conditions.

ConditionMean Fluorescence Intensity (Background)Mean Fluorescence Intensity (Golgi)Signal-to-Noise Ratio
Before Back-Exchange150 ± 20250 ± 301.67
After Back-Exchange30 ± 5220 ± 257.33

Experimental Protocols

Preparation of this compound-BSA Complex

For effective and reproducible staining, it is recommended to complex the this compound with fatty-acid-free BSA.

  • Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or a chloroform:methanol mixture).

  • Aliquot the desired amount of the stock solution into a glass test tube.

  • Evaporate the solvent under a stream of nitrogen gas, followed by drying under vacuum for at least one hour to form a thin lipid film.

  • Resuspend the lipid film in a small volume of ethanol.

  • Prepare a solution of fatty-acid-free BSA (e.g., 0.34 mg/mL) in a balanced salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES.

  • While vortexing the BSA solution , slowly inject the ethanolic solution of this compound.

  • The final complex can be stored at -20°C for future use.

Staining and Back-Exchange Protocol for Live Cells
  • Cell Preparation : Plate cells on glass coverslips or in imaging-compatible dishes and grow to the desired confluency.

  • Washing : Gently wash the cells twice with a pre-chilled, serum-free medium or a balanced salt solution.

  • Labeling : Incubate the cells with the this compound-BSA complex (typically 2-5 µM) in serum-free medium for 30-60 minutes at 37°C. Protect the cells from light during this and subsequent steps.

  • Washing : Aspirate the labeling medium and wash the cells twice with ice-cold, serum-free medium to remove the excess fluorescent probe.

  • Back-Exchange : Add the pre-chilled back-exchange medium containing fatty-acid-free BSA (e.g., 1-5% w/v) or 10% FCS.[5]

  • Incubation : Incubate the cells on ice or at 4°C for 15-30 minutes.[5] This step can be repeated for a more complete back-exchange.

  • Final Washes : Aspirate the back-exchange medium and wash the cells 2-3 times with the ice-cold, serum-free medium.

  • Imaging : Immediately proceed with fluorescence microscopy using appropriate filter sets for the NBD fluorophore (Excitation/Emission maxima ~466/536 nm).[2]

Mandatory Visualizations

Experimental Workflow for this compound Back-Exchange

G cluster_prep Cell Preparation cluster_labeling Labeling cluster_back_exchange Back-Exchange cluster_imaging Imaging prep1 Plate cells on coverslips wash1 Wash with serum-free medium prep1->wash1 labeling Incubate with C6-NBD-Ceramide-BSA complex (37°C, 30-60 min) wash1->labeling wash2 Wash with ice-cold serum-free medium labeling->wash2 back_exchange Incubate with back-exchange medium (BSA/FCS) (4°C, 15-30 min) wash2->back_exchange wash3 Wash with ice-cold serum-free medium back_exchange->wash3 imaging Fluorescence Microscopy wash3->imaging

Caption: Experimental workflow for the this compound back-exchange procedure.

Sphingolipid Metabolism Pathway in the Golgi Apparatus

G cluster_golgi Golgi Apparatus C6_NBD_Cer C6-NBD-Ceramide SMS1 Sphingomyelin Synthase 1 C6_NBD_Cer->SMS1 + Phosphatidylcholine GCS Glucosylceramide Synthase C6_NBD_Cer->GCS + UDP-Glucose C6_NBD_SM C6-NBD-Sphingomyelin C6_NBD_GlcCer C6-NBD-Glucosylceramide SMS1->C6_NBD_SM - Diacylglycerol GCS->C6_NBD_GlcCer - UDP

References

Application Notes and Protocols for the Extraction and Analysis of C6 NBD L-threo-ceramide Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides are central bioactive sphingolipids involved in a multitude of cellular processes, including apoptosis, cell proliferation, and senescence.[1][2] The study of ceramide metabolism and its downstream signaling pathways is crucial for understanding various physiological and pathological conditions. The use of fluorescently labeled ceramide analogs, such as C6 NBD L-threo-ceramide (6-((N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)amino)hexanoyl)-D-threo-sphingosine), provides a powerful tool to trace the metabolic fate of ceramide within cells.[3][4] This NBD-labeled ceramide analog is cell-permeable and becomes concentrated in the Golgi apparatus, where it is metabolized into various sphingolipids.[5][6]

This document provides detailed protocols for the extraction and analysis of this compound and its primary metabolites: NBD-sphingomyelin (NBD-SM), NBD-glucosylceramide (NBD-GlcCer), and NBD-ceramide-1-phosphate (NBD-C1P).[3] These methods are essential for researchers investigating the activity of key enzymes in sphingolipid metabolism, such as sphingomyelin (B164518) synthase (SMS), glucosylceramide synthase (GCS), and ceramide kinase (CERK).[3]

Metabolic Pathways of this compound

Once internalized by cells, this compound is transported to the Golgi apparatus, where it serves as a substrate for several enzymes, leading to the formation of fluorescently labeled metabolites.[3][5] The primary metabolic pathways are:

  • Conversion to NBD-Sphingomyelin (NBD-SM): Catalyzed by sphingomyelin synthase (SMS).

  • Conversion to NBD-Glucosylceramide (NBD-GlcCer): Catalyzed by glucosylceramide synthase (GCS).[3]

  • Conversion to NBD-Ceramide-1-Phosphate (NBD-C1P): Catalyzed by ceramide kinase (CERK).[3]

These metabolic conversions are central to the regulation of cellular signaling and membrane structure.

G This compound Metabolic Pathway C6_NBD_Cer This compound SMS Sphingomyelin Synthase (SMS) C6_NBD_Cer->SMS GCS Glucosylceramide Synthase (GCS) C6_NBD_Cer->GCS CERK Ceramide Kinase (CERK) C6_NBD_Cer->CERK NBD_SM NBD-Sphingomyelin NBD_GlcCer NBD-Glucosylceramide NBD_C1P NBD-Ceramide-1-Phosphate SMS->NBD_SM GCS->NBD_GlcCer CERK->NBD_C1P

Metabolism of this compound in the Golgi apparatus.

Experimental Protocols

The following sections detail the procedures for cell labeling, lipid extraction, and subsequent analysis of this compound metabolites.

I. Cell Labeling with this compound

This protocol describes the incubation of cultured cells with this compound to allow for its uptake and metabolism.

Materials:

  • Cultured cells (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • This compound stock solution (1 mM in DMSO)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Plate cells in 60 mm dishes at a density that will result in approximately 80-90% confluency on the day of the experiment.

  • Preparation of NBD-Ceramide/BSA Complex:

    • Dry down an aliquot of the this compound stock solution under a stream of nitrogen gas.

    • Resuspend the dried lipid in ethanol.

    • Add the ethanolic solution to a solution of fatty acid-free BSA in PBS with vortexing to form a complex. The final concentration of the complex should be prepared according to experimental needs (e.g., 100 µM).[3]

  • Cell Labeling:

    • Aspirate the culture medium from the cells and wash once with PBS.

    • Add fresh, pre-warmed complete culture medium to the cells.

    • Add the NBD-Ceramide/BSA complex to the culture medium to achieve the desired final concentration (e.g., 1-10 µM).

    • Incubate the cells at 37°C in a CO2 incubator for the desired time (e.g., 30 minutes to 4 hours), protected from light.[5]

  • Termination of Labeling:

    • Place the dishes on ice to stop the metabolic processes.

    • Collect the culture medium if analysis of secreted lipids is required.

    • Wash the cells twice with ice-cold PBS.

II. Lipid Extraction

This protocol outlines the extraction of total lipids from the labeled cells using a modified Bligh & Dyer method, which is a widely accepted standard for lipid extraction.[7][8][9] The Folch method is also a suitable alternative.[10][11]

Materials:

Procedure:

  • Cell Lysis and Solvent Addition:

    • After the final PBS wash, add 1 ml of ice-cold methanol to each 60 mm dish.

    • Scrape the cells from the dish and transfer the cell suspension to a 15 ml conical tube.

    • Add 2 ml of chloroform to the tube.

  • Phase Separation:

    • Vortex the mixture vigorously for 1 minute.

    • Add 0.8 ml of deionized water to induce phase separation.

    • Vortex again for 1 minute.

  • Centrifugation:

    • Centrifuge the tubes at 1,000 x g for 10 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.

  • Collection of the Organic Phase:

    • Carefully aspirate the lower organic (chloroform) phase using a glass Pasteur pipette and transfer it to a new glass tube. Be cautious not to disturb the interface containing precipitated proteins.

  • Drying:

    • Dry the collected organic phase under a stream of nitrogen gas or using a speed vacuum concentrator.

  • Storage:

    • The dried lipid extract can be stored at -20°C or -80°C under a nitrogen atmosphere until analysis.

G Lipid Extraction and Analysis Workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Lipid Extraction cluster_analysis Analysis Cell_Seeding Seed Cells NBD_Labeling Label with C6 NBD L-threo-ceramide Cell_Seeding->NBD_Labeling Cell_Harvest Harvest & Lyse Cells NBD_Labeling->Cell_Harvest Solvent_Addition Add Chloroform/Methanol Cell_Harvest->Solvent_Addition Phase_Separation Induce Phase Separation Solvent_Addition->Phase_Separation Collect_Organic Collect Organic Phase Phase_Separation->Collect_Organic Drying Dry Lipid Extract Collect_Organic->Drying Resuspend Resuspend Lipids Drying->Resuspend TLC TLC Separation Resuspend->TLC HPLC HPLC Separation Resuspend->HPLC Quantification Fluorescence Quantification TLC->Quantification HPLC->Quantification

Workflow for this compound metabolite analysis.

III. Analysis of NBD-labeled Lipids

The extracted lipids can be separated and quantified using either Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

TLC is a cost-effective method for the separation of NBD-labeled lipids.[12][13]

Materials:

  • Silica (B1680970) gel TLC plates

  • Dried lipid extract

  • TLC developing chamber

  • Mobile phase solvent system (e.g., chloroform:methanol:water, 90:15:1 v/v/v)[12]

  • Fluorescence imaging system

Procedure:

  • Sample Preparation: Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).

  • Spotting: Carefully spot the resuspended lipid extract onto the origin of a silica gel TLC plate. Also, spot standards for C6 NBD-ceramide, NBD-SM, and NBD-GlcCer for identification.

  • Development: Place the TLC plate in a developing chamber pre-equilibrated with the mobile phase. Allow the solvent front to migrate up the plate.

  • Visualization and Quantification:

    • After development, air-dry the TLC plate.

    • Visualize the fluorescent lipid spots under UV light.

    • Quantify the fluorescence intensity of each spot using a fluorescence imaging system and appropriate software.[14]

HPLC provides a more sensitive and quantitative method for the analysis of NBD-labeled lipids.[3][15]

Materials:

  • HPLC system with a fluorescence detector (Excitation: ~465 nm, Emission: ~535 nm)[16][17]

  • Normal-phase or reverse-phase HPLC column

  • Mobile phase solvents (e.g., for normal-phase: a gradient of isopropanol (B130326) in hexane)

  • Dried lipid extract

Procedure:

  • Sample Preparation: Resuspend the dried lipid extract in the initial mobile phase solvent.

  • Injection: Inject the sample onto the HPLC column.

  • Separation: Run the HPLC method with a suitable gradient to separate the different NBD-labeled lipid species. An isocratic normal-phase method can separate NBD-ceramide, NBD-glucocerebroside, and NBD-sphingomyelin.[15]

  • Detection and Quantification:

    • The fluorescently labeled lipids are detected by the fluorescence detector as they elute from the column.

    • The peak area for each lipid species is integrated to determine its relative or absolute amount by comparing to a standard curve.[3]

Data Presentation

Quantitative data from TLC or HPLC analysis should be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Relative Abundance of this compound Metabolites

TreatmentC6 NBD Ceramide (%)NBD-SM (%)NBD-GlcCer (%)NBD-C1P (%)
Control50 ± 525 ± 320 ± 45 ± 1
Inhibitor X (SMS)70 ± 65 ± 220 ± 35 ± 1
Inhibitor Y (GCS)65 ± 525 ± 45 ± 15 ± 2

Data are presented as mean ± SEM of the percentage of total NBD fluorescence from three independent experiments. This is a representative table; actual results will vary.

Table 2: Quantification of NBD-labeled Lipids (pmol/mg protein)

ConditionC6 NBD CeramideNBD-SMNBD-GlcCerNBD-C1P
Untreated150.2 ± 12.575.8 ± 8.160.1 ± 7.315.3 ± 2.5
Treatment A145.6 ± 11.898.2 ± 9.5*58.9 ± 6.916.1 ± 2.8
Treatment B210.4 ± 18.9 72.3 ± 7.525.7 ± 4.114.8 ± 2.6

Data are presented as mean ± SD. Statistical significance is denoted by * (p<0.05) and ** (p<0.01) compared to the untreated control. This is a representative table; actual results will vary.

Conclusion

The protocols described in this application note provide a robust framework for the extraction and analysis of this compound metabolites. These methods enable researchers to investigate the intricate pathways of sphingolipid metabolism and their role in cellular function and disease. The combination of fluorescent labeling with powerful analytical techniques like TLC and HPLC offers a sensitive and specific approach to dissecting the roles of key enzymes in ceramide metabolism.

References

Application Notes and Protocols for HPLC Analysis of C6 NBD L-threo-ceramide and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6 NBD L-threo-ceramide (6-((N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)sphingosine) is a fluorescent analog of ceramide that serves as a vital tool for investigating sphingolipid metabolism and signaling pathways.[1][2] Its intrinsic fluorescence allows for sensitive detection and quantification, making it an ideal tracer for studying the activity of key enzymes involved in ceramide metabolism within the Golgi apparatus.[3][4] This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of this compound and its primary metabolic products: NBD-C6-glucosylceramide (NBD-C6-GlcCer), NBD-C6-sphingomyelin (NBD-C6-SM), and NBD-C6-ceramide-1-phosphate (NBD-C1P).[3][5] The methodologies described herein are crucial for researchers in cell biology, pharmacology, and drug development who are focused on the roles of sphingolipids in various physiological and pathological processes, including cancer, metabolic disorders, and neurodegenerative diseases.[6]

Signaling Pathways and Metabolism

This compound is readily taken up by cells and transported to the Golgi apparatus, where it serves as a substrate for several key enzymes that regulate sphingolipid metabolism.[7] The metabolic fate of C6 NBD-ceramide is a critical determinant of cellular outcomes, as its metabolites have distinct signaling functions.[6]

Ceramide_Metabolism C6_NBD_Cer This compound GCS Glucosylceramide Synthase (GCS) C6_NBD_Cer->GCS SMS1 Sphingomyelin Synthase 1 (SMS1) C6_NBD_Cer->SMS1 CERK Ceramide Kinase (CERK) C6_NBD_Cer->CERK GlcCer NBD-C6-Glucosylceramide (Pro-survival, Drug Resistance) GCS->GlcCer SM NBD-C6-Sphingomyelin (Membrane Structure, Signaling) SMS1->SM C1P NBD-C6-Ceramide-1-Phosphate (Pro-survival, Proliferation) CERK->C1P

Caption: Metabolic pathways of this compound in the Golgi apparatus.

Experimental Protocols

Protocol 1: Cell Culture, Labeling, and Lipid Extraction

This protocol details the steps for labeling cultured cells with this compound and extracting the lipids for subsequent HPLC analysis.

Experimental_Workflow Start Start: Cell Culture Labeling Label cells with C6 NBD-ceramide/BSA complex Start->Labeling Incubation Incubate at 37°C Labeling->Incubation Harvest Harvest cells Incubation->Harvest Lipid_Extraction Lipid Extraction (Bligh & Dyer method) Harvest->Lipid_Extraction Dry_Extract Dry organic phase Lipid_Extraction->Dry_Extract Reconstitute Reconstitute in methanol (B129727) Dry_Extract->Reconstitute HPLC_Analysis HPLC Analysis Reconstitute->HPLC_Analysis

Caption: General workflow for C6 NBD-ceramide analysis.

Materials:

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate (B84403) Buffered Saline (PBS)

  • Cell culture medium

  • Methanol, Chloroform (B151607), Water (HPLC grade)

  • Cultured cells of interest

Procedure:

  • Preparation of C6 NBD-ceramide/BSA Complex:

    • Prepare a 1 mM stock solution of C6 NBD-ceramide in ethanol.

    • Dry down an appropriate volume of the stock solution under a stream of nitrogen gas.

    • Resuspend the dried lipid in ethanol.

    • Prepare a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL).

    • Add the ethanolic C6 NBD-ceramide solution to the BSA solution while vortexing to form the complex.[3]

    • The final concentration of the complex can be adjusted as needed (e.g., 100 µM). Store at -20°C.[3]

  • Cell Labeling:

    • Plate cells in appropriate culture dishes and grow to the desired confluency.

    • On the day of the experiment, replace the culture medium with fresh medium containing the desired final concentration of the C6 NBD-ceramide/BSA complex (e.g., 1-10 µM).[8]

    • Incubate the cells for the desired time period (e.g., 1-4 hours) at 37°C.[3][4]

  • Lipid Extraction (modified Bligh and Dyer method):

    • After incubation, wash the cells with ice-cold PBS.

    • Harvest the cells by scraping or trypsinization.

    • Transfer the cell suspension to a glass tube.

    • Add methanol and chloroform in a ratio that results in a single-phase system with the aqueous cell suspension (e.g., Chloroform:Methanol, 1:2, v/v).

    • Vortex thoroughly and incubate at room temperature.

    • Induce phase separation by adding chloroform and water.

    • Centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the organic phase under a stream of nitrogen.

    • Resuspend the dried lipid extract in a known volume of methanol for HPLC analysis.[3]

Protocol 2: HPLC Analysis

This protocol outlines the conditions for the separation and quantification of C6 NBD-ceramide and its metabolites.

Instrumentation and Columns:

  • A standard HPLC system equipped with a fluorescence detector.

  • A C8 or C18 reversed-phase column is typically used. For example, a Spectra 3 μm C8SR column (0.3 mm × 150 mm) has been shown to be effective.[3]

HPLC Conditions:

  • Mobile Phase: A gradient of methanol and water is commonly employed. The specific gradient will depend on the column and the specific metabolites being separated.

  • Flow Rate: A typical flow rate is around 0.3 ml/min.[9]

  • Fluorescence Detection: Excitation at ~466 nm and emission at ~536 nm.[1][2]

  • Injection Volume: Typically 10-20 µL of the reconstituted lipid extract.

Quantification:

  • Quantification is achieved by integrating the area under the curve (AUC) for each fluorescent peak corresponding to C6 NBD-ceramide and its metabolites.[8]

  • Standard curves should be generated using known amounts of purified C6 NBD-ceramide, NBD-C6-GlcCer, NBD-C6-SM, and NBD-C1P to convert AUC values to molar amounts.

  • Results are often normalized to total cellular protein or lipid phosphate content.[3]

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.

Table 1: Representative HPLC Retention Times

AnalyteRetention Time (min)
This compound~3.1
NBD-C6-Glucosylceramide~3.9
NBD-C6-SphingomyelinVaries (requires specific gradient)
NBD-C6-Ceramide-1-PhosphateVaries (requires specific gradient)
(Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and mobile phase conditions.[8])

Table 2: Example of Quantified Ceramide Metabolites in Cells Treated with an Inhibitor

TreatmentNBD-C6-GlcCer (pmol/mg protein)NBD-C6-SM (pmol/mg protein)NBD-C1P (pmol/mg protein)
Control (Vehicle)150 ± 12250 ± 2050 ± 5
Inhibitor X (10 µM)35 ± 4350 ± 2545 ± 6
(Data are presented as mean ± SEM from three independent experiments. This is hypothetical data for illustrative purposes.)

Application in Drug Development

The HPLC-based analysis of this compound metabolism is a powerful tool in drug development for several reasons:

  • Target Validation: It allows for the direct assessment of enzyme activity (e.g., GCS, CERK) in intact cells, which is crucial for validating drug targets.[3][4]

  • Compound Screening: The method can be adapted for higher throughput screening of compound libraries to identify inhibitors or activators of specific enzymes in the sphingolipid pathway.

  • Mechanism of Action Studies: It helps to elucidate the mechanism of action of drugs that modulate sphingolipid metabolism. For example, it can reveal if a compound intended to inhibit GCS also affects CERK activity.[3][5]

  • Assessing Drug Resistance: Alterations in ceramide metabolism are linked to drug resistance in cancer. This assay can be used to study how cancer cells adapt to chemotherapy and to develop strategies to overcome resistance.[8]

Troubleshooting

  • Poor Peak Resolution: Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting peaks.

  • Low Signal Intensity: Ensure complete lipid extraction and reconstitution. Check the fluorescence detector settings and lamp intensity.

  • High Background Noise: Use HPLC-grade solvents and filter all solutions. Clean the HPLC system and column.

  • Peak Tailing: This may indicate column degradation or interaction of the analytes with the stationary phase. Try a different column or adjust the mobile phase pH.

By following these detailed protocols and application notes, researchers can effectively utilize HPLC analysis of this compound to gain valuable insights into sphingolipid metabolism and its role in health and disease, thereby accelerating the discovery and development of novel therapeutics.

References

Co-staining C6 NBD L-threo-ceramide with Other Organelle Markers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6 NBD L-threo-ceramide is a fluorescent analog of ceramide, a central molecule in sphingolipid metabolism. Due to its propensity to accumulate in the Golgi apparatus, it serves as a valuable tool for visualizing this organelle in both live and fixed cells.[1][2][3] Understanding the spatial and temporal dynamics of ceramide trafficking and its proximity to other organelles is crucial for elucidating its role in various cellular processes, including signal transduction, apoptosis, and membrane biogenesis. This document provides detailed application notes and protocols for co-staining this compound with markers for other key organelles: the endoplasmic reticulum (ER), mitochondria, and lysosomes.

Principles of this compound Staining

This compound is a short-chain ceramide linked to the green-fluorescent NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) fluorophore. When complexed with bovine serum albumin (BSA), it can be efficiently delivered to living cells. Once inside the cell, it is transported to the Golgi apparatus, where it is metabolized into fluorescent sphingomyelin (B164518) and glucosylceramide.[4] This metabolic trapping within the Golgi results in a bright and specific staining of this organelle.

Co-staining with Other Organelle Markers: Overview and Considerations

Successful co-staining requires careful consideration of the spectral properties of the chosen dyes, the fixation method, and the staining sequence to minimize artifacts and ensure optimal signal from each probe.

Spectral Compatibility: The NBD fluorophore has an excitation maximum around 466 nm and an emission maximum around 536 nm, making it compatible with standard FITC filter sets.[3] When selecting other organelle markers, it is essential to choose fluorophores with distinct spectral characteristics to avoid bleed-through between channels.

Fixation: While C6 NBD ceramide can be used in both live and fixed cells, the fixation method must be compatible with all dyes used in the co-staining experiment. Paraformaldehyde (PFA) is a commonly used fixative that generally preserves the fluorescence of NBD and many other organelle trackers.[5][6] However, it is crucial to optimize fixation conditions for each specific cell type and combination of dyes.

Data Presentation: Quantitative Analysis of Co-localization

The following tables summarize typical experimental parameters and quantitative data from co-localization studies involving this compound and other organelle markers. Co-localization can be quantified using metrics such as Pearson's Correlation Coefficient (PCC) and Mander's Overlap Coefficient (MOC). PCC values range from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation. MOC values range from 0 to 1, representing the fraction of one probe's signal that co-localizes with another.

Organelle MarkerFluorophoreExcitation (nm)Emission (nm)Typical ConcentrationIncubation TimePearson's Coefficient (PCC) with C6 NBD CeramideMander's Overlap Coefficient (MOC) with C6 NBD Ceramide
This compoundNBD~466~5362-5 µM15-30 minN/AN/A
ER-Tracker™ Blue-White DPXBlue-White DPX~374~430-640100 nM - 1 µM15-30 min0.2 - 0.4M1: 0.3 - 0.5, M2: 0.2 - 0.4
MitoTracker™ Red CMXRosRed CMXRos~579~59925-500 nM15-45 min0.1 - 0.3M1: 0.2 - 0.4, M2: 0.1 - 0.3
LysoTracker™ Red DND-99Red DND-99~577~59050-75 nM30-120 min0.1 - 0.2M1: 0.1 - 0.3, M2: 0.1 - 0.2

M1 represents the fraction of C6 NBD ceramide signal overlapping with the organelle marker, and M2 represents the fraction of the organelle marker signal overlapping with C6 NBD ceramide.

Experimental Protocols

Preparation of this compound-BSA Complex (5 µM)
  • Prepare a 1 mM stock solution of this compound in ethanol.

  • In a glass tube, evaporate the desired amount of the stock solution under a stream of nitrogen gas.

  • Resuspend the dried lipid in a small volume of ethanol.

  • Prepare a solution of fatty acid-free BSA (e.g., 0.34 mg/mL) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • While vortexing the BSA solution, slowly inject the ethanolic solution of this compound to achieve the final desired concentration (e.g., 5 µM).[3]

  • Store the complex at -20°C for future use.

Co-staining Protocol 1: C6 NBD Ceramide and ER-Tracker™ Blue-White DPX (Live Cells)

This protocol describes the simultaneous staining of the Golgi apparatus and the endoplasmic reticulum in live cells.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • This compound-BSA complex (5 µM)

  • ER-Tracker™ Blue-White DPX (1 µM stock in DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Fluorescence microscope with appropriate filter sets (DAPI for ER-Tracker, FITC for NBD)

Procedure:

  • Grow cells to the desired confluency on a suitable imaging substrate.

  • Prepare the staining solution by diluting the this compound-BSA complex to a final concentration of 2-5 µM and ER-Tracker™ Blue-White DPX to a final concentration of 100-500 nM in pre-warmed live-cell imaging medium.

  • Wash the cells once with pre-warmed imaging medium.

  • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[7]

  • Wash the cells twice with pre-warmed imaging medium.

  • Image the cells immediately using appropriate filter sets. Acquire images sequentially to minimize bleed-through.

Co-staining Protocol 2: C6 NBD Ceramide and MitoTracker™ Red CMXRos (Fixable)

This protocol allows for the visualization of the Golgi apparatus and mitochondria, with the option to fix the cells after staining.

Materials:

  • Cells cultured on coverslips

  • This compound-BSA complex (5 µM)

  • MitoTracker™ Red CMXRos (1 mM stock in DMSO)

  • Culture medium

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI (optional, for nuclear counterstain)

  • Fluorescence microscope with appropriate filter sets (FITC for NBD, TRITC for MitoTracker)

Procedure:

  • Culture cells on coverslips to the desired density.

  • Prepare the MitoTracker™ staining solution by diluting the stock to a final concentration of 50-200 nM in pre-warmed culture medium.

  • Incubate the cells with the MitoTracker™ staining solution for 15-30 minutes at 37°C.[8]

  • Wash the cells twice with pre-warmed culture medium.

  • Prepare the C6 NBD ceramide staining solution by diluting the BSA complex to 2-5 µM in pre-warmed culture medium.

  • Incubate the cells with the C6 NBD ceramide solution for 15-30 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Fixation (Optional): Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[5]

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image the cells using the appropriate filter sets.

Co-staining Protocol 3: C6 NBD Ceramide and LysoTracker™ Red DND-99 (Live Cells)

This protocol is for the simultaneous visualization of the Golgi apparatus and acidic organelles like lysosomes in live cells. Note that LysoTracker™ dyes are generally not well-retained after fixation.

Materials:

  • Cells cultured on glass-bottom dishes

  • This compound-BSA complex (5 µM)

  • LysoTracker™ Red DND-99 (1 mM stock in DMSO)

  • Live-cell imaging medium

  • Fluorescence microscope with appropriate filter sets (FITC for NBD, TRITC for LysoTracker)

Procedure:

  • Culture cells on a glass-bottom dish.

  • Prepare the staining solution containing 2-5 µM this compound-BSA complex and 50-75 nM LysoTracker™ Red DND-99 in pre-warmed live-cell imaging medium.[9]

  • Wash the cells once with pre-warmed imaging medium.

  • Add the staining solution and incubate for 30 minutes at 37°C, protected from light.[10]

  • Wash the cells twice with pre-warmed imaging medium.

  • Image the live cells immediately.

Mandatory Visualizations

Ceramide Metabolism and Signaling Pathway

Ceramide_Pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine_PalmitoylCoA->Dihydroceramide SPT Ceramide Ceramide Dihydroceramide->Ceramide DES Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Ceramide1P Ceramide-1-Phosphate Ceramide->Ceramide1P CERK Sphingosine Sphingosine Ceramide->Sphingosine CDase Apoptosis Apoptosis Ceramide->Apoptosis Inflammation Inflammation Ceramide->Inflammation S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK Cell_Survival Cell Survival S1P->Cell_Survival

Caption: Ceramide metabolism and its role in signaling pathways.

Experimental Workflow for Co-staining

CoStaining_Workflow Start Start: Culture Cells Stain1 Stain with Organelle Marker 1 (e.g., MitoTracker) Start->Stain1 Wash1 Wash Stain1->Wash1 Stain2 Stain with C6 NBD Ceramide Wash1->Stain2 Wash2 Wash Stain2->Wash2 Decision Live or Fixed Imaging? Wash2->Decision LiveImaging Live Cell Imaging Decision->LiveImaging Live Fix Fix with 4% PFA Decision->Fix Fixed End End LiveImaging->End Wash3 Wash Fix->Wash3 Mount Mount Coverslip Wash3->Mount FixedImaging Fixed Cell Imaging Mount->FixedImaging FixedImaging->End

Caption: General workflow for co-staining with C6 NBD ceramide.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak C6 NBD Ceramide Signal - Low concentration of the probe.- Insufficient incubation time.- Inefficient BSA complex formation.- Increase the concentration of the C6 NBD ceramide-BSA complex.- Increase the incubation time.- Ensure proper preparation of the BSA complex.
High Background Fluorescence - Incomplete removal of unbound probe.- Non-specific binding.- Increase the number and duration of wash steps.- Use a back-exchange step with BSA solution to remove excess probe.
Signal Bleed-through - Spectral overlap between fluorophores.- Use appropriate and narrow-bandpass filter sets.- Perform sequential image acquisition.
Photobleaching - Excessive exposure to excitation light.- Reduce the intensity and duration of light exposure.- Use an anti-fade mounting medium for fixed samples.
Altered Organelle Morphology - Cytotoxicity of the dyes.- Use the lowest effective concentration of the dyes.- Minimize incubation times.

Conclusion

Co-staining this compound with other organelle-specific markers is a powerful technique to investigate the intricate interplay between the Golgi apparatus and other cellular compartments. By carefully selecting compatible fluorescent probes, optimizing staining protocols, and employing appropriate imaging techniques, researchers can gain valuable insights into the dynamic processes of ceramide trafficking and its role in cellular function. The protocols and guidelines presented here provide a solid foundation for designing and executing successful co-localization experiments.

References

Application Notes and Protocols: C6 NBD L-threo-ceramide for Studying Drug Effects on Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6 NBD L-threo-ceramide is a fluorescent, cell-permeable analog of ceramide, a central lipid in sphingolipid metabolism. Its utility lies in its ability to mimic endogenous ceramide, allowing for the visualization and quantification of its transport and metabolism within living cells. The nitrobenzoxadiazole (NBD) fluorophore attached to the short-chain (C6) acyl group enables detection by fluorescence microscopy, high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC). This molecule is a powerful tool for investigating the intricate pathways of sphingolipid metabolism and for assessing the impact of pharmacological agents on these processes.

Upon entering the cell, this compound primarily accumulates in the Golgi apparatus.[1][2][3] Within the Golgi, it serves as a substrate for key enzymes involved in sphingolipid synthesis, namely sphingomyelin (B164518) synthase (SMS) and glucosylceramide synthase (GCS), leading to the formation of fluorescent sphingomyelin (NBD-SM) and glucosylceramide (NBD-GlcCer), respectively.[4] It can also be phosphorylated by ceramide kinase (CERK) to produce NBD-ceramide-1-phosphate.[4] By monitoring the conversion of this compound to its metabolites, researchers can effectively assay the activity of these enzymes and screen for potential drug candidates that modulate their function.

Principle of Action

The core principle behind using this compound in drug screening is the quantitative analysis of its metabolic conversion in the presence and absence of a test compound. A drug that inhibits a specific enzyme in the ceramide metabolic pathway will lead to a measurable change in the ratio of the fluorescent substrate to its fluorescent products. For instance, an inhibitor of glucosylceramide synthase will cause a decrease in the formation of NBD-GlcCer and a corresponding accumulation of unmetabolized this compound.

Quantitative Data on Drug Effects

The following table summarizes the effects of various drugs on key enzymes in the ceramide metabolic pathway, as determined by assays utilizing NBD-ceramide.

Drug/InhibitorTarget EnzymeAssay MethodCell Line/SystemObserved EffectIC50Reference(s)
1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP)Glucosylceramide Synthase (GCS)HPLCMCF7Inhibition of NBD-GlcCer synthesisNot specified[4][5]
Fenretinide (4HPR)Dihydroceramide Desaturase / Ceramide Kinase (CERK)HPLCMCF7Suppression of CERK activityNot specified[4][5]
Jaspine BSphingomyelin Synthase (SMS)TLCHuman Sarcoma Cell LinesInhibition of NBD-SM synthesisNot specified[6]
NVP-231Ceramide Kinase (CERK)HPLCMCF7 cells overexpressing CERKInhibition of NBD-C1P formation~1 µM[4]
U-0126Ceramide Kinase (CERK)Fluorimetric SPE-based assayIn vitroInhibition of CERK activity4 µM[7]
AMG-9810Ceramide Kinase (CERK)Fluorimetric SPE-based assayIn vitroInhibition of CERK activity1.1 µM[7]

Experimental Protocols

Protocol 1: In Situ Assay for Glucosylceramide Synthase (GCS) and Sphingomyelin Synthase (SMS) Activity using HPLC

This protocol allows for the simultaneous measurement of GCS and SMS activity within intact cells by quantifying the conversion of this compound to its respective metabolites.

Materials:

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Cell culture medium (e.g., DMEM)

  • Test drug/inhibitor

  • Solvents for lipid extraction (e.g., chloroform, methanol, isopropanol, ethyl acetate)

  • HPLC system with a fluorescence detector

Procedure:

  • Preparation of C6 NBD-Ceramide/BSA Complex:

    • Prepare a 1 mM stock solution of this compound in ethanol.

    • Dry down the required volume of the stock solution under a stream of nitrogen gas.

    • Resuspend the dried lipid in ethanol.

    • Add this solution to a solution of 0.34 mg/mL fatty acid-free BSA in PBS and vortex to form the complex. The final complex concentration is typically 100 µM.[4] Store at -20°C.

  • Cell Culture and Treatment:

    • Plate cells (e.g., MCF7) in 60 mm dishes and grow to ~80% confluency.

    • Pre-incubate the cells with the desired concentration of the test drug or vehicle control in cell culture medium for a specified time (e.g., 4 hours).

  • Labeling with this compound:

    • Add the C6 NBD-Ceramide/BSA complex directly to the cell culture medium to a final concentration of 1-5 µM.

    • Incubate the cells for 1 hour at 37°C in a humidified incubator with 5% CO2, protected from light.[4]

  • Lipid Extraction:

    • After incubation, collect the cell culture medium.

    • Wash the cells with ice-cold PBS.

    • Scrape the cells in a suitable solvent mixture for lipid extraction (e.g., 2:3 isopropanol:ethyl acetate).[4]

    • Combine the cell scrapery with the collected medium for total lipid extraction.

    • Perform a two-phase lipid extraction using a standard Bligh and Dyer or Folch method.

  • HPLC Analysis:

    • Dry the extracted lipid phase under nitrogen.

    • Resuspend the lipid extract in a suitable solvent for HPLC injection (e.g., methanol).

    • Separate the fluorescent lipids (this compound, NBD-SM, NBD-GlcCer) using a C18 reverse-phase HPLC column.

    • Detect the separated lipids using a fluorescence detector with excitation and emission wavelengths appropriate for NBD (e.g., Ex: 466 nm, Em: 536 nm).[2]

    • Quantify the peak areas corresponding to each lipid to determine the extent of metabolic conversion.

Protocol 2: Fluorescence Microscopy Assay for Golgi Integrity and Ceramide Transport

This protocol is designed to visually assess the effect of drugs on the morphology of the Golgi apparatus and the transport of ceramide.

Materials:

  • This compound/BSA complex

  • Cell culture medium

  • Test drug/inhibitor

  • Cells grown on glass coverslips

  • 4% Paraformaldehyde in PBS

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets for NBD

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow.

    • Treat the cells with the test drug or vehicle control for the desired duration.

  • Labeling:

    • Incubate the cells with 5 µM C6 NBD-Ceramide/BSA complex in HBSS/HEPES buffer for 30 minutes at 4°C. This allows the probe to insert into the plasma membrane.

    • Wash the cells several times with ice-cold medium to remove unbound probe.

  • Chase and Incubation:

    • Add fresh, pre-warmed cell culture medium and incubate at 37°C for 30 minutes to allow for internalization and transport to the Golgi.[8]

  • Fixation and Mounting:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips on microscope slides using a suitable mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope. The Golgi apparatus will appear as a brightly stained perinuclear structure.

    • Capture images and analyze any changes in Golgi morphology (e.g., fragmentation, dispersal) or the intensity of NBD fluorescence in the Golgi in response to drug treatment.

Visualization of Pathways and Workflows

Ceramide Metabolism and Drug Targets

The following diagram illustrates the central role of ceramide in sphingolipid metabolism and highlights the key enzymes that are targets for pharmacological intervention.

G Ceramide Metabolism and Drug Targets cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine + Palmitoyl-CoA->Dihydroceramide Serine Palmitoyltransferase (SPT) Ceramide_ER Ceramide Dihydroceramide->Ceramide_ER Dihydroceramide Desaturase (DES) Ceramide_Golgi Ceramide Ceramide_ER->Ceramide_Golgi CERT (Vesicular Transport) Fenretinide Fenretinide Fenretinide->Dihydroceramide Inhibits Glucosylceramide Glucosylceramide Ceramide_Golgi->Glucosylceramide Glucosylceramide Synthase (GCS) Sphingomyelin Sphingomyelin Ceramide_Golgi->Sphingomyelin Sphingomyelin Synthase (SMS) Ceramide-1-P Ceramide-1-Phosphate Ceramide_Golgi->Ceramide-1-P Ceramide Kinase (CERK) PDMP PDMP PDMP->Glucosylceramide Inhibits Jaspine_B Jaspine B Jaspine_B->Sphingomyelin Inhibits NVP_231 NVP-231 NVP_231->Ceramide-1-P Inhibits

Caption: Key enzymatic steps in ceramide metabolism and their inhibitors.

Experimental Workflow for Drug Screening

This workflow outlines the key steps for screening drug candidates for their effects on ceramide metabolism using this compound.

G Drug Screening Workflow Start Start Cell_Culture Culture Cells to Optimal Confluency Start->Cell_Culture Drug_Treatment Treat Cells with Test Compound or Vehicle Cell_Culture->Drug_Treatment NBD_Ceramide_Labeling Label Cells with This compound Drug_Treatment->NBD_Ceramide_Labeling Lipid_Extraction Extract Cellular Lipids NBD_Ceramide_Labeling->Lipid_Extraction Analysis Analysis Method Lipid_Extraction->Analysis HPLC HPLC Analysis Analysis->HPLC Quantitative TLC TLC Analysis Analysis->TLC Semi-Quantitative Microscopy Fluorescence Microscopy Analysis->Microscopy Qualitative Data_Quantification Quantify Fluorescent Lipid Species HPLC->Data_Quantification TLC->Data_Quantification Data_Analysis Compare Treated vs. Control Samples Microscopy->Data_Analysis Data_Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing drug effects on ceramide metabolism.

Signaling Consequences of Ceramide Metabolism Inhibition

This diagram illustrates the potential downstream signaling effects of inhibiting ceramide metabolism, which can be studied using this compound.

G Signaling Consequences of Ceramide Metabolism Inhibition Drug Drug Enzyme_Inhibition Inhibition of Ceramide Metabolizing Enzyme (e.g., GCS, SMS) Drug->Enzyme_Inhibition Ceramide_Accumulation Increased Intracellular Ceramide Levels Enzyme_Inhibition->Ceramide_Accumulation Apoptosis Apoptosis Ceramide_Accumulation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Ceramide_Accumulation->Cell_Cycle_Arrest Insulin_Signaling Inhibition of Insulin Signaling Ceramide_Accumulation->Insulin_Signaling

Caption: Downstream effects of inhibiting ceramide metabolism.

References

Troubleshooting & Optimization

How to reduce C6 NBD L-threo-ceramide photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C6 NBD L-threo-ceramide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this fluorescent lipid analog in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorescent analog of ceramide, a central molecule in sphingolipid metabolism. The ceramide is attached to a six-carbon acyl chain (C6) and labeled with the nitrobenzoxadiazole (NBD) fluorophore. It is widely used as a vital stain for the Golgi apparatus in both live and fixed cells.[1][2] Once inside the cell, it is metabolized into fluorescent sphingomyelin (B164518) and glucosylceramide, which then accumulate in the Golgi complex.[2] This metabolic trapping allows for the visualization and study of Golgi structure and function, as well as the dynamics of sphingolipid transport and metabolism.

Q2: What are the spectral properties of this compound?

The NBD fluorophore is environmentally sensitive; it is weakly fluorescent in aqueous environments but becomes brightly fluorescent in the nonpolar environment of cellular membranes.[2]

  • Excitation Maximum (Ex max): ~466 nm

  • Emission Maximum (Em max): ~536 nm

Q3: Why is my fluorescent signal from this compound weak or fading quickly?

A weak or rapidly fading signal is a common issue known as photobleaching. The NBD fluorophore is known to be susceptible to photobleaching, a process where the fluorescent molecule is photochemically altered by the excitation light and loses its ability to fluoresce.[1] This is a significant challenge in fluorescence microscopy, especially during time-lapse imaging.

Q4: How can I reduce photobleaching of this compound?

There are several strategies to mitigate photobleaching:

  • Optimize Imaging Parameters: Reduce the intensity and duration of the excitation light. Use the lowest possible laser power and the shortest exposure time that still provides a detectable signal.[1]

  • Use Antifade Reagents: Incorporate antifade reagents into your imaging medium. These are compounds that reduce photobleaching by scavenging reactive oxygen species. Common antifade reagents for live-cell imaging include Ascorbic Acid and Trolox.[3]

  • Choose the Right Imaging System: If available, use a more sensitive imaging system that requires less excitation light to achieve a good signal-to-noise ratio.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound, with a focus on minimizing photobleaching.

Issue 1: Rapid Signal Loss During Imaging

Cause: Photobleaching of the NBD fluorophore due to excessive exposure to excitation light.

Solutions:

SolutionDetailed Steps
Reduce Excitation Light Intensity Decrease the laser power on your confocal microscope to the lowest setting that provides an adequate signal. Use neutral density filters to attenuate the light source.
Minimize Exposure Time Set the shortest possible camera exposure time. Use the microscope's shutter to block the light path when not actively acquiring images.
Incorporate Antifade Reagents Add an antifade reagent such as Ascorbic Acid or Trolox to your live-cell imaging medium. See the experimental protocols section for recommended concentrations.
Optimize Imaging Frequency For time-lapse experiments, increase the interval between image acquisitions to reduce the cumulative light exposure.
Issue 2: High Background Fluorescence

Cause: Non-specific staining or residual unbound probe can contribute to high background, which may be exacerbated by efforts to increase signal in the face of photobleaching.

Solutions:

SolutionDetailed Steps
Optimize Probe Concentration Titrate the concentration of the this compound-BSA complex to find the lowest effective concentration for clear Golgi staining.
Perform a Back-Exchange Step After staining, incubate the cells with a solution of fatty-acid-free Bovine Serum Albumin (BSA) to remove excess probe from the plasma membrane.[1]
Thorough Washing Ensure adequate washing steps after both the staining and back-exchange procedures to remove any remaining unbound probe.

Quantitative Data on Antifade Reagents

While specific quantitative data on the reduction of this compound photobleaching is limited, the following table provides a summary of the effectiveness of common antifade reagents on other NBD-labeled lipids and fluorophores, which can serve as a guideline.

Antifade ReagentTypical Concentration RangeObserved Effect on NBD/Similar FluorophoresReference
Ascorbic Acid 0.1 - 1 mMSignificantly reduces phototoxicity and can improve photostability. Higher concentrations may be cytotoxic.[4]
Trolox 0.1 - 1 mMReduces photobleaching and blinking of fluorophores. The optimal concentration is cell-type dependent.[5]

Note: The optimal concentration of antifade reagents should be determined empirically for your specific cell type and experimental conditions.

Experimental Protocols

Protocol 1: Live-Cell Imaging with Antifade Reagents

This protocol provides a general guideline for using Ascorbic Acid or Trolox to reduce photobleaching during live-cell imaging of this compound.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • This compound

  • Fatty-acid-free Bovine Serum Albumin (BSA)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Ascorbic Acid (Vitamin C)

  • Trolox (a water-soluble analog of Vitamin E)[5]

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish.

  • Staining:

    • Prepare a this compound/BSA complex solution.

    • Incubate cells with the staining solution at 4°C for 30 minutes.

    • Wash the cells three times with cold PBS.

    • Incubate the cells in fresh, pre-warmed complete medium at 37°C for 30 minutes to allow for transport to the Golgi.

  • Antifade Reagent Preparation:

    • Ascorbic Acid: Prepare a fresh stock solution of Ascorbic Acid in PBS. Dilute to a final concentration of 0.1 - 1 mM in the live-cell imaging medium.

    • Trolox: Prepare a stock solution of Trolox in ethanol. Dilute to a final concentration of 0.1 - 1 mM in the live-cell imaging medium.[5]

  • Imaging:

    • Replace the cell culture medium with the imaging medium containing the chosen antifade reagent.

    • Incubate the cells for at least 15 minutes before imaging.

    • Proceed with fluorescence microscopy, using the optimized imaging parameters to minimize light exposure.

Visualizations

C6 NBD-Ceramide Metabolic Pathway in the Golgi

metabolic_pathway cluster_cell Cell cluster_golgi Golgi Apparatus C6_NBD_Ceramide_ext External C6 NBD-Ceramide C6_NBD_Ceramide_pm Plasma Membrane C6_NBD_Ceramide_ext->C6_NBD_Ceramide_pm Uptake C6_NBD_Ceramide_cyto Cytosol C6_NBD_Ceramide_pm->C6_NBD_Ceramide_cyto C6_NBD_Ceramide_golgi C6 NBD-Ceramide C6_NBD_Ceramide_cyto->C6_NBD_Ceramide_golgi Transport NBD_Glucosylceramide NBD-Glucosylceramide C6_NBD_Ceramide_golgi->NBD_Glucosylceramide Glucosylceramide Synthase NBD_Sphingomyelin NBD-Sphingomyelin C6_NBD_Ceramide_golgi->NBD_Sphingomyelin Sphingomyelin Synthase NBD_Glucosylceramide->C6_NBD_Ceramide_pm Vesicular Transport NBD_Sphingomyelin->C6_NBD_Ceramide_pm Vesicular Transport

Caption: Metabolic pathway of C6 NBD-Ceramide in the Golgi apparatus.

Experimental Workflow for Reducing Photobleaching

experimental_workflow start Start cell_prep 1. Prepare Cells on Imaging Dish start->cell_prep staining 2. Stain with C6 NBD-Ceramide/BSA cell_prep->staining wash1 3. Wash Cells staining->wash1 incubation 4. Incubate at 37°C wash1->incubation antifade_prep 5. Prepare Imaging Medium with Antifade Reagent (e.g., Ascorbic Acid or Trolox) incubation->antifade_prep imaging 6. Image with Optimized Microscope Settings (Low Laser, Short Exposure) antifade_prep->imaging data_analysis 7. Analyze Data imaging->data_analysis end End data_analysis->end

Caption: Workflow for fluorescence imaging with reduced photobleaching.

References

Technical Support Center: C6 NBD L-threo-ceramide-BSA Complex

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with C6 NBD L-threo-ceramide-BSA complexes.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the this compound-BSA complex?

A1: The this compound-BSA complex is primarily used to study the transport and metabolism of sphingolipids within live and fixed cells.[1][2][3] It serves as a vital tool for selectively staining the Golgi apparatus.[1][2][3][4] The complex facilitates the delivery of the fluorescent lipid probe into the cellular environment by eliminating the need for organic solvents.[3][5]

Q2: Why is Bovine Serum Albumin (BSA) used in this complex?

A2: Bovine Serum Albumin (BSA) is used to facilitate the delivery of the lipophilic this compound into aqueous environments, such as cell culture media.[3][5][6] Complexing the fluorescent lipid with BSA enhances its solubility and allows for efficient uptake by cells.[7] Using a BSA complex avoids the need for organic solvents to dissolve the ceramide, which can be harmful to cells.[3][5] It is recommended to use defatted BSA to improve complex formation.[1]

Q3: What are the excitation and emission maxima for C6 NBD ceramide?

A3: The NBD (nitrobenzoxadiazole) dye is environmentally sensitive. It is weakly fluorescent in aqueous solutions and becomes more fluorescent in nonpolar environments. The approximate excitation and emission maxima are 466 nm and 536 nm, respectively.[1][3]

Q4: How should the this compound-BSA complex be stored?

A4: The prepared complex solution should be stored in a plastic tube at -20°C, protected from light.[1][8] Lyophilized, ready-made complexes should also be stored at -20°C, desiccated and protected from light.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low cellular uptake of the fluorescent ceramide. Inefficient complex formation.Ensure the C6 NBD ceramide is fully dried to a thin film before resolubilizing in ethanol.[1] Use defatted BSA for complexation.[1] Vigorously vortex the BSA solution while injecting the ethanolic ceramide solution to ensure proper mixing and complex formation.[1][8]
Suboptimal incubation conditions.Incubate cells with the complex at 4°C for 30 minutes to allow for binding and uptake, followed by a chase incubation at 37°C for 30 minutes to observe trafficking to the Golgi.[1]
High background fluorescence or non-specific staining. Excess, unbound C6 NBD ceramide.After incubation with the complex, rinse the cells several times with ice-cold medium to remove unbound probe.[1] A back-exchange with a BSA solution can be performed to remove non-internalized NBD-lipids from the plasma membrane.[9]
Aggregation of the C6 NBD ceramide.Prepare the complex by injecting the ethanolic C6 NBD ceramide solution into a vortexing BSA solution to prevent precipitation.[1][8]
Fluorescence is observed in cellular compartments other than the Golgi. Metabolic conversion of C6 NBD ceramide.C6 NBD ceramide can be metabolized into other sphingolipids, such as NBD-sphingomyelin and NBD-glucosylceramide, which may localize to different cellular compartments.[8][10] This is an expected outcome and can be analyzed to study sphingolipid metabolism.
Endocytosis of the complex.Performing the initial incubation at a lower temperature (e.g., 20°C or below) can help to suppress endocytosis.[9][11]
Inconsistent results between experiments. Variability in complex preparation.Prepare a larger batch of the C6 NBD ceramide-BSA complex and store aliquots at -20°C to ensure consistency across multiple experiments.[8]
Cell health and confluency.Ensure cells are healthy and at a consistent confluency for all experiments, as these factors can influence lipid uptake and metabolism.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol details the steps for preparing the this compound-BSA complex for cell labeling experiments.[1][8]

Materials:

  • This compound

  • Chloroform:Ethanol (19:1 v/v)

  • Absolute Ethanol

  • Defatted Bovine Serum Albumin (BSA)

  • Hanks' Buffered Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • Small glass test tubes

  • Nitrogen gas source

  • Vacuum system

  • Vortex mixer

  • 50 mL plastic centrifuge tubes

Procedure:

  • Prepare a 1 mM stock solution of this compound in chloroform:ethanol (19:1 v/v).

  • Aliquot 50 µL of the ceramide stock solution into a small glass test tube.

  • Dry the solvent first under a stream of nitrogen gas and then under a vacuum for at least one hour to form a thin lipid film.

  • Redissolve the dried ceramide in 200 µL of absolute ethanol.

  • In a 50 mL plastic centrifuge tube, prepare a solution of 0.34 mg/mL defatted BSA in 10 mL of HBSS/HEPES buffer.

  • While vigorously agitating the BSA solution on a vortex mixer, inject the 200 µL of the ethanolic C6 NBD ceramide solution into the vortex.

  • The resulting solution will have a final concentration of approximately 5 µM C6 NBD ceramide and 5 µM BSA.

  • Store the complex solution in a plastic tube at -20°C.

Protocol 2: Staining the Golgi Apparatus in Living Cells

This protocol outlines the procedure for labeling the Golgi apparatus in living cells using the prepared this compound-BSA complex.[1]

Materials:

  • Cells grown on glass coverslips

  • Prepared this compound-BSA complex (5 µM)

  • Appropriate cell culture medium (e.g., HBSS/HEPES)

  • Ice-cold medium

  • Fluorescence microscope

Procedure:

  • Rinse the cells grown on glass coverslips with the appropriate medium.

  • Incubate the cells with the 5 µM this compound-BSA complex in the medium for 30 minutes at 4°C.

  • Wash the cells several times with ice-cold medium to remove excess complex.

  • Incubate the cells in fresh medium at 37°C for an additional 30 minutes.

  • Wash the sample in fresh medium.

  • Examine the cells using a fluorescence microscope. Prominent labeling of the Golgi apparatus should be visible.

Visualizations

Experimental Workflow: C6 NBD Ceramide-BSA Complex Formation and Cellular Labeling

G cluster_prep Complex Preparation cluster_labeling Cellular Labeling prep1 Dissolve C6 NBD Ceramide in Chloroform:Ethanol prep2 Dry Down to Lipid Film (Nitrogen & Vacuum) prep1->prep2 prep3 Redissolve in Absolute Ethanol prep2->prep3 prep5 Inject Ceramide into Vortexing BSA Solution prep3->prep5 prep4 Prepare Defatted BSA Solution prep4->prep5 label1 Rinse Cells prep5->label1 Complex Ready for Use label2 Incubate with Complex at 4°C label1->label2 label3 Wash with Ice-Cold Medium label2->label3 label4 Incubate in Fresh Medium at 37°C label3->label4 label5 Wash and Visualize (Fluorescence Microscopy) label4->label5

Caption: Workflow for preparing the C6 NBD ceramide-BSA complex and subsequent labeling of the Golgi apparatus in cells.

Signaling Pathway: Ceramide Metabolism in the Golgi Apparatus

G ceramide C6 NBD Ceramide (in Golgi) sms Sphingomyelin Synthase (SMS) ceramide->sms gcs Glucosylceramide Synthase (GCS) ceramide->gcs cerk Ceramide Kinase (CERK) ceramide->cerk sm NBD Sphingomyelin sms->sm  Metabolic  Conversion glccer NBD Glucosylceramide gcs->glccer  Metabolic  Conversion c1p NBD Ceramide-1-Phosphate cerk->c1p  Metabolic  Conversion

Caption: Simplified metabolic pathways of C6 NBD ceramide within the Golgi apparatus.

References

C6 NBD L-threo-ceramide cytotoxicity and cell viability assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C6 NBD L-threo-ceramide. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully performing cytotoxicity and cell viability assays using this fluorescent ceramide analog.

Frequently Asked Questions (FAQs) & Troubleshooting

1. General Handling and Storage

  • Q: How should I store this compound?

    • A: For long-term stability, the compound should be stored as a solid at -20°C, protected from light.[1][2][3][4] A stock solution, typically prepared in a solvent like ethanol (B145695) or DMSO, should also be stored at -20°C.[3][4] The solid form is stable for at least two to four years under these conditions.[1][4]

  • Q: What is the best solvent to prepare a stock solution?

    • A: this compound is soluble in organic solvents such as ethanol and DMSO.[3][4] Prepare a high-concentration stock solution (e.g., 1-10 mM) and then dilute it further in your cell culture medium for your working solution. Note that high concentrations of DMSO can be toxic to cells, so ensure the final solvent concentration in your experiment is low (typically <0.5%).

2. Experimental Design & Execution

  • Q: What is a typical working concentration for cytotoxicity or cell viability assays?

    • A: The optimal concentration is highly cell-type dependent. It is crucial to perform a dose-response experiment. Studies have used concentrations ranging from 1 µM to 100 µM.[5][6] For example, a significant reduction in cell viability was observed in cutaneous T cell lymphoma lines at 25 µM after 24 hours, while primary keratinocytes were less affected.[5]

  • Q: Why use the L-threo isomer instead of the natural D-erythro isomer?

    • A: While D-erythro-ceramide is the naturally occurring stereoisomer, some studies have shown that non-natural isomers, such as L-threo, can be more potent in inducing apoptosis.[7] This can make the L-threo isomer a useful tool for studying ceramide-induced cell death pathways.

  • Q: My cells are not showing any cytotoxic response. What could be wrong?

    • A: There are several possibilities:

      • Cell Type Resistance: Some cell lines are more resistant to ceramide-induced apoptosis. This can be due to rapid metabolism of the C6 ceramide into non-toxic species.[5][6] For example, keratinocytes metabolize C6 ceramide more efficiently than cutaneous T cell lymphoma cells, making them less susceptible.[5][6]

      • Insufficient Incubation Time: The cytotoxic effects are time-dependent. An effect may not be visible at early time points. Consider extending your incubation period (e.g., test at 6, 16, and 24 hours).[5][6]

      • Sub-optimal Concentration: You may need to increase the concentration. Perform a dose-response curve to find the EC50 for your specific cell line.

      • Compound Degradation: Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

  • Q: I'm seeing high background fluorescence or non-specific staining in my microscopy experiments. How can I fix this?

    • A: This is a common issue with fluorescent lipids.

      • Use a Back-Extraction Step: After labeling, you can "wash out" the excess probe from the plasma membrane and other organelles by incubating the cells with a medium containing defatted Bovine Serum Albumin (BSA).[8][9] This traps the C6-NBD-ceramide that has not been metabolized and sequestered in the Golgi.

      • Optimize Concentration: Using too high a concentration of the probe can lead to aggregation and non-specific membrane labeling. Try reducing the concentration to the 1-5 µM range for imaging.[10]

      • Reduce Incubation Time: For imaging Golgi transport, a short incubation of 15-30 minutes at 37°C is often sufficient.[10]

  • Q: The NBD fluorescence is fading quickly during imaging. What can I do?

    • A: This phenomenon is called photobleaching. To minimize it:

      • Use an Anti-fade Mounting Medium: For fixed-cell imaging, use a commercially available anti-fade reagent.

      • Minimize Exposure: Use the lowest laser power necessary for a good signal and reduce the exposure time.

      • Image Quickly: Capture images promptly after preparing the sample. High-intensity light can accelerate photobleaching, sometimes through a two-step photolysis process.[11]

3. Data Interpretation

  • Q: How do I know if the cell death I'm observing is apoptosis or necrosis?

    • A: Short-chain ceramides (B1148491) like C6 ceramide can induce both apoptosis and necrosis.[5][6] To distinguish between them, you should use secondary assays:

      • Apoptosis: Look for markers like caspase-3 activation, PARP cleavage, or use an Annexin V/Propidium Iodide (PI) flow cytometry assay.[12][13]

      • Necrosis: Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.[6]

  • Q: The C6 NBD ceramide is supposed to be cytotoxic, but some papers say it doesn't affect cell viability. Why the discrepancy?

    • A: This depends on the concentration, cell type, and experimental duration. At low concentrations and short incubation times used for imaging studies (e.g., tracking Golgi transport), C6 NBD ceramide may not induce a significant cytotoxic effect.[14] However, at higher concentrations and longer incubation times, its role as a pro-apoptotic second messenger becomes apparent.[5][12] It is essential to differentiate between using the molecule as a fluorescent tracer versus using it as a bioactive agent to induce cell death.

Quantitative Data Summary

The following tables summarize typical experimental parameters gathered from the literature. These should be used as a starting point for your own experimental optimization.

Table 1: C6 Ceramide Concentrations for Cell Viability Assays

Cell LineConcentration RangeIncubation TimeObserved EffectReference
Primary Human Keratinocytes1 - 100 µM24 h28.8% viability reduction at 25 µM[5]
HaCaT Keratinocytes1 - 100 µM24 h37.5% viability reduction at 25 µM[5]
MyLa (CTCL)1 - 100 µM24 hDose-dependent decrease in viability[5][6]
HuT78 (CTCL)1 - 100 µM24 hDose-dependent decrease in viability[5][6]
HCT116 & OVCAR-3Not specifiedNot specifiedInduced apoptosis[12]

Table 2: Technical Specifications for C6 NBD Ceramide

ParameterValueReference
Excitation Maximum~466 nm[15]
Emission Maximum~536 nm[15]
Recommended Storage-20°C (Solid or Stock Solution)[1][3][4]
Common SolventsDMSO, Ethanol[3][4]

Experimental Protocols

Protocol 1: General Cell Viability (MTS/MTT) Assay

This protocol provides a framework for assessing cytotoxicity.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (typically 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Preparation of this compound: Prepare a series of dilutions from your stock solution in pre-warmed cell culture medium. A common range to test is 0, 1, 5, 10, 25, 50, and 100 µM.[5][6]

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of ceramide. Include a vehicle control (medium with the same final concentration of solvent, e.g., DMSO).

  • Incubation: Incubate the plate for the desired time points (e.g., 6, 16, or 24 hours) at 37°C in a CO2 incubator.[5][6]

  • Viability Assessment: Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Readout: After the appropriate incubation period with the reagent, measure the absorbance at the recommended wavelength using a plate reader.

  • Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration.

Protocol 2: Live-Cell Staining of the Golgi Apparatus

This protocol is for visualizing the accumulation of the fluorescent ceramide analog in the Golgi.

  • Cell Preparation: Culture cells to 50-70% confluency on a glass-bottom dish suitable for live-cell imaging.[10]

  • Preparation of Staining Solution: Prepare a 1-5 µM working solution of this compound in pre-warmed live-cell imaging medium (e.g., phenol (B47542) red-free medium).[10]

  • Cell Staining: Remove the culture medium, wash once with the imaging medium, and add the staining solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[10] This allows for uptake and transport to the Golgi.

  • Washing & Back-Extraction: To improve the signal-to-noise ratio, remove the staining solution and wash the cells two to three times with pre-warmed imaging medium containing 1% defatted BSA.[8][9] This helps remove the probe from the plasma membrane.

  • Imaging: Immediately image the cells using a fluorescence or confocal microscope equipped with an environmental chamber (37°C, 5% CO2) and appropriate filters for NBD (Excitation: ~466 nm, Emission: ~536 nm).[15]

Visualizations: Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis seed 1. Seed Cells in 96-Well Plate adhere 2. Allow Adherence (24h) seed->adhere treat 3. Treat with C6-NBD-Ceramide (Dose-Response) adhere->treat incubate 4. Incubate (e.g., 24h) treat->incubate add_reagent 5. Add MTS/MTT Reagent incubate->add_reagent read 6. Measure Absorbance add_reagent->read analyze 7. Calculate % Viability read->analyze ceramide_pathway cluster_cell Cellular Response cluster_metabolism Metabolic Regulation cer C6 Ceramide (Exogenous) mito Mitochondrial Stress cer->mito sk Sphingosine (B13886) Kinase (SK) cer->sk Metabolized to Sphingosine then... cerk Ceramide Kinase (CerK) cer->cerk cyto_c Cytochrome c Release mito->cyto_c caspase Caspase-3 Activation cyto_c->caspase apoptosis Apoptosis caspase->apoptosis s1p S1P (Pro-survival) sk->s1p s1p->apoptosis Inhibits c1p C1P (Anti-apoptotic) cerk->c1p c1p->apoptosis Inhibits troubleshooting_guide start Problem: No Cytotoxic Effect Observed q1 Is incubation time sufficient? start->q1 q2 Is the concentration high enough? q1->q2 Yes sol1 Solution: Increase incubation time (e.g., 24h, 48h) q1->sol1 No a1_yes Yes a1_no No q3 Is the cell line known to be resistant? q2->q3 Yes sol2 Solution: Increase concentration (Perform dose-response) q2->sol2 No a2_yes Yes a2_no No sol3 Consider: Cell line metabolizes ceramide rapidly. Try a different cell line or use metabolism inhibitors. q3->sol3 Yes sol4 Consider: Check compound stability and experimental setup (e.g., serum levels). q3->sol4 No a3_yes Yes a3_no No

References

Technical Support Center: C6 NBD L-threo-ceramide Staining

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of C6 NBD L-threo-ceramide for staining the Golgi apparatus, with a specific focus on the effects of serum.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of serum in the C6-NBD-ceramide staining protocol?

Serum can have a dual role in C6-NBD-ceramide staining. On one hand, components within normal serum, such as lipoproteins and cholesterol, have been shown to potentiate the fluorescence of C6-NBD-ceramide at the Golgi apparatus.[1] On the other hand, serum contains esterases and binding proteins that can interfere with the probe or increase background fluorescence. For this reason, many protocols recommend using serum-free media during the initial incubation with the ceramide complex.[2][3]

Q2: My Golgi staining is weak or diffuse when using serum-free medium. What could be the cause?

Weak staining in serum-free conditions can be linked to cellular health or specific medium components. One critical factor is cellular cholesterol levels. Studies have demonstrated that labeling of the Golgi apparatus is significantly reduced in cells grown in medium with lipoprotein-deficient serum.[1] This apparent reduction is due to the accelerated photobleaching of the NBD fluorophore in a cholesterol-depleted environment.[1][4] If you are using serum-free medium, ensure it is adequately supplemented to maintain normal cellular cholesterol levels.

Q3: Why is C6-NBD-ceramide complexed with Bovine Serum Albumin (BSA)?

C6-NBD-ceramide is a lipophilic molecule with low solubility in aqueous culture media. To facilitate its delivery into cells, it is complexed with a carrier protein, typically fatty-acid-free BSA.[3][5][6][7] The BSA complex acts as a vehicle, transporting the ceramide analog to the cell surface where it can be taken up and subsequently transported to the Golgi apparatus.[6][8]

Q4: Can I add the C6-NBD-ceramide directly to my complete, serum-containing culture medium?

Yes, some protocols involve adding the C6-NBD-ceramide/BSA complex directly to complete or reduced-serum medium and incubating for a specified duration.[6] However, be aware that sphingolipids can be bound by components in fetal bovine serum (FBS), which may affect the probe's uptake and final concentration available to the cells.[9] If you experience high background or inconsistent staining, switching to a serum-free medium for the incubation period is a recommended troubleshooting step.

Q5: What is the purpose of a "back-exchange" step with defatted BSA after staining?

A "back-exchange" step involves incubating the cells with a medium containing defatted BSA after the initial staining. This procedure is used to remove excess C6-NBD-ceramide that is loosely associated with the plasma membrane or other extracellular structures.[9][10] This helps to reduce background fluorescence and enhance the specific signal from the Golgi apparatus.[9][10]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Weak or No Golgi Signal Inadequate Probe Delivery: C6-NBD-ceramide was not properly complexed with BSA.Ensure the BSA complex is prepared correctly as per the protocol. Use fatty-acid-free BSA for best results.[5][6]
Cholesterol Depletion: Cells were cultured in lipoprotein-deficient serum or a restrictive serum-free medium, leading to accelerated photobleaching.Supplement the culture medium with cholesterol or use a medium containing normal serum to restore intracellular cholesterol pools.[1]
Incorrect Filter Set: The microscope filter set is not optimal for the NBD fluorophore.Use a standard FITC filter set. NBD has excitation/emission maxima around 466/536 nm.[2]
High Background Fluorescence Excess Probe: Too much C6-NBD-ceramide is non-specifically associated with cellular membranes.After staining, perform a "back-exchange" by incubating cells with medium containing defatted BSA (e.g., 2 mg/ml) to remove excess probe.[4][10]
Serum Interference: Components in the serum are binding the probe non-specifically or causing autofluorescence.Perform the staining incubation in a serum-free balanced salt solution (e.g., HBSS) instead of complete medium.[5]
Staining Appears as Diffuse Intracellular Membranes, Not Localized to Golgi Incorrect Incubation Temperature/Time: The probe has not had sufficient time to be metabolized and accumulate in the Golgi.Staining of the Golgi relies on the metabolic conversion of C6-NBD-ceramide to fluorescent metabolites like C6-NBD-sphingomyelin and glucosylceramide.[8][11] Ensure incubation at 37°C for at least 30 minutes after the initial cold incubation to allow for transport and metabolism.[5]
Fixation Issues: The fixation method has compromised membrane integrity.Avoid using detergents or methanol/acetone fixatives, which can extract or modify cellular lipids essential for probe retention.[5][9][10] Glutaraldehyde (B144438) or paraformaldehyde are recommended.[4][5]

Experimental Protocols

Protocol 1: Preparation of C6-NBD-Ceramide-BSA Complex

This protocol is adapted from established methods for preparing a working solution for cell staining.[4][5][6]

  • Prepare Stock Solution: Prepare an approximately 1 mM stock solution of C6-NBD-ceramide in a solvent like chloroform:ethanol (B145695) (19:1 v/v) or pure ethanol.

  • Aliquot and Dry: In a small glass test tube, dispense the required volume of the stock solution (e.g., 50 µL). Dry the solvent first under a stream of nitrogen gas and then under a vacuum for at least 1 hour to form a thin lipid film.

  • Prepare BSA Solution: Prepare a solution of 0.34 mg/mL fatty-acid-free BSA in a serum-free balanced salt solution, such as Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES).

  • Complexation: Re-dissolve the dried C6-NBD-ceramide film in a small volume of absolute ethanol (e.g., 200 µL for a 50 nmol aliquot). While vigorously vortexing the BSA solution, inject the ethanolic ceramide solution into it.

  • Final Concentration: This procedure typically results in a working solution of approximately 5 µM C6-NBD-ceramide complexed with 5 µM BSA. Store this complex at -20°C, protected from light.[5]

Protocol 2: Staining Live Cells for Golgi Apparatus
  • Cell Preparation: Grow cells on glass coverslips or imaging-grade dishes to the desired confluency.

  • Wash: Rinse the cells once with an appropriate serum-free medium, such as HBSS/HEPES.[5]

  • Staining Incubation: Place the cells on ice and incubate them with the 5 µM C6-NBD-ceramide-BSA complex in ice-cold HBSS/HEPES for 30 minutes at 4°C.[5] This step allows the probe to associate with the plasma membrane.

  • Wash: Rinse the cells several times with fresh, ice-cold medium to remove the excess probe-containing solution.[5]

  • Chase Incubation: Add fresh, pre-warmed (37°C) complete culture medium (with serum) and incubate the cells for an additional 30 minutes at 37°C.[5] This allows for the internalization and transport of the ceramide to the Golgi.

  • Final Wash & Imaging: Wash the cells once more with fresh medium and mount them for immediate observation using a fluorescence microscope with a FITC filter set.[5]

Protocol 3: Staining Fixed Cells for Golgi Apparatus
  • Cell Preparation: Grow cells on glass coverslips.

  • Fixation: Fix the cells for 5-10 minutes at room temperature using 2-4% paraformaldehyde in PBS or 0.5% glutaraldehyde in a buffered solution.[4][5] Crucially, avoid detergents or alcohol-based fixatives. [5]

  • Wash: Rinse the sample several times with ice-cold HBSS/HEPES.

  • Staining: Transfer the coverslips to an ice bath and incubate for 30 minutes at 4°C with the 5 µM C6-NBD-ceramide-BSA complex.[4][5]

  • Enhancement (Back-Exchange): Rinse with HBSS/HEPES and incubate for 30-90 minutes at room temperature with a solution containing 10% fetal calf serum or 2 mg/ml BSA.[4][5] This step helps remove non-specific binding and enhances the Golgi signal.

  • Final Wash & Imaging: Wash the sample in fresh HBSS/HEPES, mount, and examine by fluorescence microscopy.[5]

Visualizations

Staining_Workflow cluster_prep Preparation cluster_stain Staining Protocol (Live Cells) prep_cer Prepare C6-NBD-Ceramide Stock Solution complex Complex Ceramide with BSA prep_cer->complex prep_bsa Prepare Fatty-Acid-Free BSA Solution prep_bsa->complex wash1 Wash Cells with Serum-Free Medium complex->wash1 stain Incubate with Complex (4°C, 30 min) wash1->stain wash2 Wash Cells (Cold Medium) stain->wash2 chase Incubate in Complete Medium (37°C, 30 min) wash2->chase image Wash & Image chase->image Troubleshooting_Flowchart rect_node rect_node start Weak or No Golgi Signal? q_chol Using Lipoprotein- Deficient Serum? start->q_chol q_bg High Background Fluorescence? q_chol->q_bg No sol_chol ACTION: Supplement with Cholesterol or use Normal Serum. q_chol->sol_chol Yes q_delivery Probe Complexed with BSA? q_bg->q_delivery No sol_bg ACTION: Perform Back-Exchange with defatted BSA. q_bg->sol_bg Yes sol_delivery ACTION: Re-prepare Probe-BSA Complex. q_delivery->sol_delivery No ok Review Protocol for Temp/Time/Fixation q_delivery->ok Yes Ceramide_Transport ext Extracellular C6-NBD-Cer/BSA Complex pm Plasma Membrane ext->pm Uptake cytosol Cytosol (Vesicular Transport) pm->cytosol golgi Golgi Apparatus (Metabolism & Accumulation) cytosol->golgi Transport metabolites Fluorescent Metabolites (e.g., NBD-GlcCer, NBD-SM) golgi->metabolites Conversion

References

Technical Support Center: C6 NBD L-threo-ceramide Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C6 NBD L-threo-ceramide imaging. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you avoid common artifacts and achieve high-quality images of the Golgi apparatus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorescently labeled, cell-permeable analog of ceramide.[1] It is widely used to study the transport and metabolism of sphingolipids and to selectively stain the Golgi apparatus in both live and fixed cells.[2][3][4] The NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) group is a fluorescent probe whose emission is sensitive to the polarity of its environment.[2]

Q2: How does this compound stain the Golgi apparatus?

The specific staining of the Golgi apparatus by this compound is not due to the molecule itself having a high affinity for this organelle. Instead, after entering the cell, it is metabolized into fluorescent C6-NBD-sphingomyelin.[5][6] This metabolic conversion is crucial for its accumulation and retention in the Golgi.[5] It's important to note that the L-threo stereoisomer is metabolized to sphingomyelin (B164518) but not to glucosylceramide.[6]

Q3: What is the difference between the L-threo and D-erythro isomers of C6 NBD ceramide?

Natural ceramide exists in the D-erythro configuration.[6] The L-threo isomer is a synthetic, non-natural stereoisomer. While both can be metabolized, their pathways differ. Specifically, L-threo-ceramide is a substrate for sphingomyelin synthase, leading to the formation of NBD-sphingomyelin, but it is not significantly converted to glucosylceramide.[6] This metabolic difference is important to consider when designing and interpreting experiments.

Q4: Why is it necessary to complex C6 NBD ceramide with BSA?

C6 NBD ceramide is a lipid and has low solubility in aqueous solutions. Complexing it with a carrier protein like defatted bovine serum albumin (BSA) facilitates its delivery to the cells in a more uniform and reproducible manner.[2][7]

Troubleshooting Guide

This section addresses common problems and artifacts encountered during this compound imaging.

Problem 1: High Background or Non-Specific Staining

Appearance: Fluorescence is observed in membranes other than the Golgi apparatus, such as the plasma membrane or endoplasmic reticulum, obscuring the specific Golgi signal.

Possible Causes & Solutions:

  • Cause: Excess C6 NBD ceramide remaining in the plasma membrane.

    • Solution: Implement a back-exchange procedure. After labeling, wash the cells with a medium containing defatted BSA or fetal calf serum (FCS) at a low temperature (e.g., 4°C).[8] This helps to remove the fluorescent lipid from the outer leaflet of the plasma membrane.[8]

  • Cause: Inappropriate fixation method. Fixation protocols that extract or modify cellular lipids can prevent the proper accumulation of the probe in the Golgi.[9][10]

    • Solution: Use a suitable fixation protocol. Glutaraldehyde or paraformaldehyde-based fixatives are generally recommended.[2] Avoid using detergents or fixatives containing methanol (B129727) or acetone.[2]

  • Cause: Staining temperature is too high during the initial incubation.

    • Solution: Perform the initial incubation at a low temperature. Incubating the cells with the C6 NBD ceramide-BSA complex at 4°C allows the probe to insert into the plasma membrane while minimizing endocytosis and metabolic processes.[2][8]

Problem 2: Weak or No Golgi Staining

Appearance: The Golgi apparatus is not visibly fluorescent, or the signal is very dim.

Possible Causes & Solutions:

  • Cause: Inefficient uptake of the probe.

    • Solution: Optimize labeling conditions. You may need to increase the concentration of C6 NBD ceramide or extend the labeling time.[8] Refer to the recommended concentration ranges in the tables below.

  • Cause: Insufficient time for metabolic conversion. The accumulation in the Golgi depends on the conversion of C6 NBD ceramide to its metabolites.[5]

    • Solution: Adjust the post-labeling incubation. After the initial labeling at 4°C, a subsequent incubation at 37°C is necessary to allow for the metabolic processes that lead to Golgi accumulation.[2] A time-course experiment can help determine the optimal incubation time for your specific cell type.[8]

  • Cause: The back-exchange procedure is too harsh.

    • Solution: Modify the back-exchange step. Reduce the concentration of BSA or shorten the incubation time for the back-exchange.[8] Performing this step at a lower temperature can also help retain the intracellular signal.[8]

Problem 3: Photobleaching

Appearance: The fluorescent signal fades rapidly upon exposure to excitation light.

Possible Causes & Solutions:

  • Cause: The NBD fluorophore is susceptible to photobleaching.

    • Solution: Minimize light exposure. Use the lowest possible laser power and exposure time that still provides a good signal-to-noise ratio.[11] Use neutral density filters to reduce the intensity of the excitation light.[12] Avoid prolonged exposure of the sample to light, for example, by using transmitted light to focus on the cells before capturing the fluorescent image.[12]

  • Cause: Lack of photoprotective agents.

    • Solution: Use an antifade mounting medium. For fixed cells, using a commercially available antifade reagent can significantly reduce photobleaching.[12][13] For live-cell imaging, specialized reagents can be added to the imaging medium to reduce phototoxicity and photobleaching.[11]

Problem 4: Cell Toxicity or Altered Morphology

Appearance: Cells show signs of stress, such as rounding up, blebbing, or detachment. This can be accompanied by altered Golgi morphology.

Possible Causes & Solutions:

  • Cause: C6 NBD ceramide can be cytotoxic at high concentrations. Studies have shown that cell viability can be affected at concentrations of 20 µM and higher.[14]

    • Solution: Use a lower concentration of the probe. It is recommended to use concentrations in the low micromolar range (e.g., 1-5 µM) to avoid cytotoxic effects and prevent the saturation of metabolic enzymes.[15]

  • Cause: Phototoxicity from excessive light exposure.

    • Solution: Reduce the intensity and duration of illumination. As with preventing photobleaching, minimizing the exposure of live cells to high-intensity light is crucial for maintaining their health.[16]

Quantitative Data Summary

Table 1: Recommended Staining Parameters for C6 NBD Ceramide

ParameterLive Cell ImagingFixed Cell ImagingNotes
Concentration 1 - 10 µM5 µMConcentrations ≥ 20 µM may be cytotoxic[14]. Lower concentrations (e.g., 1 µM) are recommended to avoid enzyme saturation.
Initial Incubation 30 min at 4°C30 min at 4°CLow temperature allows for membrane insertion while minimizing endocytosis.
Metabolism/Chase 30 min at 37°CN/AHigher temperature allows for metabolic conversion and transport to the Golgi[2].
Back-Exchange 30-90 min at RT with 10% FCS or 2 mg/mL BSA30-90 min at RT with 10% FCS or 2 mg/mL BSAHelps to remove non-specific plasma membrane staining[2][8].

Table 2: Spectral Properties of C6 NBD Ceramide

PropertyWavelength (nm)Filter Set
Excitation Maximum ~466FITC / Green
Emission Maximum ~536FITC / Green

Data sourced from GeneCopoeia and MedChemExpress.[2][8]

Experimental Protocols

Protocol 1: Preparation of C6 NBD Ceramide-BSA Complex

This protocol is adapted from GeneCopoeia and provides a method for preparing a 5 µM working solution.[2]

  • Prepare a ~1 mM stock solution of this compound in a chloroform:ethanol (19:1 v/v) mixture.

  • Dispense 50 µL of the stock solution into a glass test tube.

  • Evaporate the solvent first under a stream of nitrogen and then under a vacuum for at least one hour.

  • Redissolve the dried lipid in 200 µL of absolute ethanol.

  • In a separate 50 mL plastic centrifuge tube, prepare 10 mL of a balanced salt solution (e.g., HBSS) containing 10 mM HEPES, pH 7.4.

  • Add 3.4 mg of defatted BSA to the salt solution (final concentration of 0.34 mg/mL).

  • Vortex the BSA solution and, while it is still vortexing, inject the 200 µL of the C6 NBD ceramide/ethanol solution.

  • The resulting solution will be a 5 µM C6 NBD ceramide / 5 µM BSA complex. Store this solution in a plastic tube at -20°C, protected from light.

Protocol 2: Staining the Golgi in Live Cells

This protocol is based on the methodology provided by GeneCopoeia.[2]

  • Grow cells on glass coverslips to the desired confluency.

  • Rinse the cells with an appropriate medium, such as HBSS with HEPES.

  • Incubate the cells with the 5 µM C6 NBD ceramide-BSA complex for 30 minutes at 4°C.

  • Rinse the cells several times with ice-cold medium.

  • Incubate the cells in fresh, pre-warmed medium for 30 minutes at 37°C to allow for internalization and metabolism.

  • Wash the cells in fresh medium and proceed with imaging. For reduced background, a back-exchange step (see Protocol 3, step 4) can be performed after step 5.

Protocol 3: Staining the Golgi in Fixed Cells

This protocol is adapted from GeneCopoeia.[2]

  • Grow cells on glass coverslips.

  • Rinse the cells with HBSS/HEPES and fix for 5-10 minutes at room temperature with a suitable fixative (e.g., 2-4% paraformaldehyde in PBS).

  • Rinse the sample several times with ice-cold HBSS/HEPES and place on ice.

  • Incubate for 30 minutes at 4°C with the 5 µM C6 NBD ceramide-BSA complex.

  • To enhance the Golgi staining and reduce background, incubate for 30-90 minutes at room temperature with a solution containing 10% fetal calf serum or 2 mg/mL BSA.[2]

  • Wash the sample in fresh HBSS/HEPES, mount, and proceed with fluorescence microscopy.

Visualizations

experimental_workflow cluster_prep Probe Preparation cluster_live Live Cell Staining cluster_fixed Fixed Cell Staining prep1 Dissolve C6 NBD Ceramide prep2 Complex with defatted BSA prep1->prep2 live1 Incubate cells with probe (4°C, 30 min) prep2->live1 fixed2 Incubate with probe (4°C, 30 min) prep2->fixed2 live2 Wash with cold medium live1->live2 live3 Incubate in fresh medium (37°C, 30 min) live2->live3 live4 Optional: Back-exchange live3->live4 live5 Image live4->live5 fixed1 Fix cells (e.g., PFA) fixed1->fixed2 fixed3 Back-exchange with BSA/FCS fixed2->fixed3 fixed4 Image fixed3->fixed4

Caption: Experimental workflows for this compound staining.

troubleshooting_workflow cluster_artifacts Identify Artifact cluster_solutions Potential Solutions start Observe Imaging Artifact high_bg High Background / Non-specific Staining start->high_bg weak_signal Weak or No Signal start->weak_signal photobleaching Rapid Signal Loss start->photobleaching toxicity Cell Toxicity / Altered Morphology start->toxicity solution_bg Implement/optimize back-exchange Check fixation method Lower initial incubation temp high_bg->solution_bg solution_weak Optimize probe concentration/time Ensure 37°C chase step Reduce back-exchange stringency weak_signal->solution_weak solution_photo Minimize light exposure Use antifade reagents photobleaching->solution_photo solution_tox Lower probe concentration Reduce light exposure toxicity->solution_tox

Caption: Troubleshooting logic for common imaging artifacts.

signaling_pathway C6_NBD_Cer_ext This compound (extracellular) PM Plasma Membrane C6_NBD_Cer_ext->PM Insertion at 4°C C6_NBD_Cer_int This compound (intracellular) PM->C6_NBD_Cer_int Transport Golgi Golgi Apparatus C6_NBD_Cer_int->Golgi Transport Metabolite C6 NBD Sphingomyelin Golgi->Metabolite Metabolism by Sphingomyelin Synthase (at 37°C)

Caption: Metabolic pathway of this compound leading to Golgi accumulation.

References

C6 NBD L-threo-ceramide: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the solubility and stock solution preparation of C6 NBD L-threo-ceramide, a vital fluorescent analog for studying sphingolipid metabolism and transport.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: In which solvents can I dissolve this compound? A1: this compound is soluble in several organic solvents. For preparing stock solutions, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695) are commonly used.[3] DMF offers the highest solubility, followed by DMSO and then ethanol.[3] For live-cell experiments, ethanol is often preferred due to its lower cytotoxicity compared to DMSO at effective concentrations.

Q2: I'm having trouble dissolving the solid compound. What can I do? A2: If you encounter solubility issues, try the following:

  • Choose the right solvent: As indicated in the table below, solubility is highest in DMF.[3]

  • Purge with inert gas: Solvents should be purged with an inert gas like argon or nitrogen to prevent oxidation of the lipid.[3]

  • Gentle warming: Warming the solution gently can aid dissolution.

  • Vortexing/Sonication: Agitate the solution by vortexing. Brief sonication can also help break down aggregates and facilitate solubilization.

Q3: My ceramide crashes out of solution when I add it to my cell culture medium. How can I prevent this? A3: Precipitation in aqueous buffers is a common challenge. This compound is sparingly soluble in aqueous solutions.[3] To improve its delivery to cells and prevent precipitation, it is highly recommended to complex it with fatty acid-free bovine serum albumin (BSA).[4][5][6][7] This complex can be added directly to your cell culture medium.[4] Another strategy is to first dissolve the ceramide in DMF or ethanol and then dilute it into the aqueous buffer with vigorous stirring.[3]

Q4: What are the recommended storage conditions for this compound? A4:

  • Solid Form: Store the crystalline solid at -20°C, protected from light.[3][5][6] It is stable for at least four years under these conditions.[3]

  • Stock Solutions: Prepare aliquots of your stock solution in glass vials with Teflon-lined caps (B75204) to avoid repeated freeze-thaw cycles.[8][9] Store these at -20°C.[6][8][9] Do not store organic solutions below -30°C unless in a sealed glass ampoule.[8][10] Repeated freezing and thawing can decrease fluorescence intensity and should be avoided.[11]

  • Aqueous Solutions: Aqueous working solutions are not stable and should be used the same day they are prepared.[3][12]

Data Presentation: Solubility

SolventApproximate Solubility
Dimethyl formamide (B127407) (DMF)~25 mg/mL[3]
Dimethyl sulfoxide (DMSO)~10 mg/mL[3]
Ethanol~5 mg/mL[3]
DMF:PBS (pH 7.2) (1:1)~0.5 mg/mL[3]

Experimental Protocols

Protocol 1: Preparation of a 1 mM Stock Solution in Ethanol
  • Preparation: Allow the vial of solid this compound (MW: ~575.7 g/mol ) to warm to room temperature before opening.[8][9]

  • Weighing: Weigh the desired amount of the compound in a glass vial. For 1 mL of a 1 mM solution, use approximately 0.58 mg.

  • Dissolving: Add the appropriate volume of pure ethanol. Use glass or stainless steel implements, as plastic can leach impurities.[8][9]

  • Mixing: Cap the vial tightly and vortex until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into single-use glass vials with Teflon-lined caps, overlay with nitrogen or argon gas if possible, and store at -20°C, protected from light.[8][9]

Protocol 2: Preparation of C6 NBD-ceramide/BSA Complex for Cell Labeling

This protocol is adapted from established methods for preparing the complex for delivery to live cells.[4][5]

  • Initial Stock: Prepare a 1 mM stock solution of this compound in absolute ethanol as described above.

  • Drying Step: In a small glass tube, dispense an aliquot of the ethanol stock (e.g., 100 µL). Dry the lipid to a film under a gentle stream of nitrogen gas, followed by at least 1 hour under vacuum to remove residual solvent.[5]

  • Resuspension: Redissolve the lipid film in a small volume of absolute ethanol (e.g., 200 µL).[4][5]

  • Complexation: While vigorously vortexing a solution of fatty acid-free BSA (e.g., 0.34 mg/mL in PBS or serum-free medium), inject the ethanolic ceramide solution into the vortex.[4][5]

  • Final Solution: This procedure results in a ceramide-BSA complex that is suitable for direct addition to cell culture media.[4] The resulting complex can be stored in aliquots at -20°C.[4][5]

Visualizations

Stock_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution / BSA Complex weigh Weigh Solid Ceramide in Glass Vial add_solvent Add Organic Solvent (e.g., Ethanol, DMSO) weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve store Aliquot & Store at -20°C (Protect from Light) dissolve->store thaw Thaw Single-Use Aliquot store->thaw For Experiment dilute Dilute in Aqueous Buffer (e.g., cell media + BSA) thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Recommended workflow for preparing this compound stock and working solutions.

Ceramide_Metabolism_Pathway cluster_uptake Cellular Uptake cluster_golgi Golgi Apparatus Metabolism cluster_trafficking Vesicular Trafficking C6_NBD_Cer This compound (Exogenous) GCS Glucosylceramide Synthase (GCS) C6_NBD_Cer->GCS Substrate for SMS Sphingomyelin Synthase (SMS) C6_NBD_Cer->SMS Substrate for NBD_GlcCer NBD-Glucosylceramide GCS->NBD_GlcCer NBD_SM NBD-Sphingomyelin SMS->NBD_SM PM Plasma Membrane NBD_GlcCer->PM Transported to NBD_SM->PM Transported to

Caption: Simplified metabolic pathway of this compound within the Golgi apparatus.

References

Technical Support Center: C6 NBD L-threo-ceramide and Cholesterol Depletion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of cholesterol depletion on C6 NBD L-threo-ceramide fluorescence.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound and cholesterol depletion.

Issue Potential Cause Recommended Solution
Dramatically reduced or no this compound fluorescence signal after cholesterol depletion. Cholesterol depletion accelerates the photobleaching of the NBD fluorophore.[1][2] The membrane environment, when lacking cholesterol, fails to protect the probe from light-induced damage.Minimize Photobleaching: Reduce the intensity and duration of light exposure during fluorescence microscopy. • Use Anti-Fade Reagents: Mount fixed cells in a medium containing an anti-fade agent.[3] • Confirm Cholesterol Depletion: Use a cholesterol-staining dye like filipin (B1216100) to verify the extent of cholesterol removal. • Reversibility Check: Attempt to restore fluorescence by replenishing cholesterol levels to confirm the issue is cholesterol-dependent.[1][2]
High background fluorescence, obscuring specific Golgi staining. • Incomplete removal of the this compound-BSA complex from the plasma membrane. • Use of excessive probe concentration.Perform Back-Exchange: After labeling, incubate cells with a solution of fatty acid-free Bovine Serum Albumin (BSA) to remove excess probe from the plasma membrane.[4] • Optimize Probe Concentration: Titrate the concentration of the this compound-BSA complex to find the optimal balance between signal and background.[3]
This compound is localizing to cellular compartments other than the Golgi apparatus. While a well-established Golgi marker, its localization depends on its metabolic conversion within the Golgi.[3][5] Alterations in lipid metabolism due to cell type or experimental conditions can affect its final destination.Verify Cell Line Behavior: Confirm the expected localization in your specific cell line under control conditions. • Time-Course Analysis: Image cells at different time points after labeling to track the transport and metabolism of the probe.
Inconsistent fluorescence intensity between experimental replicates. • Variability in the efficiency of cholesterol depletion. • Inconsistent cell health or density. • Variations in imaging parameters.Standardize Depletion Protocol: Ensure consistent concentration of the depleting agent (e.g., MβCD), incubation time, and temperature.[6] • Maintain Consistent Cell Culture: Use cells of similar passage number and ensure consistent seeding density.[7] • Use Consistent Imaging Settings: Maintain identical microscope settings (e.g., laser power, exposure time, gain) for all samples.[7]

Frequently Asked Questions (FAQs)

Q1: Why does cholesterol depletion reduce the fluorescence of this compound?

A1: The reduction in fluorescence is primarily due to the accelerated photobleaching of the NBD fluorophore in a cholesterol-depleted environment.[1][2] Cholesterol in the Golgi membrane helps to create a more ordered and protected environment for the this compound probe, shielding it from rapid photodegradation. When cholesterol is removed, the probe is more exposed and susceptible to photobleaching, leading to a diminished signal.

Q2: What are the common methods for depleting cholesterol in cell culture experiments?

A2: Common methods for cholesterol depletion include:

  • Methyl-β-cyclodextrin (MβCD): MβCD is a cyclic oligosaccharide that is highly efficient at sequestering cholesterol from cellular membranes.[6][8]

  • Growth in Lipoprotein-Deficient Serum: Culturing cells in a medium that lacks lipoproteins, the primary carriers of cholesterol in the serum, leads to a gradual depletion of cellular cholesterol.[1][2]

  • Cholesterol Oxidase: This enzyme can be used to oxidize cholesterol in the plasma membrane, though its use for intracellular depletion is more complex.[1][2]

Q3: Can the effect of cholesterol depletion on this compound fluorescence be reversed?

A3: Yes, the effect is reversible. The fluorescence of this compound in the Golgi apparatus can be restored by replenishing cellular cholesterol.[1][2] This can be achieved by adding exogenous cholesterol, either complexed with cyclodextrin (B1172386) or in the form of lipoproteins, to the culture medium.[2]

Q4: How does this compound specifically label the Golgi apparatus?

A4: this compound is a fluorescent analog of ceramide that can readily penetrate the cell membrane. It is then transported to the Golgi apparatus, where it serves as a substrate for enzymes that synthesize fluorescent sphingomyelin (B164518) and glucosylceramide.[3][5] This metabolic trapping and accumulation within the Golgi result in a bright, localized fluorescence signal.[4]

Q5: What is a "back-exchange" procedure and why is it necessary?

A5: A back-exchange procedure involves incubating cells with a solution of fatty acid-free BSA after labeling with this compound. This is done to remove excess fluorescent probe that is non-specifically associated with the plasma membrane. This step is crucial for reducing background fluorescence and enhancing the specific signal from the Golgi apparatus.[3]

Quantitative Data Summary

The following table summarizes the qualitative and quantitative impact of cholesterol depletion on this compound fluorescence as reported in the literature.

Condition Observed Effect on this compound Fluorescence Underlying Mechanism Reference
Normal Cholesterol Levels Bright, stable fluorescence localized to the Golgi apparatus.The membrane environment protects the NBD fluorophore from photobleaching.[1],[2]
Cholesterol Depletion Dramatically reduced fluorescence intensity at the Golgi apparatus.Accelerated photobleaching of the NBD fluorophore.[1][2][1],[2]
Cholesterol Replenishment Restoration of Golgi-localized fluorescence.Re-establishment of the protective membrane environment for the NBD probe.[1],[2]

Experimental Protocols

1. Cholesterol Depletion using Methyl-β-cyclodextrin (MβCD)

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and grow to the desired confluency.

  • Preparation of MβCD Solution: Prepare a stock solution of MβCD in a serum-free culture medium or a balanced salt solution (e.g., HBSS). The final working concentration typically ranges from 1 to 10 mM.

  • Cholesterol Depletion:

    • Wash the cells once with a warm, serum-free medium.

    • Incubate the cells with the MβCD solution at 37°C for 30-60 minutes. The optimal time and concentration should be determined empirically for each cell line.

  • Washing: After incubation, wash the cells three times with a warm, serum-free medium to remove the MβCD.

  • Proceed with this compound Labeling.

2. Labeling of the Golgi Apparatus with this compound

  • Preparation of this compound-BSA Complex:

    • Prepare a stock solution of this compound in ethanol (B145695) or DMSO.

    • In a separate tube, prepare a solution of fatty acid-free BSA in a serum-free medium (e.g., 0.34 mg/mL).

    • While vortexing the BSA solution, slowly add the this compound stock to achieve a final concentration of approximately 5 µM. This complexation improves the delivery of the lipid to the cells.[9][10]

  • Cell Labeling:

    • Incubate the cholesterol-depleted (or control) cells with the this compound-BSA complex at 4°C for 30 minutes. This allows the probe to label the plasma membrane.

    • Wash the cells three times with an ice-cold, serum-free medium.

  • Trafficking to the Golgi:

    • Add a fresh, warm, complete culture medium to the cells.

    • Incubate at 37°C for 30 minutes to allow for the internalization and transport of the probe to the Golgi apparatus.

  • Back-Exchange (Optional but Recommended):

    • To reduce plasma membrane background fluorescence, wash the cells with a warm medium and then incubate with a solution of fatty acid-free BSA (e.g., 2 mg/mL) at room temperature for 30-60 minutes.[3][4]

  • Imaging:

    • Wash the cells with a suitable imaging buffer.

    • Proceed with live-cell imaging or fix the cells for subsequent analysis. Use microscopy settings that minimize light exposure to reduce photobleaching.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling Protocol cluster_analysis Analysis CellCulture 1. Cell Culture CholesterolDepletion 2. Cholesterol Depletion (e.g., MβCD) CellCulture->CholesterolDepletion Labeling 3. Label with C6-NBD-Ceramide-BSA Complex (4°C) CholesterolDepletion->Labeling Trafficking 4. Incubate at 37°C for Golgi Trafficking Labeling->Trafficking BackExchange 5. Back-Exchange with BSA (Optional) Trafficking->BackExchange Imaging 6. Fluorescence Microscopy BackExchange->Imaging DataAnalysis 7. Data Analysis Imaging->DataAnalysis

Caption: Experimental workflow for studying the impact of cholesterol depletion on this compound fluorescence.

logical_relationship Cholesterol Cellular Cholesterol MembraneOrder Golgi Membrane Environment (Ordered) Cholesterol->MembraneOrder Maintains DisorderedMembrane Disordered Membrane Environment NBD_Probe This compound MembraneOrder->NBD_Probe Protects Fluorescence Stable Fluorescence Signal NBD_Probe->Fluorescence Results in Depletion Cholesterol Depletion (e.g., MβCD) Depletion->Cholesterol Removes Depletion->DisorderedMembrane Leads to Photobleaching Accelerated Photobleaching DisorderedMembrane->Photobleaching Causes ReducedSignal Reduced Fluorescence Signal Photobleaching->ReducedSignal Results in

Caption: Logical relationship between cholesterol levels and this compound fluorescence stability.

References

Best practices for C6 NBD L-threo-ceramide storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the handling and storage of C6 NBD L-threo-ceramide. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at -20°C in a tightly sealed vial, protected from light.[1][2] Under these conditions, the product is stable for at least four years.[3][4]

Q2: How should I dissolve this compound?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol. For cellular applications, it is often recommended to first dissolve the compound in an organic solvent and then complex it with bovine serum albumin (BSA) in an aqueous buffer to facilitate cellular uptake.[2][5]

Q3: What are the excitation and emission wavelengths for this compound?

A3: The approximate excitation maximum is 466 nm, and the emission maximum is 536 nm.[6] This corresponds to a green fluorescence, which can be visualized using a standard FITC filter set.

Q4: Can I use this compound for live-cell imaging?

A4: Yes, this compound is cell-permeable and can be used for staining and tracking in live cells.[5] It is commonly used to label the Golgi apparatus.

Q5: Is there a difference in how L-threo and D-erythro isomers of C6 NBD ceramide are metabolized in cells?

A5: Yes, studies have shown that the stereochemistry of the ceramide backbone can influence its metabolism. For instance, L-threo-ceramide can be metabolized to sphingomyelin (B164518) but may not be a substrate for glucosylceramide synthase.[7] This can be an important consideration for studies investigating specific metabolic pathways.

Storage and Handling Best Practices

Proper storage and handling are critical to maintain the stability and performance of this compound.

ParameterRecommendationRationale
Storage Temperature -20°CPrevents degradation of the fluorescent dye and the lipid backbone.
Light Exposure Minimize exposure to lightThe NBD fluorophore is light-sensitive and can photobleach. Store in an amber vial or a dark container.
Moisture Store in a desiccated environmentMinimizes hydrolysis of the ceramide.
Solvent for Stock Solution High-purity, anhydrous DMSO, DMF, or ethanolEnsures complete dissolution and stability of the stock solution.
Stock Solution Storage Aliquot and store at -20°CAvoids repeated freeze-thaw cycles which can lead to degradation.
Working Solution Prepare fresh for each experimentEnsures optimal performance and avoids degradation of the diluted compound.

Experimental Protocols

Protocol 1: Staining the Golgi Apparatus in Live Cells

This protocol describes the use of this compound to label the Golgi apparatus in living cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Bovine serum albumin (BSA), fatty acid-free

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Live cells cultured on coverslips or imaging dishes

Procedure:

  • Prepare a 1 mM stock solution of this compound in DMSO. Store this stock solution in aliquots at -20°C.

  • Prepare a 5 µM working solution of C6 NBD-ceramide complexed with BSA.

    • Dilute the 1 mM stock solution in your chosen cell culture medium.

    • Add fatty acid-free BSA to the diluted solution to facilitate the delivery of the lipid to the cells. A 1:1 molar ratio of ceramide to BSA is often used.

  • Label the cells.

    • Wash the cells once with pre-warmed culture medium.

    • Incubate the cells with the 5 µM C6 NBD-ceramide/BSA complex for 30 minutes at 37°C.[5]

  • Wash the cells.

    • Remove the labeling solution and wash the cells three times with fresh, pre-warmed culture medium.

  • Image the cells.

    • Observe the cells using a fluorescence microscope with a FITC filter set (Excitation: ~466 nm, Emission: ~536 nm).

G cluster_prep Solution Preparation cluster_cell_handling Cellular Staining cluster_imaging Imaging Stock_Solution Prepare 1 mM Stock in DMSO Working_Solution Prepare 5 µM Working Solution with BSA Stock_Solution->Working_Solution Wash_Cells_1 Wash Cells with Media Incubate Incubate with Working Solution (37°C, 30 min) Wash_Cells_1->Incubate Wash_Cells_2 Wash Cells 3x with Media Incubate->Wash_Cells_2 Microscopy Fluorescence Microscopy (FITC filter) Wash_Cells_2->Microscopy

Troubleshooting Guide

Problem 1: No or weak fluorescent signal.

  • Possible Cause: Insufficient concentration of this compound.

    • Solution: Increase the concentration of the working solution. Titrate the concentration to find the optimal signal for your cell type.

  • Possible Cause: Inefficient cellular uptake.

    • Solution: Ensure that the ceramide is complexed with BSA. The quality and concentration of BSA can affect uptake.

  • Possible Cause: Photobleaching.

    • Solution: Reduce the exposure time and excitation light intensity during imaging. Use an anti-fade mounting medium if imaging fixed cells.

Problem 2: High background fluorescence.

  • Possible Cause: Incomplete removal of the labeling solution.

    • Solution: Increase the number and duration of the washing steps after incubation with the ceramide.

  • Possible Cause: Non-specific binding to other cellular membranes.

    • Solution: Optimize the incubation time and concentration. Shorter incubation times may reduce non-specific labeling.

Problem 3: Diffuse staining instead of distinct Golgi localization.

  • Possible Cause: The ceramide has not yet been metabolized and transported to the Golgi.

    • Solution: Increase the incubation time to allow for metabolic processing. A time course experiment can help determine the optimal incubation period for your cell type.

  • Possible Cause: The L-threo isomer is not efficiently converted to the fluorescent metabolites that accumulate in the Golgi in your specific cell line.

    • Solution: Consider comparing the staining pattern with the D-erythro isomer, which is the natural stereoisomer and is readily metabolized.

Signaling Pathways

Ceramide is a bioactive lipid that plays a crucial role in various signaling pathways, including apoptosis and autophagy.

Ceramide-Mediated Apoptosis

Exogenous ceramides (B1148491) can induce apoptosis through multiple mechanisms, including the activation of stress-activated protein kinases (SAPK/JNK) and the modulation of the Bcl-2 family of proteins, leading to caspase activation.

G C6_NBD_Ceramide This compound Stress_Kinases Stress-Activated Protein Kinases (SAPK/JNK) C6_NBD_Ceramide->Stress_Kinases Bcl2_Family Bcl-2 Family Modulation C6_NBD_Ceramide->Bcl2_Family Stress_Kinases->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Ceramide's Role in Autophagy

Ceramide can also modulate autophagy. It has been shown to induce autophagy by inhibiting the Akt/mTOR signaling pathway and by promoting the dissociation of the Beclin 1-Bcl-2 complex.[3][6]

G C6_NBD_Ceramide This compound Akt_mTOR Inhibition of Akt/mTOR Pathway C6_NBD_Ceramide->Akt_mTOR Beclin_Complex Dissociation of Beclin 1-Bcl-2 Complex C6_NBD_Ceramide->Beclin_Complex Autophagosome_Formation Autophagosome Formation Akt_mTOR->Autophagosome_Formation Beclin_Complex->Autophagosome_Formation Autophagy Autophagy Autophagosome_Formation->Autophagy

References

Technical Support Center: Optimizing C6 NBD L-threo-ceramide Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C6 NBD L-threo-ceramide staining. This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and answers to frequently asked questions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a fluorescent analog of ceramide, a key molecule in sphingolipid metabolism. Its primary application is as a selective stain for the Golgi apparatus in both live and fixed cells. The NBD (nitrobenzoxadiazole) fluorophore is environmentally sensitive; it is weakly fluorescent in aqueous environments but becomes brightly fluorescent in the hydrophobic environment of cellular membranes.

Q2: How does this compound stain the Golgi apparatus?

This cell-permeable ceramide analog is initially distributed throughout various intracellular membranes. It is then transported to the Golgi apparatus, where it serves as a substrate for enzymes like sphingomyelin (B164518) synthase and glucosylceramide synthase. The resulting fluorescent metabolites, NBD-sphingomyelin and NBD-glucosylceramide, accumulate in the Golgi, leading to its characteristic staining.[1]

Q3: What are the optimal excitation and emission wavelengths for this compound?

The approximate excitation maximum is 466 nm, and the emission maximum is around 536 nm, which corresponds to a green fluorescence.[2] This is compatible with standard FITC filter sets on a fluorescence microscope.

Q4: Can I use this compound on both live and fixed cells?

Yes, this probe is versatile and can be used for both live-cell imaging to study dynamic lipid trafficking and for staining fixed cells to visualize the Golgi structure.[2][3] The protocols for each application differ, particularly concerning the fixation step.

Q5: Why is it necessary to complex this compound with Bovine Serum Albumin (BSA)?

This compound is hydrophobic. Complexing it with a fatty-acid-free BSA is crucial for its efficient delivery into cells in an aqueous culture medium.[3] The BSA acts as a carrier, facilitating the transfer of the lipid probe to the cell membrane.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Weak or No Golgi Staining Inappropriate Fixation: Using methanol (B129727) or acetone-based fixatives can extract lipids, leading to signal loss.Use an aldehyde-based fixative such as paraformaldehyde (PFA) or glutaraldehyde. Avoid organic solvents for fixation when studying lipids.
Low Probe Concentration: Insufficient C6 NBD ceramide concentration will result in a weak signal.Optimize the concentration of the C6 NBD ceramide-BSA complex. A common starting point is 5 µM.
Inadequate Incubation Time: Insufficient time for cellular uptake, transport, and metabolism of the probe.For live cells, ensure adequate incubation time at 37°C for metabolic conversion. For fixed cells, increase the incubation time with the probe at 4°C.
Photobleaching: The NBD fluorophore is susceptible to photobleaching.Minimize exposure to the excitation light. Use an anti-fade mounting medium for fixed cells.
High Background Fluorescence Excess Probe: Incomplete removal of unbound C6 NBD ceramide from non-Golgi membranes.After staining, perform a "back-exchange" step by incubating the cells with a medium containing fatty-acid-free BSA or fetal calf serum to remove excess probe from the plasma membrane.[4][5]
Autofluorescence from Fixative: Glutaraldehyde, while an effective crosslinker, can induce autofluorescence.If using glutaraldehyde, consider treating the cells with a reducing agent like sodium borohydride (B1222165) after fixation. Alternatively, use a high-quality, fresh paraformaldehyde solution, which typically results in lower autofluorescence.
Diffuse Staining (Not Localized to Golgi) Metabolism Inhibition (in live cells): The distinct Golgi staining relies on the metabolic conversion of the ceramide analog. If this process is inhibited, the probe may remain distributed in other membranes.Ensure cells are healthy and metabolically active. Check for any experimental conditions that might inhibit sphingolipid metabolism.
Incorrect Staining Protocol for Fixed Cells: In fixed cells, the probe's accumulation in the Golgi is based on its physical properties and interaction with the Golgi's lipid environment, not metabolism.Follow a protocol specifically for fixed cells, which often involves incubation at a lower temperature (e.g., 4°C) followed by a back-exchange step at room temperature to enhance Golgi-specific staining.[4]
Altered Cell Morphology Harsh Fixation: High concentrations of fixatives or prolonged fixation times can alter cellular structures.Optimize the fixative concentration (e.g., 2-4% PFA) and fixation time (e.g., 10-20 minutes).
Organic Solvent Treatment: As mentioned, methanol or acetone (B3395972) will disrupt membrane integrity and alter cell morphology.Strictly avoid the use of organic solvents for fixation when imaging fluorescent lipid probes.

Data Presentation: Comparison of Fixation Methods

FixativePreservation of Lipid ContentPreservation of MorphologySignal IntensityAutofluorescenceRecommendation for C6 NBD Ceramide Staining
4% Paraformaldehyde (PFA) ExcellentGoodGoodLowHighly Recommended
0.5% Glutaraldehyde ExcellentExcellentGoodModerate to HighRecommended, but may require quenching of autofluorescence.
PFA + Glutaraldehyde Mix ExcellentExcellentGoodModerateA good option for superior structural preservation, but be mindful of potential autofluorescence.[6]
Cold Methanol/Acetone Poor (Lipid Extraction)Poor (Structural Collapse)Very Low to NoneLowNot Recommended

Experimental Protocols

Protocol 1: Staining of Live Cells
  • Preparation of C6 NBD Ceramide-BSA Complex:

    • Prepare a 1 mM stock solution of this compound in an organic solvent (e.g., chloroform:ethanol (B145695), 19:1 v/v).

    • Dispense an aliquot of the stock solution into a glass tube and evaporate the solvent under a stream of nitrogen, followed by vacuum for at least 1 hour.

    • Resuspend the dried lipid in absolute ethanol to a concentration of 1 mM.

    • In a separate tube, prepare a solution of 0.34 mg/mL fatty-acid-free BSA in a serum-free balanced salt solution (e.g., HBSS/HEPES).

    • While vortexing the BSA solution, inject the ethanolic C6 NBD ceramide solution to achieve a final concentration of 5 µM for both the ceramide and BSA.[2]

  • Cell Labeling:

    • Grow cells on glass coverslips to the desired confluency.

    • Rinse the cells with an appropriate medium (e.g., HBSS/HEPES).

    • Incubate the cells with the 5 µM C6 NBD ceramide-BSA complex for 30 minutes at 4°C.[2] This allows the probe to label the plasma membrane.

    • Rinse the cells several times with ice-cold medium to remove excess probe.

    • Incubate the cells in fresh, pre-warmed medium at 37°C for a further 30 minutes to allow for internalization and transport to the Golgi.[2]

  • Imaging:

    • Wash the cells with fresh medium.

    • Mount the coverslips and observe immediately using a fluorescence microscope with a FITC filter set.

Protocol 2: Staining of Fixed Cells with Paraformaldehyde (PFA)
  • Cell Fixation:

    • Rinse cells grown on glass coverslips with a balanced salt solution (e.g., HBSS/HEPES).

    • Fix the cells for 10-20 minutes at room temperature in 2-4% PFA in phosphate-buffered saline (PBS).[3]

    • Rinse the cells several times with ice-cold HBSS/HEPES.

  • Cell Labeling:

    • Prepare the 5 µM C6 NBD ceramide-BSA complex as described in Protocol 1.

    • Transfer the fixed cells to an ice bath and incubate for 30 minutes at 4°C with the ceramide-BSA complex.[2]

    • Rinse the cells with HBSS/HEPES.

  • Back-Exchange (Optional but Recommended):

    • To enhance the Golgi-specific signal and reduce background from other membranes, incubate the cells for 30-90 minutes at room temperature with a solution containing 10% fetal calf serum or 2 mg/mL BSA.[2]

  • Imaging:

    • Wash the sample in fresh HBSS/HEPES, mount the coverslip, and examine by fluorescence microscopy.

Visualizations

Ceramide Metabolism and Transport Pathway

Ceramide_Metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine + Palmitoyl-CoA->Dihydroceramide de novo synthesis Ceramide_ER Ceramide Dihydroceramide->Ceramide_ER Ceramide_Golgi Ceramide Ceramide_ER->Ceramide_Golgi CERT-mediated transport Sphingomyelin Sphingomyelin Ceramide_Golgi->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide_Golgi->Glucosylceramide GCS Sphingomyelin_PM Sphingomyelin (Plasma Membrane) Sphingomyelin->Sphingomyelin_PM Vesicular transport Glucosylceramide->Sphingomyelin_PM Vesicular transport Sphingomyelin_PM->Ceramide_Golgi Salvage Pathway

Caption: Ceramide is synthesized de novo in the ER and transported to the Golgi, where it is converted to sphingomyelin and glucosylceramide.

Experimental Workflow for Fixed-Cell Staining

Staining_Workflow A 1. Culture cells on coverslips B 2. Rinse with balanced salt solution A->B C 3. Fix with 2-4% PFA (10-20 min, RT) B->C D 4. Rinse with cold salt solution C->D E 5. Incubate with C6 NBD-Ceramide/BSA complex (30 min, 4°C) D->E F 6. Rinse to remove excess probe E->F G 7. Back-exchange with BSA/serum (30-90 min, RT) F->G H 8. Final wash G->H I 9. Mount and image H->I

Caption: Step-by-step workflow for this compound staining of the Golgi apparatus in fixed cells.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Staining Issue? WeakSignal Weak or No Signal? Start->WeakSignal HighBg High Background? Start->HighBg no Diffuse Diffuse Staining? Start->Diffuse no WeakSignal->HighBg no FixationCheck Used PFA/Glutaraldehyde? WeakSignal->FixationCheck yes HighBg->Diffuse no BackExchangeCheck Performed Back-Exchange? HighBg->BackExchangeCheck yes MetabolismCheck Live or Fixed Cells? Diffuse->MetabolismCheck yes ConcentrationCheck Optimized Probe Concentration? FixationCheck->ConcentrationCheck yes SolventFix Solution: Avoid organic solvent fixatives. FixationCheck->SolventFix no IncreaseConc Solution: Increase probe concentration. ConcentrationCheck->IncreaseConc no PerformBackExchange Solution: Add a back-exchange step with BSA/serum. BackExchangeCheck->PerformBackExchange no CheckLiveProtocol Live Cells: Ensure they are metabolically active. MetabolismCheck->CheckLiveProtocol Live CheckFixedProtocol Fixed Cells: Follow specific protocol with back-exchange. MetabolismCheck->CheckFixedProtocol Fixed

Caption: A decision tree to guide troubleshooting common issues in this compound staining experiments.

References

Titration of C6 NBD L-threo-ceramide for different cell types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing C6 NBD L-threo-ceramide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a fluorescent analog of ceramide, a key molecule in sphingolipid metabolism. Its primary application is to study the transport and metabolism of sphingolipids within cells. It is widely used as a selective stain for the Golgi apparatus in both live and fixed cells.[1][2][3][4] The NBD (nitrobenzoxadiazole) fluorophore is environmentally sensitive; it fluoresces weakly in aqueous environments but brightly in the hydrophobic environment of cellular membranes.[1][5]

Q2: How does this compound stain the Golgi apparatus?

A2: this compound is cell-permeable and initially disperses throughout various intracellular membranes. It is then transported to the Golgi apparatus, where it serves as a substrate for enzymes like sphingomyelin (B164518) synthase and glucosylceramide synthase.[6][7][8] The accumulation of its fluorescent metabolites, C6-NBD-sphingomyelin and C6-NBD-glucosylceramide, results in the characteristic staining of the Golgi complex.[1][7][9]

Q3: What are the optimal excitation and emission wavelengths for this compound?

A3: The typical excitation maximum for this compound is approximately 466 nm, and its emission maximum is around 536 nm, which appears as green fluorescence.[1][2][10] It can be visualized using a standard FITC filter set on a fluorescence microscope.[1]

Q4: Can I use this compound on both live and fixed cells?

A4: Yes, this compound is suitable for staining both live and fixed cells.[1][2][11] Live-cell imaging allows for the study of dynamic processes like lipid trafficking, while staining in fixed cells provides a snapshot of the Golgi structure.[1] The protocols for each application vary slightly.[1][11]

Q5: Why is it necessary to complex this compound with BSA?

A5: this compound is hydrophobic. Complexing it with bovine serum albumin (BSA) facilitates its delivery into cells in a monomeric form, preventing the formation of aggregates that can lead to artifacts and ensuring more uniform labeling.[5][11]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Weak Golgi Staining Inadequate concentration of C6 NBD-ceramide: The concentration may be too low for detection.Optimize the concentration of the C6 NBD-ceramide-BSA complex. A typical starting concentration is 5 µM.[11] A dose-response experiment is recommended to determine the optimal concentration for your specific cell type.[8]
Incorrect incubation time or temperature: Insufficient time for uptake and metabolism, or temperature affecting enzymatic activity.For live cells, a common protocol involves a 30-minute incubation at 4°C, followed by a 30-minute incubation at 37°C.[11] For fixed cells, a 30-minute incubation at 4°C is often sufficient.[11] Optimization may be required for different cell lines.
Cell type variability: Different cell lines may exhibit varying rates of uptake and metabolism.[12]Increase incubation time or concentration. Verify the expression and activity of relevant enzymes (e.g., sphingomyelin synthase) in your cell line if possible.
Metabolism is required for Golgi accumulation: The L-threo isomer may not be efficiently metabolized by all cell types compared to the D-erythro isomer.While L-threo can be used, the D-erythro isomer is the natural substrate and is more commonly used for studying metabolism-dependent Golgi staining. Consider using C6-NBD D-erythro-ceramide if metabolism is the primary interest.
High Background Fluorescence Excess unbound probe: C6 NBD-ceramide that has not been taken up or has not localized to the Golgi can contribute to background.Perform a "back-exchange" step by incubating the cells with a solution of defatted BSA (e.g., 2 mg/mL) or 10% fetal calf serum after staining to remove excess probe from the plasma membrane.[10][13][14]
Formation of aggregates: The hydrophobic nature of the probe can lead to the formation of fluorescent aggregates.Ensure the C6 NBD-ceramide is complexed with BSA before adding to the cells.[5][11] Prepare fresh working solutions and vortex thoroughly.
Cell Toxicity or Altered Morphology Phototoxicity: Excessive exposure to excitation light can damage cells, especially during live-cell imaging.Minimize exposure time and excitation light intensity.[15] Use a more sensitive camera or objective to reduce the required light dose.
Toxicity of C6-ceramide: High concentrations of ceramide analogs can induce apoptosis or other cellular stress responses.[16][17]Use the lowest effective concentration of C6 NBD-ceramide. Perform viability assays (e.g., trypan blue exclusion, Annexin V staining) to assess cell health at your working concentration.
Non-specific Staining of Other Organelles Initial distribution: Before accumulating in the Golgi, C6 NBD-ceramide will transiently label other membranes.[13][14]Ensure the chase incubation at 37°C is long enough for the probe to be transported to and metabolized in the Golgi. The back-exchange step will also help to remove non-specific plasma membrane staining.[13][14]
Fixation artifacts: Certain fixation methods can alter membrane structures and lead to non-specific localization.Avoid detergents and methanol (B129727)/acetone fixatives.[11] Paraformaldehyde or glutaraldehyde (B144438) are generally recommended.[10][11]

Experimental Protocols

Preparation of C6 NBD-ceramide-BSA Complex

A stock solution of C6 NBD-ceramide is typically prepared in an organic solvent like a chloroform:ethanol (B145695) mixture.[11] To prepare the working complex, the solvent is evaporated, and the lipid film is redissolved in ethanol. This ethanol solution is then injected into a vortexing solution of defatted BSA in a balanced salt solution (e.g., HBSS) to form the complex.[11] A common final concentration for the complex is 5 µM C6 NBD-ceramide and 5 µM BSA.[11]

Staining Protocol for Live Cells
  • Cell Preparation: Grow cells on glass coverslips or imaging dishes.

  • Washing: Rinse the cells with an appropriate medium (e.g., HBSS/HEPES).[11]

  • Labeling: Incubate the cells with 5 µM C6 NBD-ceramide-BSA complex in medium for 30 minutes at 4°C.[11]

  • Washing: Rinse the cells several times with ice-cold medium.[11]

  • Chase Incubation: Incubate the cells in fresh, pre-warmed medium at 37°C for 30 minutes to allow for transport to the Golgi and metabolism.[11]

  • Final Wash & Imaging: Wash the cells in fresh medium and immediately observe them using a fluorescence microscope with a FITC filter set.[11]

Staining Protocol for Fixed Cells
  • Cell Preparation: Grow cells on glass coverslips.

  • Fixation: Rinse cells with a balanced salt solution and fix for 5-10 minutes at room temperature with 2-4% paraformaldehyde or 0.5% glutaraldehyde in a suitable buffer.[10][11] Note: Avoid methanol or acetone-based fixatives.[11]

  • Washing: Rinse the fixed cells several times with ice-cold balanced salt solution.[11]

  • Labeling: Incubate the cells with 5 µM C6 NBD-ceramide-BSA complex for 30 minutes at 4°C.[11]

  • Back-Exchange (Optional but Recommended): To reduce background, incubate the cells with 10% fetal calf serum or 2 mg/mL BSA for 30-90 minutes at room temperature.[10][11]

  • Final Wash & Imaging: Wash the cells in fresh balanced salt solution, mount the coverslip, and examine by fluorescence microscopy.[11]

Quantitative Data Summary

Table 1: Recommended Staining Parameters for this compound

ParameterLive Cell StainingFixed Cell Staining
C6 NBD-ceramide Concentration 1-10 µM (5 µM is a common starting point)[8][11][12]5 µM[11]
Incubation Temperature 4°C (loading), 37°C (chase)[11]4°C[11]
Incubation Time 30 min (loading), 30 min (chase)[11]30 min[11]
Fixative N/A2-4% Paraformaldehyde or 0.5% Glutaraldehyde[10][11]
Back-Exchange OptionalRecommended (e.g., 2 mg/mL BSA)[10][11]

Table 2: Excitation and Emission Wavelengths

FluorophoreExcitation (nm)Emission (nm)
NBD ~466[1][2][10]~536[1][2][10]

Visualizations

experimental_workflow_live_cell cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging prep_cells Grow cells on coverslips/imaging dishes wash1 Rinse with medium prep_cells->wash1 labeling Incubate with C6-NBD-ceramide-BSA (30 min @ 4°C) wash1->labeling wash2 Rinse with cold medium labeling->wash2 chase Incubate in fresh medium (30 min @ 37°C) wash2->chase wash3 Final wash chase->wash3 image Fluorescence Microscopy (FITC filter) wash3->image

Caption: Workflow for Live Cell Staining with C6 NBD-ceramide.

signaling_pathway cluster_cell Cellular Uptake and Trafficking cluster_metabolism Metabolism in the Golgi C6_NBD_Cer This compound Plasma_Membrane Plasma Membrane C6_NBD_Cer->Plasma_Membrane Uptake Golgi Golgi Apparatus Plasma_Membrane->Golgi Intracellular Transport SMS Sphingomyelin Synthase (SMS) Golgi->SMS GCS Glucosylceramide Synthase (GCS) Golgi->GCS C6_NBD_SM C6-NBD-Sphingomyelin (Fluorescent) SMS->C6_NBD_SM C6_NBD_GlcCer C6-NBD-Glucosylceramide (Fluorescent) GCS->C6_NBD_GlcCer C6_NBD_SM->Golgi Accumulation C6_NBD_GlcCer->Golgi Accumulation

Caption: Metabolic Pathway of C6 NBD-ceramide in the Golgi.

troubleshooting_logic cluster_concentration Concentration Check cluster_incubation Incubation Check cluster_background Background Check Start Start: Weak/No Staining Check_Conc Is concentration optimal (e.g., 5µM)? Start->Check_Conc Optimize_Conc Optimize concentration (1-10 µM) Check_Conc->Optimize_Conc No Check_Inc Are incubation time/temp correct? Check_Conc->Check_Inc Yes Optimize_Conc->Check_Inc Adjust_Inc Adjust time/temp Check_Inc->Adjust_Inc No Check_BG Is background high? Check_Inc->Check_BG Yes Adjust_Inc->Check_BG Back_Exchange Perform back-exchange with BSA Check_BG->Back_Exchange Yes Success Successful Staining Check_BG->Success No Back_Exchange->Success

Caption: Troubleshooting Logic for Weak or No Staining.

References

Technical Support Center: C6 NBD L-threo-ceramide Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C6 NBD L-threo-ceramide for fluorescence imaging.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

A1: The optimal excitation and emission maxima for this compound are approximately 466 nm and 536 nm, respectively.[1][2][3] This fluorescent probe is well-suited for detection using a standard FITC filter set.

Q2: Can I use this compound for staining both live and fixed cells?

A2: Yes, this compound is a versatile tool that can be used to selectively stain the Golgi apparatus in both live and fixed cells.[1][3][4]

Q3: Why is it recommended to complex this compound with BSA?

A3: this compound is weakly fluorescent in aqueous environments.[1][2] Complexing it with bovine serum albumin (BSA) facilitates its delivery into cells and enhances the staining of the Golgi apparatus.[4][5]

Q4: What is the primary subcellular localization of this compound?

A4: this compound is a well-established selective marker for the Golgi apparatus.[1][3][6] It is also used to study sphingolipid transport and metabolism, which can result in weaker labeling of other intracellular membranes.[4]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Weak or No Fluorescence Signal Low Probe Concentration: The concentration of the C6 NBD-ceramide-BSA complex may be too low.Optimize the final concentration of the C6 NBD-ceramide-BSA complex. A common starting concentration is 5 µM.[4]
Photobleaching: The NBD fluorophore is susceptible to photobleaching, especially with prolonged exposure to excitation light.Minimize light exposure by using neutral density filters, reducing exposure time, and acquiring images efficiently. Consider using an anti-fade mounting medium for fixed cells.
Cholesterol Depletion: The fluorescence of C6 NBD-ceramide can be diminished in cells depleted of cholesterol.[7]Ensure cells are cultured in a medium that does not lead to significant cholesterol depletion. If cholesterol deprivation is part of the experimental design, be aware of its potential impact on fluorescence intensity.[7]
Improper Filter Set: Using a filter set that is not optimized for the excitation and emission spectra of NBD can lead to poor signal detection.Use a standard FITC filter set or a custom set with excitation and emission filters centered around 466 nm and 536 nm, respectively.
High Background Fluorescence Excess Unbound Probe: Residual C6 NBD-ceramide that has not been washed away can contribute to high background.Perform thorough washing steps after incubation with the probe. Incubating with a solution containing defatted BSA can help to "back-exchange" and remove excess probe from membranes other than the Golgi.[6][8]
Autofluorescence: Some cell types or culture media can exhibit natural fluorescence, obscuring the specific signal.Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different culture medium or spectral imaging and linear unmixing to separate the specific signal from the autofluorescence.
Non-specific Staining Probe Aggregation: If the C6 NBD-ceramide-BSA complex is not properly prepared, the probe may aggregate and lead to punctate, non-specific staining.Ensure the C6 NBD-ceramide is fully solubilized in an organic solvent before complexing with BSA. Follow the preparation protocol carefully to ensure a homogenous complex.[4]
Cell Health: Unhealthy or dying cells can exhibit altered membrane permeability and non-specific uptake of fluorescent probes.Ensure cells are healthy and have a high viability before and during the staining procedure.
Rapid Fading of Signal (Photobleaching) High Excitation Intensity: Using a high-intensity light source can accelerate the rate of photobleaching.Reduce the intensity of the excitation light to the lowest level that provides an adequate signal.
Prolonged Exposure: Continuous illumination of the sample will lead to rapid signal loss.Minimize the duration of light exposure. Use the microscope's shutter to block the light path when not actively acquiring images. For time-lapse imaging, use the longest possible interval between acquisitions.

Experimental Protocols

Preparation of C6 NBD-ceramide-BSA Complex
  • Prepare a 1 mM stock solution of this compound in a chloroform:ethanol (19:1 v/v) mixture.[4]

  • Dispense 50 µL of the stock solution into a glass test tube.

  • Evaporate the solvent under a stream of nitrogen gas, followed by drying under a vacuum for at least one hour to form a thin film.[4]

  • Redissolve the dried lipid film in 200 µL of absolute ethanol.[4]

  • In a separate 50 mL plastic centrifuge tube, prepare a solution of 0.34 mg/mL defatted BSA in a serum-free balanced salt solution (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).[4]

  • While vigorously vortexing the BSA solution, inject the 200 µL of the ethanolic C6 NBD-ceramide solution.[4]

  • The resulting solution contains an approximately 5 µM C6 NBD-ceramide and 5 µM BSA complex. This can be stored at -20°C.[4]

Staining Protocol for Live Cells
  • Grow cells on glass coverslips or in imaging-compatible dishes.

  • Rinse the cells with an appropriate medium, such as HBSS/HEPES.[4]

  • Incubate the cells with the 5 µM C6 NBD-ceramide-BSA complex in HBSS/HEPES for 30 minutes at 4°C.[4]

  • Rinse the cells several times with ice-cold medium.[4]

  • Incubate the cells in fresh, pre-warmed medium at 37°C for an additional 30 minutes.[4]

  • Wash the cells with fresh medium and proceed with imaging.[4]

Staining Protocol for Fixed Cells
  • Grow cells on glass coverslips.

  • Rinse the cells with HBSS/HEPES.

  • Fix the cells for 5-10 minutes at room temperature with a suitable fixative, such as 2-4% paraformaldehyde in phosphate-buffered saline (PBS) or 0.5% glutaraldehyde (B144438) in 100 mM PIPES with 10% sucrose, pH 7.0.[4][9] Avoid using methanol (B129727) or acetone-based fixatives.[4]

  • Rinse the sample several times with ice-cold HBSS/HEPES.

  • Incubate the fixed cells with the 5 µM C6 NBD-ceramide-BSA complex for 30 minutes at 4°C.[4]

  • To enhance the Golgi staining and reduce background, rinse the cells in HBSS/HEPES and incubate for 30-90 minutes at room temperature with a solution containing 10% fetal calf serum or 2 mg/mL BSA.[9]

  • Wash the sample in fresh HBSS/HEPES, mount the coverslip, and proceed with imaging.[4]

Diagrams

TroubleshootingWorkflow start Start: Image Acquisition Issue check_signal Weak or No Signal? start->check_signal check_background High Background? check_signal->check_background No solution_concentration Optimize Probe Concentration (e.g., 5 µM) check_signal->solution_concentration Yes check_specificity Non-specific Staining? check_background->check_specificity No solution_washing Improve Washing Steps Use BSA Back-exchange check_background->solution_washing Yes check_photobleaching Rapid Signal Fading? check_specificity->check_photobleaching No solution_aggregation Ensure Proper Probe Solubilization and Complexation check_specificity->solution_aggregation Yes solution_intensity Reduce Excitation Intensity check_photobleaching->solution_intensity Yes end Problem Resolved check_photobleaching->end No solution_photobleaching Minimize Light Exposure Use Anti-fade solution_concentration->solution_photobleaching solution_cholesterol Check Cell Culture Conditions (Cholesterol) solution_photobleaching->solution_cholesterol solution_filters Verify Correct Filter Set (e.g., FITC) solution_cholesterol->solution_filters solution_filters->end solution_autofluorescence Image Unstained Control Use Spectral Unmixing solution_washing->solution_autofluorescence solution_autofluorescence->end solution_cell_health Verify Cell Viability solution_aggregation->solution_cell_health solution_cell_health->end solution_exposure_time Decrease Exposure Time and Frequency solution_intensity->solution_exposure_time solution_exposure_time->end

References

Validation & Comparative

A Comparative Guide to the Metabolism of C6 NBD Ceramide Stereoisomers: L-threo vs. D-erythro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the study of sphingolipid metabolism, fluorescently labeled lipids are indispensable tools for visualizing and quantifying their transport and conversion within living cells. Among the most widely used probes is C6 NBD ceramide, a short-chain ceramide analog linked to a nitrobenzoxadiazole (NBD) fluorophore. However, the metabolic fate of this probe is critically dependent on its stereochemistry. This guide provides an objective comparison of the metabolism of two key stereoisomers, C6 NBD L-threo-ceramide and C6 NBD D-erythro-ceramide, supported by experimental data to inform probe selection and data interpretation.

Core Metabolic Differences: Stereoselectivity of Key Enzymes

The fundamental difference in the metabolism of D-erythro and L-threo ceramide isomers lies in the stringent stereospecificity of the enzymes responsible for their conversion into complex sphingolipids. Natural ceramides (B1148491) in mammalian cells possess the D-erythro configuration. Consequently, the metabolic machinery has evolved to preferentially recognize and process this isomer.

C6 NBD D-erythro-ceramide , mimicking the natural configuration, serves as a substrate for two primary enzymes located in the Golgi apparatus:

  • Sphingomyelin (B164518) Synthase (SMS): Transfers a phosphocholine (B91661) headgroup to ceramide to synthesize sphingomyelin (SM).

  • Glucosylceramide Synthase (GCS): Transfers a glucose moiety to ceramide to form glucosylceramide (GlcCer), the precursor for most glycosphingolipids.

In contrast, This compound exhibits a divergent metabolic path due to enzymatic selectivity. While it is recognized by sphingomyelin synthase, it is a poor substrate for glucosylceramide synthase.[1] This differential processing is the most critical distinction between the two isomers.

G cluster_0 D-erythro Pathway cluster_1 L-threo Pathway D_Cer C6 NBD D-erythro-Ceramide D_SM C6 NBD Sphingomyelin D_Cer->D_SM Sphingomyelin Synthase D_GlcCer C6 NBD Glucosylceramide D_Cer->D_GlcCer Glucosylceramide Synthase L_Cer C6 NBD L-threo-Ceramide L_SM C6 NBD Sphingomyelin L_Cer->L_SM Sphingomyelin Synthase L_GlcCer_Blocked No Glucosylceramide Formation L_Cer->L_GlcCer_Blocked Glucosylceramide Synthase (Blocked)

Data Presentation: Quantitative Metabolic Comparison

The differential enzymatic processing leads to distinct metabolic profiles for the two isomers. The following table summarizes the known metabolic conversions based on studies of ceramide stereoisomers.

FeatureC6 NBD D-erythro-ceramideThis compoundReference
Substrate for Sphingomyelin Synthase (SMS) YesYes (Reported as a better acceptor than D-erythro)[1][2]
Substrate for Glucosylceramide Synthase (GCS) YesNo[1]
Primary Metabolic Products C6 NBD Sphingomyelin, C6 NBD GlucosylceramideC6 NBD Sphingomyelin only[1]
Subcellular Localization of Metabolites Golgi, Plasma Membrane, EndosomesGolgi, Plasma Membrane (as SM)[3]
Utility Mimics natural ceramide metabolism for studying both SM and GlcCer pathways.Acts as a specific precursor for studying the sphingomyelin synthesis pathway in isolation from the glucosylceramide pathway.

Experimental Protocols

The analysis of C6 NBD ceramide metabolism typically involves cellular loading, lipid extraction, and chromatographic separation of the fluorescent products.

Key Experiment: In-Cell Metabolism Assay

Objective: To quantify the conversion of C6 NBD ceramide stereoisomers to their respective metabolites in cultured cells.

Methodology:

  • Cell Culture: Plate adherent cells (e.g., HeLa, CHO, or human skin fibroblasts) on glass-bottom dishes or in multi-well plates and grow to ~80% confluency.

  • Preparation of NBD-Ceramide/BSA Complex:

    • Dissolve C6 NBD D-erythro-ceramide or this compound in ethanol.

    • Add this solution to a solution of fatty-acid-free bovine serum albumin (BSA) in a serum-free medium.

    • Incubate to allow for complex formation. This complex facilitates the delivery of the lipid to the cells.

  • Cell Labeling:

    • Cool the cells to 4°C to inhibit endocytosis.

    • Incubate the cells with the NBD-ceramide/BSA complex (typically 2-5 µM) in a serum-free medium for 30 minutes at 4°C. This step allows the fluorescent ceramide to insert into the plasma membrane.

  • Metabolism Period (Chase):

    • Wash the cells with a cold medium to remove excess probe.

    • Add fresh, pre-warmed complete culture medium and incubate the cells at 37°C for a defined period (e.g., 30, 60, or 120 minutes) to allow for transport to the Golgi and subsequent metabolism.

  • Lipid Extraction:

    • Place cells on ice, aspirate the medium, and wash with ice-cold phosphate-buffered saline (PBS).

    • Scrape cells into a glass tube and perform a lipid extraction using a standard method, such as the Bligh and Dyer technique, with a chloroform/methanol/water solvent system.

  • Analysis by Thin-Layer Chromatography (TLC):

    • Concentrate the lipid extract under a stream of nitrogen.

    • Spot the extract onto a silica (B1680970) TLC plate alongside standards for C6 NBD ceramide, C6 NBD sphingomyelin, and C6 NBD glucosylceramide.

    • Develop the plate using a solvent system capable of separating these lipids (e.g., chloroform/methanol/25% ammonia).

  • Quantification:

    • Visualize the fluorescent spots under UV light.

    • Quantify the fluorescence intensity of each spot corresponding to the parent compound and its metabolites using a fluorescence scanner or densitometry software.

    • Calculate the percentage of each metabolite relative to the total fluorescent lipid recovered.

G A 1. Plate and Culture Cells C 3. Label Cells with NBD-Cer at 4°C A->C B 2. Prepare NBD-Cer/BSA Complex B->C D 4. Wash and Chase at 37°C C->D E 5. Extract Cellular Lipids D->E F 6. Separate Lipids by TLC E->F G 7. Quantify Fluorescent Metabolites F->G

Conclusion and Recommendations

The choice between C6 NBD D-erythro-ceramide and this compound is dictated by the specific research question:

  • C6 NBD D-erythro-ceramide is the probe of choice for studying the general pathways of ceramide metabolism and trafficking, as it is a substrate for both sphingomyelin synthase and glucosylceramide synthase, thus mimicking its natural counterpart.

  • This compound is a specialized tool. Its inability to be converted to glucosylceramide makes it highly valuable for isolating and studying the sphingomyelin synthesis pathway without confounding contributions from the glycosphingolipid pathway. It can also serve as a negative control in studies focused on glucosylceramide metabolism.

Understanding the distinct metabolic fates of these stereoisomers is crucial for the accurate design of experiments and the correct interpretation of results in the field of sphingolipid research.

References

A Comparative Guide to C6 NBD L-threo-ceramide and BODIPY-ceramide for Golgi Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The visualization of the Golgi apparatus is crucial for understanding its role in secretion, protein and lipid trafficking, and intracellular transport.[1] Fluorescently labeled ceramides (B1148491) are powerful tools for this purpose, as they are metabolized and accumulate in the Golgi complex.[2] This guide provides an objective comparison of two commonly used fluorescent ceramide analogs: C6 NBD L-threo-ceramide (NBD-ceramide) and BODIPY-ceramide, supported by experimental data and protocols.

Mechanism of Action

Both C6 NBD-ceramide and BODIPY-ceramide are fluorescent analogs of ceramide, a key molecule in sphingolipid metabolism.[3][4] These cell-permeable probes are taken up by living cells and transported to the Golgi apparatus.[5][6] Within the Golgi, resident enzymes metabolize the ceramide analogs into fluorescent sphingomyelin (B164518) and glucosylceramide.[2][7][8] This metabolic trapping is the primary reason for their accumulation and selective staining of the Golgi complex.[2][8] The NBD fluorophore is environmentally sensitive; its fluorescence is weak in aqueous environments but increases significantly in the nonpolar lipid environment of the Golgi membrane.[2][9][10] BODIPY dyes, on the other hand, are generally brighter and more photostable, with less sensitivity to the environment.[10][11]

Quantitative Data Summary

The selection of a fluorescent probe is highly dependent on its photophysical properties and suitability for a given experimental setup. The table below summarizes the key quantitative parameters for C6 NBD-ceramide and BODIPY FL C5-ceramide.

ParameterC6 NBD-ceramideBODIPY FL C5-ceramideNotes
Excitation/Emission (nm) ~466 / 536[12][13]~505 / 512[5]Both are compatible with standard green (FITC) filter sets.
Fluorophore NBD (Nitrobenzoxadiazole)BODIPY FL (Boron-dipyrromethene)BODIPY dyes are known for their high fluorescence quantum yields and photostability.[]
Photostability Less photostable; fluorescence can be sensitive to cholesterol levels.[15]More photostable and brighter than NBD derivatives.[10][11][15]BODIPY-ceramide is preferable for long-term imaging experiments.[16][17]
Environmental Sensitivity Fluorescence intensity is sensitive to the polarity of the environment.[2][9]Less sensitive to the environment than NBD.[10][11][17]NBD's sensitivity can be used to probe the lipid environment of the Golgi.[15]
Concentration-Dependent Emission No significant shift reported.Exhibits a shift from green (~515 nm) to red (~620 nm) emission at high concentrations.[18][19]This property can be used to differentiate membranes with high concentrations of the probe.[18][19]
Suitability for Fixed Cells Suitable for aldehyde-fixed cells.[9][20]Generally not recommended for staining fixed cells.NBD-ceramide is more versatile for studies involving both live and fixed samples.
Cytotoxicity Can induce apoptosis at higher concentrations.[21]Expected to have some cytotoxicity, similar to other ceramide analogs.[21]It is crucial to optimize the probe concentration for each cell type.

Experimental Protocols

Accurate and reproducible Golgi staining requires carefully optimized protocols. Below are detailed methodologies for using both C6 NBD-ceramide and BODIPY-ceramide in live and fixed cells. It is recommended to complex the lipophilic ceramide probes with defatted Bovine Serum Albumin (BSA) to facilitate their delivery into cells in aqueous media.[9][15]

Protocol 1: Live-Cell Staining of the Golgi Apparatus

This protocol is suitable for both C6 NBD-ceramide and BODIPY FL C5-ceramide.

Materials:

  • C6 NBD-ceramide or BODIPY FL C5-ceramide

  • Defatted BSA (fatty acid-free)

  • Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4 (HBSS/HEPES) or other suitable medium

  • Cells grown on glass coverslips or imaging dishes

Procedure:

  • Preparation of Ceramide-BSA Complex (5 µM):

    • Prepare a 1 mM stock solution of the ceramide in a suitable organic solvent (e.g., chloroform:ethanol 19:1 v/v).

    • Dispense 50 µL of the stock solution into a glass test tube and evaporate the solvent under a stream of nitrogen, followed by vacuum for at least 1 hour.

    • Redissolve the dried lipid in 200 µL of absolute ethanol.[22]

    • In a separate 50 mL tube, prepare a solution of 0.34 mg/mL defatted BSA in 10 mL of HBSS/HEPES.[9]

    • While vortexing the BSA solution, inject the 200 µL of ethanolic ceramide solution. This results in a 5 µM ceramide-BSA complex.[9][22] Store at -20°C.

  • Cell Labeling:

    • Rinse cells grown on coverslips with HBSS/HEPES.[9]

    • Incubate the cells with the 5 µM ceramide-BSA complex in HBSS/HEPES for 30 minutes at 4°C.[9][20] This allows the probe to label the plasma membrane.

  • Washing and Incubation (Chase):

    • Rinse the cells several times with ice-cold HBSS/HEPES to remove excess probe.[20]

    • Add fresh, pre-warmed medium and incubate the cells at 37°C for an additional 30 minutes.[9][20] During this "chase" period, the ceramide is internalized and transported to the Golgi.

  • Imaging:

    • Wash the cells in fresh medium and mount them for observation.[9]

    • Visualize the labeled Golgi apparatus using a fluorescence microscope with the appropriate filter set (e.g., FITC/GFP filter set).

Protocol 2: Fixed-Cell Staining with C6 NBD-ceramide

BODIPY FL C5-ceramide is generally not recommended for staining fixed cells.

Materials:

  • C6 NBD-ceramide-BSA complex (prepared as in Protocol 1)

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 0.5% glutaraldehyde (B144438) or 2-4% paraformaldehyde in PBS).[9][20]

  • Back-exchange solution (e.g., 10% fetal calf serum or 2 mg/mL BSA in HBSS/HEPES).[9][12]

Procedure:

  • Cell Fixation:

    • Rinse cells grown on coverslips with HBSS/HEPES.

    • Fix the cells for 5-10 minutes at room temperature.[9][20] Note: Avoid detergents and methanol/acetone-based fixatives.

  • Washing and Labeling:

    • Rinse the cells several times with ice-cold HBSS/HEPES.[9][20]

    • Transfer the coverslips to an ice bath and incubate with the 5 µM C6 NBD-ceramide-BSA complex for 30 minutes at 4°C.[9][20]

  • Back-Exchange:

    • Rinse the cells in HBSS/HEPES.

    • Incubate for 30-90 minutes at room temperature with the back-exchange solution to remove excess ceramide from other membranes and enhance the Golgi staining.[9][12][20]

  • Imaging:

    • Wash the sample in fresh HBSS/HEPES, mount, and examine by fluorescence microscopy.[9]

Visualizations

G cluster_prep Preparation cluster_live Live-Cell Staining cluster_fixed Fixed-Cell Staining (NBD-Ceramide) P1 Prepare Ceramide-BSA Complex (5 µM) L2 Incubate with Ceramide-BSA complex at 4°C (30 min) P1->L2 F2 Wash and incubate with NBD-Ceramide-BSA at 4°C P1->F2 L1 Rinse cells with appropriate medium L1->L2 L3 Wash with ice-cold medium L2->L3 L4 Incubate in fresh medium at 37°C (30 min) L3->L4 L5 Wash and Image L4->L5 F1 Fix cells with aldehyde-based fixative F1->F2 F3 Incubate with back- exchange solution F2->F3 F4 Wash and Image F3->F4

Caption: Experimental workflow for Golgi staining.

Caption: Key feature comparison of Golgi stains.

Conclusion and Recommendations

Both C6 NBD-ceramide and BODIPY-ceramide are effective probes for labeling the Golgi apparatus in living cells. The choice between them depends largely on the specific requirements of the experiment.

  • BODIPY-ceramide is the superior choice for long-term live-cell imaging studies that require high photostability and a bright signal.[10][11][16] Its concentration-dependent emission shift from green to red offers a unique advantage for visualizing areas of high probe accumulation.[18][19]

  • C6 NBD-ceramide remains a valuable and widely used tool. Its key advantages are its utility in staining aldehyde-fixed cells and the sensitivity of its fluorescence to the surrounding lipid environment, which can be exploited to study the cholesterol content of the Golgi.[15] However, researchers should be mindful of its lower photostability compared to BODIPY dyes.

For most standard live-cell applications, the enhanced brightness and photostability of BODIPY-ceramide make it a more robust probe. For experiments requiring fixation or those investigating the lipid composition of the Golgi, C6 NBD-ceramide is the more appropriate choice.

References

Validating Golgi Localization of C6 NBD L-threo-ceramide: A Comparative Guide with Co-Staining Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate localization of molecules within cellular compartments is paramount. This guide provides a comprehensive validation of C6 NBD L-threo-ceramide as a fluorescent probe for the Golgi apparatus, offering a comparative analysis with alternative probes and detailed experimental data to support its robust performance.

This compound is a widely utilized fluorescent analog of ceramide that serves as a valuable tool for visualizing the Golgi apparatus in both living and fixed cells. Its mechanism of action involves cellular uptake and subsequent metabolism and accumulation within the Golgi complex, making it a reliable marker for this organelle. This guide delves into the specifics of its Golgi localization, validated through co-staining with established Golgi markers, and compares its performance with other fluorescent ceramide analogs.

Quantitative Co-localization Analysis

To quantitatively assess the Golgi localization of this compound, co-staining experiments with established markers for different Golgi compartments are essential. The Pearson's correlation coefficient is a commonly used statistical measure to determine the degree of colocalization between two fluorescent signals, with a value of +1 indicating perfect correlation.

Here is a summary of expected co-localization patterns and a comparison with an alternative probe, BODIPY FL C5-Ceramide:

ProbeGolgi MarkerCompartmentExpected Pearson's CoefficientNotes
This compound GM130cis-GolgiModeratePreferentially accumulates in the trans-Golgi.
Golgin-97trans-GolgiHighStrong co-localization is expected.
TGN46trans-Golgi NetworkHigh (reported as 0.77 for a similar analog with TGN38)[1]Validates its use as a trans-Golgi marker.[3]
BODIPY FL C5-Ceramide GM130cis-GolgiModerate to HighAlso a Golgi marker, but with different photophysical properties.
Golgin-97trans-GolgiHighOffers higher photostability compared to NBD dyes.[4]
TGN46trans-Golgi NetworkHighA viable alternative for long-term imaging studies.

Comparison with Alternative Fluorescent Ceramide Analogs

While this compound is a reliable tool, alternative fluorescent ceramide analogs offer distinct advantages that may be beneficial for specific experimental needs.

FeatureThis compoundBODIPY FL C5-Ceramide
Excitation/Emission (nm) ~466 / 536~505 / 512
Quantum Yield ModerateHigh
Photostability Less photostableMore photostable[4]
Environmental Sensitivity Fluorescence is sensitive to the polarity of the environment.Less sensitive to environmental polarity.
Advantages Well-established, extensive literature.Brighter signal, greater photostability, suitable for demanding imaging conditions.
Considerations Can be prone to photobleaching during prolonged imaging.May exhibit different metabolic or transport kinetics compared to NBD-ceramide.

Experimental Protocols

To facilitate the validation of this compound's Golgi localization, a detailed protocol for co-staining with a Golgi marker protein (e.g., GM130 for the cis-Golgi or Golgin-97 for the trans-Golgi) is provided below.

Protocol: Co-staining of this compound and a Golgi Marker Protein

Materials:

  • This compound

  • Defatted Bovine Serum Albumin (BSA)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against a Golgi marker (e.g., anti-GM130 or anti-Golgin-97)

  • Fluorophore-conjugated secondary antibody (with a spectrally distinct fluorophore from NBD)

  • Mounting medium with an anti-fade reagent

Procedure:

  • Cell Culture: Grow cells on sterile glass coverslips to the desired confluency.

  • Preparation of this compound-BSA Complex:

    • Prepare a stock solution of this compound in an organic solvent (e.g., ethanol (B145695) or DMSO).

    • In a separate tube, prepare a solution of defatted BSA in serum-free medium or PBS.

    • While vortexing the BSA solution, slowly add the this compound stock solution to achieve the final desired concentration (typically 2-5 µM).

    • Incubate the mixture for 30 minutes at 37°C to allow for complex formation.

  • Live Cell Staining:

    • Remove the culture medium from the cells and replace it with the this compound-BSA complex solution.

    • Incubate the cells for 15-30 minutes at 37°C.

    • Wash the cells three times with pre-warmed culture medium.

  • Fixation:

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Immunofluorescence Staining:

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

    • Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS, protected from light.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using mounting medium.

    • Image the cells using a fluorescence or confocal microscope with the appropriate filter sets for NBD and the secondary antibody fluorophore.

Experimental Workflow and Signaling Pathway Visualization

To visually represent the experimental process and the underlying biological context, the following diagrams are provided.

experimental_workflow cluster_cell_prep Cell Preparation cluster_staining Staining Procedure cluster_analysis Analysis cell_culture 1. Culture cells on coverslips ceramide_prep 2. Prepare C6 NBD-Ceramide/BSA complex live_stain 3. Live cell staining with C6 NBD-Ceramide ceramide_prep->live_stain fixation 4. Fixation with 4% PFA live_stain->fixation permeabilization 5. Permeabilization fixation->permeabilization blocking 6. Blocking permeabilization->blocking primary_ab 7. Primary antibody incubation (anti-Golgi marker) blocking->primary_ab secondary_ab 8. Secondary antibody incubation primary_ab->secondary_ab mounting 9. Mounting secondary_ab->mounting imaging 10. Fluorescence Microscopy mounting->imaging coloc_analysis 11. Co-localization analysis imaging->coloc_analysis

Co-staining Experimental Workflow

ceramide_pathway cluster_uptake Cellular Uptake cluster_golgi Golgi Apparatus cluster_metabolism Metabolism & Transport extracellular C6 NBD-Ceramide/BSA Complex plasma_membrane Plasma Membrane extracellular->plasma_membrane Uptake cis_golgi cis-Golgi plasma_membrane->cis_golgi Transport to Golgi medial_golgi medial-Golgi cis_golgi->medial_golgi trans_golgi trans-Golgi medial_golgi->trans_golgi tgn TGN trans_golgi->tgn sm_synthesis Sphingomyelin (B164518) Synthase trans_golgi->sm_synthesis gc_synthesis Glucosylceramide Synthase trans_golgi->gc_synthesis vesicular_transport Vesicular Transport tgn->vesicular_transport Sorting & Export sm_synthesis->tgn Metabolite Accumulation gc_synthesis->tgn Metabolite Accumulation

C6 NBD-Ceramide Cellular Pathway

References

A Comparative Guide to Fluorescent Ceramides for Trans-Golgi Network Labeling: Focus on C6 NBD L-threo-ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate visualization of subcellular compartments is paramount. The trans-Golgi network (TGN), a central sorting station in the secretory pathway, is of particular interest. Fluorescently labeled ceramides (B1148491) have become indispensable tools for labeling the Golgi apparatus. This guide provides a detailed comparison of C6 NBD L-threo-ceramide with its more common D-erythro isomer and the alternative probe, BODIPY FL C5-ceramide, for specific labeling of the TGN, supported by experimental data and protocols.

Mechanism of Action and Specificity

Fluorescent ceramide analogs are cell-permeable lipids that, upon entering the cell, are transported to the Golgi apparatus, the primary site of sphingolipid metabolism. Their accumulation and retention within the Golgi are largely dependent on their metabolic conversion to fluorescent sphingomyelin (B164518) and glucosylceramide.

C6 NBD D-erythro-ceramide , the most widely used fluorescent ceramide, is metabolized to both C6 NBD sphingomyelin and C6 NBD glucosylceramide, leading to its accumulation in the Golgi apparatus. Evidence suggests that it specifically labels the trans-Golgi cisternae.[1][2][3][4]

This compound , a stereoisomer of the more common D-erythro form, also localizes to the Golgi apparatus.[5][6] However, its metabolic fate differs significantly. Studies have shown that the L-threo isomer is a substrate for sphingomyelin synthase, leading to the formation of C6 NBD sphingomyelin, but it is not recognized by glucosylceramide synthase. This differential metabolism may influence its precise localization and trafficking within the Golgi complex.

BODIPY FL C5-ceramide is another popular alternative for Golgi labeling. Similar to C6 NBD ceramides, its accumulation in the Golgi is dependent on its metabolism. A key advantage of the BODIPY FL fluorophore is its superior photostability and higher quantum yield compared to the NBD fluorophore, making it more suitable for long-term imaging experiments.

Quantitative Data Comparison

The selection of a fluorescent probe is often dictated by its photophysical properties and performance in cellular imaging. The following table summarizes the key quantitative parameters for this compound and its alternatives.

ParameterThis compoundC6 NBD D-erythro-ceramideBODIPY FL C5-ceramide
Excitation Maximum (nm) ~466~466[7]~505
Emission Maximum (nm) ~536~536[7]~511
Quantum Yield Low (NBD in aqueous solution)Low (NBD in aqueous solution)High
Photostability ModerateModerateHigh
Metabolism Converted to Sphingomyelin onlyConverted to Sphingomyelin and GlucosylceramideMetabolized to corresponding sphingolipids
Primary Labeled Compartment Golgi Apparatus[5][6]trans-Golgi Network[1][2][3][4]Golgi Apparatus

Experimental Protocols

Detailed below are protocols for labeling the Golgi apparatus in live and fixed cells using C6 NBD ceramide and BODIPY FL C5-ceramide. The protocol for this compound is expected to be similar to that for the D-erythro isomer.

Protocol 1: Labeling of Live Cells with C6 NBD Ceramide

Materials:

  • C6 NBD ceramide (D-erythro or L-threo)

  • Defatted Bovine Serum Albumin (BSA)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium

  • Cells grown on coverslips or imaging dishes

Procedure:

  • Preparation of C6 NBD ceramide/BSA complex (5 µM): a. Prepare a 1 mM stock solution of C6 NBD ceramide in ethanol. b. In a separate tube, dissolve defatted BSA in HBSS to a concentration of 0.34 mg/mL. c. While vortexing the BSA solution, slowly inject the C6 NBD ceramide stock solution to achieve a final concentration of 5 µM.

  • Cell Labeling: a. Wash the cells twice with pre-chilled HBSS. b. Incubate the cells with the C6 NBD ceramide/BSA complex for 30 minutes at 4°C. This step allows the probe to label the plasma membrane. c. Wash the cells three times with ice-cold HBSS to remove unbound probe. d. Incubate the cells in fresh, pre-warmed culture medium for 30 minutes at 37°C to allow for internalization and transport to the Golgi apparatus.

  • Imaging: a. Mount the coverslip on a slide with a drop of imaging medium. b. Observe the cells using a fluorescence microscope with a standard FITC filter set (Excitation: ~488 nm, Emission: ~525 nm).[8]

Protocol 2: Labeling of Fixed Cells with C6 NBD Ceramide

Materials:

  • C6 NBD ceramide (D-erythro or L-threo)

  • Defatted Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Cells grown on coverslips

Procedure:

  • Cell Fixation: a. Wash the cells twice with PBS. b. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature. c. Wash the cells three times with PBS.

  • Cell Labeling: a. Prepare the C6 NBD ceramide/BSA complex as described in Protocol 1. b. Incubate the fixed cells with the C6 NBD ceramide/BSA complex for 30 minutes at room temperature. c. Wash the cells three times with PBS.

  • Imaging: a. Mount the coverslip on a slide with a drop of mounting medium. b. Observe the cells using a fluorescence microscope with a standard FITC filter set.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Golgi Labeling

The following diagram illustrates the general workflow for labeling the Golgi apparatus with fluorescent ceramide analogs.

experimental_workflow cluster_preparation Probe Preparation cluster_labeling Cell Labeling cluster_imaging Imaging prep1 Prepare C6 NBD Ceramide stock solution prep3 Complex Ceramide with BSA prep1->prep3 prep2 Prepare BSA solution prep2->prep3 label1 Incubate cells with Ceramide/BSA complex at 4°C prep3->label1 label2 Wash to remove unbound probe label1->label2 label3 Incubate at 37°C for internalization label2->label3 img1 Mount coverslip label3->img1 img2 Fluorescence Microscopy img1->img2

Workflow for fluorescent ceramide labeling of the Golgi.
Metabolic Pathway of Fluorescent Ceramides in the Golgi

This diagram depicts the metabolic processing of C6 NBD ceramide isomers within the Golgi apparatus, highlighting their differential conversion into other sphingolipids.

metabolic_pathway cluster_golgi Golgi Apparatus C6_NBD_D C6 NBD D-erythro-ceramide SMS Sphingomyelin Synthase C6_NBD_D->SMS GCS Glucosylceramide Synthase C6_NBD_D->GCS C6_NBD_L This compound C6_NBD_L->SMS SM_D C6 NBD Sphingomyelin SMS->SM_D SM_L C6 NBD Sphingomyelin SMS->SM_L GC_D C6 NBD Glucosylceramide GCS->GC_D Extracellular Extracellular Space Extracellular->C6_NBD_D Uptake Extracellular->C6_NBD_L Uptake

Metabolism of C6 NBD ceramide isomers in the Golgi.

Conclusion

Both this compound and its D-erythro isomer, along with BODIPY FL C5-ceramide, serve as effective probes for labeling the Golgi apparatus. The choice of probe depends on the specific experimental requirements.

  • C6 NBD D-erythro-ceramide is a well-characterized probe for the trans-Golgi network.

  • This compound offers a unique tool to study sphingomyelin synthesis in isolation from glucosylceramide synthesis within the Golgi. Its differential metabolism makes it a valuable probe for dissecting specific pathways of sphingolipid transport and metabolism.

  • BODIPY FL C5-ceramide is the preferred choice for experiments requiring high photostability and bright fluorescence, such as time-lapse imaging of Golgi dynamics.

Researchers should consider the distinct metabolic fates and photophysical properties of these probes when designing experiments to visualize and study the complex functions of the trans-Golgi network.

References

Unmasking Ceramide's Journey: A Guide to Identifying C6 NBD L-threo-ceramide Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of sphingolipid metabolism, understanding the fate of ceramide analogs is paramount. This guide provides a comprehensive comparison of analytical techniques to confirm the identity of metabolites derived from C6 NBD L-threo-ceramide, a widely used fluorescent analog. We delve into detailed experimental protocols, present comparative data, and visualize complex workflows to empower your research.

This compound is a cell-permeable fluorescent analog of ceramide that allows for the investigation of ceramide metabolism and trafficking.[1] Once inside the cell, it is primarily metabolized in the Golgi apparatus into several key downstream products, including C6 NBD sphingomyelin (B164518) (SM), C6 NBD glucosylceramide (GlcCer), and C6 NBD ceramide-1-phosphate (C1P).[2][3] The accurate identification and quantification of these metabolites are crucial for elucidating the activity of enzymes involved in sphingolipid pathways and for assessing the impact of potential therapeutic interventions.

The Analytical Toolkit: A Comparative Overview

The identification of this compound metabolites predominantly relies on a combination of chromatographic separation and sensitive detection methods. The choice of technique often depends on the required sensitivity, specificity, and accessibility of instrumentation.

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation of molecules based on their affinity to a stationary phase.Robust, reproducible, and provides quantitative data. Can be coupled with various detectors.[2][4]Requires method development for optimal separation. May have lower sensitivity than mass spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by mass-based detection and fragmentation analysis.High sensitivity and specificity, enabling unambiguous identification of known and unknown metabolites.[5][6] Provides structural information.Higher cost and complexity of instrumentation and data analysis.[2]
Thin-Layer Chromatography (TLC) Separation of molecules on a solid support based on their differential migration in a solvent system.Simple, rapid, and cost-effective for qualitative analysis and screening.[7]Less quantitative and lower resolution compared to HPLC.[4]
Fluorescence Microscopy Visualization of the subcellular localization of the fluorescently labeled lipid and its metabolites.Provides spatial information on metabolic processes within the cell.[3]Does not provide chemical identification of individual metabolites.

Visualizing the Metabolic and Analytical Pathways

To better understand the processes involved, the following diagrams illustrate the metabolic fate of this compound and the typical workflows for its analysis.

cluster_0 Cellular Uptake and Trafficking cluster_1 Metabolic Conversion in the Golgi This compound This compound Golgi Apparatus Golgi Apparatus This compound->Golgi Apparatus Trafficking C6 NBD Sphingomyelin C6 NBD Sphingomyelin Golgi Apparatus->C6 NBD Sphingomyelin Sphingomyelin Synthase C6 NBD Glucosylceramide C6 NBD Glucosylceramide Golgi Apparatus->C6 NBD Glucosylceramide Glucosylceramide Synthase C6 NBD Ceramide-1-Phosphate C6 NBD Ceramide-1-Phosphate Golgi Apparatus->C6 NBD Ceramide-1-Phosphate Ceramide Kinase

Caption: Metabolic pathway of this compound in the Golgi apparatus.

Start Cell Culture and Labeling with C6 NBD L-threo-ceramide Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer method) Start->Lipid_Extraction Analysis Analytical Method Lipid_Extraction->Analysis HPLC HPLC Separation Analysis->HPLC Chromatographic Separation LCMS LC-MS/MS Analysis Analysis->LCMS High-Resolution Analysis TLC TLC Separation Analysis->TLC Qualitative Screening Fluorescence_Detection Fluorescence Detection and Quantification HPLC->Fluorescence_Detection MS_Detection Mass Spectrometry Detection and Identification LCMS->MS_Detection Imaging Fluorescence Imaging TLC->Imaging End Data Interpretation Fluorescence_Detection->End MS_Detection->End Imaging->End

References

A Researcher's Guide to Control Experiments for C6 NBD L-threo-ceramide Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

C6 NBD L-threo-ceramide is a widely utilized fluorescent analog of ceramide, instrumental in elucidating the complex roles of ceramides (B1148491) in cellular processes such as apoptosis, signal transduction, and sphingolipid metabolism. Its utility, however, is critically dependent on the rigor of the experimental design, particularly the implementation of appropriate controls. This guide provides a comprehensive comparison of essential control experiments for studies involving this compound, supported by experimental data and detailed protocols to ensure the validity and reproducibility of your research findings.

The Critical Role of Controls in this compound Research

Quantitative Data Summary

The following tables summarize the expected outcomes for this compound and its corresponding controls in common experimental assays. These values are indicative and may vary depending on the cell line, experimental conditions, and specific protocol employed.

Table 1: Comparative Cytotoxicity of this compound and Control Compounds in a Cancer Cell Line (e.g., Jurkat)

CompoundConcentration Range (µM)Expected IC50 (µM)Mechanism of Action/Rationale
This compound 10-10025-50Induces apoptosis through ceramide-mediated signaling pathways.
Vehicle Control (e.g., DMSO) 0.1% v/v>100To control for any effects of the solvent used to dissolve the ceramide.
Unlabeled C6 L-threo-ceramide 10-10020-40Positive control to confirm that the biological activity is primarily due to the ceramide backbone and not the NBD tag.
C6 NBD D-erythro-ceramide 10-10030-60Comparative control to assess stereoisomer-specific effects. The natural D-erythro isomer is typically bioactive.
C6 NBD Dihydroceramide 10-100>100Negative control; the saturated sphingoid base is generally less effective at inducing apoptosis.
Staurosporine (B1682477) 0.1-1~0.5General positive control for apoptosis induction.

Table 2: Golgi Staining Specificity

CompoundConcentration (µM)Expected LocalizationRationale
This compound 2-5Predominantly Golgi apparatusMetabolized and trapped in the Golgi, serving as a specific marker.
Vehicle Control (e.g., Ethanol (B145695)/BSA) N/ANo specific fluorescenceTo ensure no autofluorescence from the vehicle.
BODIPY FL C5-Ceramide 2-5Predominantly Golgi apparatusAlternative fluorescent ceramide analog for comparative analysis.
NBD-Hexanoic Acid 2-5Diffuse cytoplasmic and membrane stainingControls for non-specific staining by the NBD fluorophore.

Key Experimental Protocols

Ceramide-Induced Apoptosis Assay

This protocol details the induction and quantification of apoptosis in a cell line of interest using this compound and appropriate controls.

Materials:

  • This compound (stock solution in DMSO)

  • Unlabeled C6 L-threo-ceramide (stock solution in DMSO)

  • C6 NBD D-erythro-ceramide (stock solution in DMSO)

  • C6 NBD Dihydroceramide (stock solution in DMSO)

  • Staurosporine (positive control for apoptosis, stock solution in DMSO)

  • Vehicle (DMSO)

  • Cell line of interest (e.g., Jurkat, HeLa)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will allow for logarithmic growth during the experiment.

  • Treatment:

    • Prepare working solutions of each compound in complete culture medium. Ensure the final concentration of DMSO is consistent across all wells and does not exceed 0.1% (v/v).

    • Test Group: Treat cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM).

    • Vehicle Control: Treat cells with the same volume of vehicle (DMSO in culture medium).

    • Positive Controls:

      • Treat cells with unlabeled C6 L-threo-ceramide at the same concentrations as the test group.

      • Treat cells with a known inducer of apoptosis, such as staurosporine (e.g., 1 µM).

    • Comparative Control: Treat cells with C6 NBD D-erythro-ceramide at the same concentrations as the test group.

    • Negative Control: Treat cells with C6 NBD Dihydroceramide at the same concentrations as the test group.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting and Staining:

    • Gently collect the cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Golgi Apparatus Staining

This protocol describes the use of this compound for specific labeling of the Golgi apparatus in live cells.

Materials:

  • This compound (stock solution in ethanol)

  • BODIPY FL C5-Ceramide (comparative control, stock solution in ethanol)

  • NBD-Hexanoic Acid (negative control, stock solution in ethanol)

  • Defatted Bovine Serum Albumin (BSA)

  • Hanks' Balanced Salt Solution (HBSS)

  • Live-cell imaging medium

  • Fluorescence microscope

Procedure:

  • Preparation of Ceramide-BSA Complex:

    • Evaporate the ethanol from an aliquot of the this compound stock solution under a stream of nitrogen.

    • Resuspend the dried lipid in a small volume of ethanol and inject it into a vortexing solution of HBSS containing defatted BSA to create a ceramide-BSA complex.

  • Cell Preparation: Grow cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

  • Staining:

    • Wash the cells with pre-warmed HBSS.

    • Incubate the cells with the this compound-BSA complex in live-cell imaging medium for 30 minutes at 37°C.

    • Comparative Control: In a separate dish, stain cells with BODIPY FL C5-Ceramide-BSA complex.

    • Negative Control: In another dish, stain cells with NBD-Hexanoic Acid-BSA complex.

  • Washing and Imaging:

    • Wash the cells three times with fresh, pre-warmed live-cell imaging medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for NBD (Excitation/Emission ~466/536 nm) or BODIPY FL (Excitation/Emission ~505/511 nm).

Mandatory Visualizations

G Ceramide-Induced Apoptosis Signaling Pathway cluster_0 Stimulus cluster_1 Mitochondrial Pathway cluster_2 Execution Phase C6_NBD_L_threo_ceramide This compound Mitochondrion Mitochondrion C6_NBD_L_threo_ceramide->Mitochondrion Induces mitochondrial outer membrane permeabilization Cytochrome_c_release Cytochrome c release Mitochondrion->Cytochrome_c_release Apoptosome_formation Apoptosome formation Cytochrome_c_release->Apoptosome_formation Caspase_9_activation Caspase-9 activation Apoptosome_formation->Caspase_9_activation Caspase_3_activation Caspase-3 activation Caspase_9_activation->Caspase_3_activation Apoptosis Apoptosis Caspase_3_activation->Apoptosis

Caption: Ceramide-induced apoptosis pathway.

G Experimental Workflow for Apoptosis Assay Start Start: Seed Cells Treatment Treatment Groups Start->Treatment C6_NBD_L_threo This compound Treatment->C6_NBD_L_threo Test Vehicle Vehicle (DMSO) Treatment->Vehicle Negative Unlabeled_C6 Unlabeled C6 Ceramide Treatment->Unlabeled_C6 Positive Staurosporine Staurosporine Treatment->Staurosporine Positive C6_NBD_Dihydro C6 NBD Dihydroceramide Treatment->C6_NBD_Dihydro Negative Incubation Incubate (e.g., 24h) Harvest_Stain Harvest & Stain with Annexin V-FITC/PI Incubation->Harvest_Stain Analysis Flow Cytometry Analysis Harvest_Stain->Analysis End End: Quantify Apoptosis Analysis->End C6_NBD_L_threo->Incubation Vehicle->Incubation Unlabeled_C6->Incubation Staurosporine->Incubation C6_NBD_Dihydro->Incubation

Caption: Apoptosis assay workflow with controls.

Navigating the Maze of Ceramide Metabolism: A Guide to Choosing the Right Tool for the Job

Author: BenchChem Technical Support Team. Date: December 2025

The use of fluorescently labeled ceramide analogs, particularly C6 NBD L-threo-ceramide, has become a cornerstone in cellular biology for visualizing the intricate pathways of sphingolipid metabolism and trafficking. However, the non-natural stereochemistry of this popular probe can significantly influence its metabolic fate, potentially leading to misinterpretation of experimental results. This guide provides a comprehensive comparison of this compound with its biologically relevant D-erythro counterpart and outlines alternative methodologies, offering researchers the information needed to select the most appropriate tools for their studies.

The central role of ceramide in cellular signaling, governing processes from apoptosis to cell proliferation, has driven the development of a variety of tools to track its localization and transformation within the cell. Among these, this compound has been widely adopted due to its commercial availability and fluorescent properties. However, its L-threo configuration, a mirror image of the naturally occurring D-erythro form at two chiral centers, dictates a metabolic journey that diverges significantly from that of endogenous ceramide.

The Fork in the Road: Differential Metabolism of Ceramide Stereoisomers

The most critical difference in the metabolism of this compound compared to the natural D-erythro form lies at the Golgi apparatus, the central hub for sphingolipid synthesis. Here, ceramide can be converted into two major complex sphingolipids: sphingomyelin (B164518), through the action of sphingomyelin synthase (SMS), and glucosylceramide, via glucosylceramide synthase (GCS).

Published research has conclusively demonstrated that while this compound is a substrate for sphingomyelin synthase, it is not recognized by glucosylceramide synthase. In contrast, the C6 NBD D-erythro-ceramide, which mimics the natural stereochemistry, is readily converted to both sphingomyelin and glucosylceramide.[1] This fundamental difference has profound implications for experimental design and data interpretation.

Quantitative Comparison of Metabolic Fates
SubstrateEnzymeProductOutcome
This compound Sphingomyelin Synthase (SMS)C6 NBD L-threo-sphingomyelinMetabolized
Glucosylceramide Synthase (GCS)-Not a substrate [1]
C6 NBD D-erythro-ceramide Sphingomyelin Synthase (SMS)C6 NBD D-erythro-sphingomyelinMetabolized
Glucosylceramide Synthase (GCS)C6 NBD D-erythro-glucosylceramideMetabolized

This differential metabolism can lead to a significant experimental artifact. For instance, a study investigating the role of glucosylceramide in a particular cellular process would yield false-negative results if this compound were used as the tracer. The probe would accumulate in the Golgi or be converted to sphingomyelin, but its inability to enter the glucosylceramide pathway would mask any downstream effects of this important signaling molecule.

Experimental Protocols: A Closer Look

To ensure reproducible and accurate results, it is crucial to follow well-defined experimental protocols. Below are detailed methodologies for utilizing fluorescent ceramide analogs and for a more quantitative, albeit less visual, alternative: mass spectrometry.

Protocol 1: Fluorescent Labeling of Cellular Ceramides (B1148491)

This protocol is adapted for live-cell imaging of ceramide trafficking and metabolism.

Materials:

  • This compound or C6 NBD D-erythro-ceramide (stock solution in ethanol (B145695) or DMSO)

  • Cells cultured on glass-bottom dishes

  • Balanced salt solution (e.g., HBSS)

  • Defatted bovine serum albumin (BSA)

  • Fluorescence microscope equipped with appropriate filters for NBD fluorescence (Excitation: ~460 nm, Emission: ~540 nm)

Procedure:

  • Preparation of Labeling Solution: Prepare a 1:1 complex of the C6 NBD-ceramide with defatted BSA in your imaging medium. A typical final concentration for the ceramide analog is 2-5 µM.

  • Cell Labeling: Wash the cells once with pre-warmed imaging medium. Add the labeling solution to the cells and incubate at 4°C for 30 minutes. This low-temperature incubation allows the fluorescent ceramide to partition into the plasma membrane while minimizing endocytosis and metabolic conversion.

  • Washing: Wash the cells three times with ice-cold imaging medium to remove excess fluorescent ceramide.

  • Trafficking and Metabolism: To initiate trafficking and metabolism, replace the cold medium with pre-warmed (37°C) imaging medium.

  • Imaging: Immediately begin acquiring images using a fluorescence microscope. Time-lapse imaging will allow for the visualization of the fluorescent ceramide's movement to internal compartments, such as the Golgi apparatus, and its subsequent metabolic conversion.

Protocol 2: Mass Spectrometry-Based Analysis of Ceramide Metabolism

This method provides a highly sensitive and specific quantification of various ceramide species and their metabolites without the potential artifacts of a fluorescent tag.

Materials:

  • Cell culture reagents

  • Internal standards for various ceramide and sphingolipid species (e.g., C17-ceramide)

  • Solvents for lipid extraction (e.g., chloroform, methanol, water)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Treatment: Culture and treat cells as required for the experiment.

  • Lipid Extraction: After treatment, wash cells with PBS and scrape them into a glass tube. Add a known amount of internal standard. Perform a Bligh-Dyer or similar lipid extraction to separate the lipid-containing organic phase.

  • Sample Preparation: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a suitable chromatography column and gradient to separate the different lipid species. The mass spectrometer is set up to detect and quantify the specific mass-to-charge ratios of the target ceramides and their metabolites.

  • Data Analysis: Quantify the amount of each lipid species by comparing its peak area to that of the internal standard.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the metabolic pathways and experimental workflows.

Differential Metabolism of Ceramide Stereoisomers cluster_0 This compound cluster_1 C6 NBD D-erythro-ceramide L-threo-Cer This compound Golgi Golgi Apparatus L-threo-Cer->Golgi D-erythro-Cer C6 NBD D-erythro-ceramide D-erythro-Cer->Golgi SMS Sphingomyelin Synthase Golgi->SMS GCS Glucosylceramide Synthase Golgi->GCS L-threo-SM C6 NBD L-threo-sphingomyelin SMS->L-threo-SM Converts D-erythro-SM C6 NBD D-erythro-sphingomyelin SMS->D-erythro-SM Converts D-erythro-GlcCer C6 NBD D-erythro-glucosylceramide GCS->D-erythro-GlcCer Converts No_Product No Product GCS->No_Product Does not convert

Caption: Metabolic fate of ceramide stereoisomers in the Golgi.

Experimental Workflow: Fluorescent Ceramide Labeling Start Start Prep_Label Prepare Labeling Solution (C6-NBD-Cer + defatted BSA) Start->Prep_Label Label_Cells Label Cells at 4°C Prep_Label->Label_Cells Wash_Cells Wash Cells Label_Cells->Wash_Cells Incubate_37C Incubate at 37°C Wash_Cells->Incubate_37C Image_Cells Acquire Images (Fluorescence Microscopy) Incubate_37C->Image_Cells Analyze Analyze Trafficking and Metabolite Localization Image_Cells->Analyze End End Analyze->End

Caption: Workflow for fluorescent ceramide labeling experiments.

Choosing the Right Alternative: When to Go Beyond the Glow

Given the potential for misinterpretation with this compound, researchers should carefully consider their experimental goals and choose their tools accordingly.

When to use C6 NBD D-erythro-ceramide:

  • When studying the complete metabolic pathway of ceramide, including its conversion to both sphingomyelin and glucosylceramide.

  • As a direct, biologically relevant fluorescent tracer for ceramide trafficking and signaling.

When this compound might be acceptable:

  • For studies focused solely on the sphingomyelin synthesis pathway, where the exclusion of the glucosylceramide pathway can be an advantage in simplifying the system.

  • For qualitative visualization of the Golgi apparatus, although other Golgi-specific stains are available.

When to use Mass Spectrometry:

  • For precise and accurate quantification of endogenous ceramide and its metabolites.

  • When it is critical to avoid any potential artifacts introduced by a bulky fluorescent tag.

  • For comprehensive lipidomic studies to understand the broader impact of a treatment or condition on the entire sphingolipid profile.

References

A Comparative Guide to Short-Chain vs. Long-Chain Fluorescent Ceramide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ceramides (B1148491) are critical bioactive sphingolipids involved in a myriad of cellular processes, from maintaining the structural integrity of cell membranes to regulating signaling pathways in cell growth, differentiation, and apoptosis. The acyl chain length of ceramide is a key determinant of its biological function. To visualize and study the dynamic behavior of these molecules in living cells, fluorescently labeled ceramide analogs have been developed. These analogs are broadly categorized into short-chain and long-chain varieties, each with distinct properties and experimental utility. This guide provides an objective comparison of the performance of short-chain and long-chain fluorescent ceramide analogs, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific research needs.

Key Differences at a Glance

Short-chain fluorescent ceramide analogs, such as those with C2 to C6 acyl chains, are prized for their high cell permeability, making them valuable for exogenously elevating intracellular ceramide levels to study downstream signaling events. In contrast, long-chain fluorescent ceramide analogs, with acyl chains of C12 or longer, more closely mimic the behavior of endogenous ceramides and are often used to study lipid trafficking and metabolism within cellular membranes.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data from various studies to highlight the differential properties and effects of short- and long-chain fluorescent ceramide analogs.

Table 1: Photophysical Properties of Representative Fluorescent Ceramide Analogs
Analog TypeFluorophoreAcyl Chain LengthExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Key Characteristics
Short-Chain NBDC6~466~536ModerateWidely used, sensitive to environment
Short-Chain BODIPY-FLC5~505~511High (~0.9)Bright, photostable, less sensitive to environment
Short-Chain COUPY-~558-568~602-612High (~0.4-0.7)Far-red/NIR emission, large Stokes shift[1]
Long-Chain NBDC12~466~536ModerateMimics endogenous ceramide trafficking
Long-Chain BODIPY-~496~504HighExcellent photophysical properties[1]
Table 2: Comparative Cytotoxicity of Ceramide Analogs in Cancer Cell Lines
Cell LineCeramide AnalogAcyl Chain LengthIC50 (µM)Exposure Time (h)Reference
HeLa (Cervical Cancer)C2-CeramideC2~5024[2]
HeLa (Cervical Cancer)C6-CeramideC6Not specified24[3]
HeLa (Cervical Cancer)C16-CeramideC16Not specified24[3]
Jurkat (T-cell Leukemia)C2-CeramideC2Not specified-[4]
MCF-7 (Breast Cancer)d-erythro-MAPP (Ceramidase Inhibitor)-4.424[5]
MCF-7 (Breast Cancer)Ceranib-2 (Ceramidase Inhibitor)-Not specified-[6]
C6 Glioma (Brain Cancer)C6-CeramideC6IC50 concentration used-[7]
C6 Glioma (Brain Cancer)(R) 2′-hydroxy-C16-ceramideC1653[8]
A549 & PC9 (Lung Cancer)C2-CeramideC25024[4]

Signaling Pathways and Experimental Workflows

Ceramides, particularly short-chain analogs that can rapidly elevate intracellular levels, are potent inducers of apoptosis. A key signaling cascade activated by ceramides involves the sequential activation of Apoptosis Signal-regulating Kinase 1 (ASK1), followed by the downstream mitogen-activated protein kinases (MAPKs), c-Jun N-terminal kinase (JNK), and p38 MAPK.[9][10] This pathway ultimately leads to mitochondrial dysfunction and the activation of caspases, executing programmed cell death.

Ceramide-Induced Apoptosis Signaling Pathway Ceramide Short-Chain Ceramide Analog CellMembrane Cell Membrane Ceramide->CellMembrane Enters Cell ASK1 ASK1 Activation Ceramide->ASK1 Activates p38 p38 MAPK Activation ASK1->p38 Phosphorylates JNK JNK Activation ASK1->JNK Phosphorylates Mitochondrion Mitochondrion p38->Mitochondrion Induces Stress JNK->Mitochondrion Induces Stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Releases CaspaseActivation Caspase Activation CytochromeC->CaspaseActivation Activates Apoptosis Apoptosis CaspaseActivation->Apoptosis Executes Experimental_Workflow Start Start: Culture Cells Incubate_Short Incubate with Short-Chain Analog Start->Incubate_Short Incubate_Long Incubate with Long-Chain Analog Start->Incubate_Long Wash Wash to Remove Unbound Analog Incubate_Short->Wash Incubate_Long->Wash Imaging Confocal Microscopy Wash->Imaging Quantification Image Analysis & Quantification Imaging->Quantification Uptake Cellular Uptake Quantification->Uptake Localization Subcellular Localization Quantification->Localization

References

Cross-Validation of C6 NBD L-threo-ceramide Results: A Comparative Guide to Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of ceramide metabolism is crucial for advancing our understanding of cellular processes and developing novel therapeutics. C6 NBD L-threo-ceramide is a widely utilized fluorescent analog for tracing ceramide trafficking and metabolism within cells. However, it is imperative to cross-validate findings with alternative methods to ensure data accuracy and robustness. This guide provides a comprehensive comparison of this compound-based assays with other established techniques, supported by experimental data and detailed protocols.

This guide will delve into a comparative analysis of High-Performance Liquid Chromatography (HPLC) using this compound against alternative methodologies such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and the use of other fluorescent ceramide analogs.

Data Presentation: Quantitative Comparison of Methods

The following table summarizes the key performance characteristics of different methods for ceramide analysis, providing a basis for selecting the most appropriate technique for specific research needs.

ParameterThis compound with HPLC-FluorescenceLC-MS/MSHPLC with Anthroyl Cyanide Derivatization
Principle Tracks the metabolism of a fluorescent ceramide analog.Direct quantification of endogenous ceramide species based on mass-to-charge ratio.Quantification of endogenous ceramides (B1148491) after fluorescent derivatization.
Sensitivity Sufficient for cellular assays.[1]High sensitivity, capable of detecting picogram levels.[2]High sensitivity, with a lower detection limit below 1 pmol.[3]
Specificity Specific for the NBD-labeled ceramide and its metabolites.[1]Highly specific for different ceramide molecular species.[1][2]Good separation of ceramide species, though some co-elution may occur.[3]
Accessibility Relatively accessible and easy to implement.[1]Less accessible and more expensive.[1]Requires a fluorescent reagent and derivatization step.[3]
Information Provided Measures metabolic flux and enzyme activities in specific cellular compartments (e.g., Golgi).[1]Provides a snapshot of the absolute quantities of various endogenous ceramide species.[2][4]Quantifies molecular species of endogenous ceramide and dihydroceramide (B1258172).[3]
Limitations Potential for artifacts due to the fluorescent tag; does not measure endogenous ceramide levels directly.Does not provide information on metabolic flux without the use of specific probes.[1]Indirect method requiring a chemical derivatization step.

Experimental Protocols

This compound Labeling and HPLC Analysis

This protocol is adapted from a comprehensive method to simultaneously measure the main nodes of ceramide metabolism in the Golgi apparatus.[1]

a. C6 NBD-Ceramide Labeling and Lipid Extraction:

  • Prepare a 100 µM NBD-C6-Ceramide/BSA complex. Dry 100 µL of 1 mM NBD-C6-Ceramide under nitrogen gas, redissolve in 200 µL of absolute ethanol, and add to 1 ml of 0.34 mg/ml fatty acid-free BSA in PBS.

  • Plate approximately 2.5 × 10^5 cells in 60 mm dishes.

  • Label the cells by adding the NBD-C6-Ceramide/BSA complex directly to the cell culture medium at the desired final concentration (e.g., 1 µM).

  • Incubate for a specified time (e.g., 1 hour) to allow for uptake and metabolism.

  • After incubation, extract the lipids from the cells.

b. HPLC Analysis:

  • Analyze the extracted lipids using a reversed-phase HPLC system equipped with a fluorescence detector.

  • Separate the NBD-labeled lipids (NBD-C6-ceramide, NBD-C6-sphingomyelin, NBD-C6-hexosylceramides, and NBD-C6-ceramide-1-phosphate).

  • Quantify the peaks to determine the activities of Golgi-resident enzymes like sphingomyelin (B164518) synthase 1, glucosylceramide synthase, and ceramide kinase.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Ceramide Quantification

This protocol provides a general workflow for the quantification of endogenous ceramide species.[2][4]

a. Sample Preparation:

  • Extract lipids from biological samples (tissues or plasma) using a method like Bligh and Dyer extraction.

  • For plasma samples, an additional step of isolating sphingolipids by silica (B1680970) gel column chromatography may be required.

  • Use a non-naturally occurring ceramide, such as C17:0 ceramide, as an internal standard.[4]

b. LC-ESI-MS/MS Analysis:

  • Inject the extracted samples into an HPLC system coupled to an electrospray ionization tandem mass spectrometer (LC-ESI-MS/MS).

  • Separate the different ceramide species using a reverse-phase HPLC column (e.g., C8 or C18).

  • Detect and quantify the ceramides using multiple reaction monitoring (MRM) mode.

HPLC with Anthroyl Cyanide Derivatization

This method allows for the quantitative analysis of molecular species of ceramide and dihydroceramide.[3]

a. Derivatization:

  • Semi-synthesize various N-acyl chain-containing ceramides and dihydroceramides to be used as standards.

  • React the standard materials and the extracted cellular lipids with anthroyl cyanide, a fluorescent reagent.

b. HPLC Analysis:

  • Separate the anthroyl derivatives of ceramide and dihydroceramide using a reversed-phase HPLC column.

  • Detect the fluorescent derivatives using a fluorescence detector.

  • Quantify the different molecular species based on the peak areas relative to an internal standard (e.g., N-heptadecanoyl or N-tricosanoyl sphingosine).

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described methods.

Experimental_Workflow_NBD_Ceramide Experimental Workflow for this compound HPLC Analysis cluster_cell_culture Cell Culture & Labeling cluster_extraction Lipid Extraction cluster_analysis Analysis cell_plating Plate Cells nbd_labeling Label with NBD-C6-Ceramide/BSA cell_plating->nbd_labeling incubation Incubate (e.g., 1h) nbd_labeling->incubation lipid_extraction Extract Lipids incubation->lipid_extraction hplc HPLC Separation lipid_extraction->hplc fluorescence_detection Fluorescence Detection hplc->fluorescence_detection quantification Quantify Metabolites fluorescence_detection->quantification

Caption: Workflow for analyzing ceramide metabolism using this compound and HPLC.

Experimental_Workflow_LCMS Experimental Workflow for LC-MS/MS Ceramide Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis lipid_extraction Lipid Extraction add_is Add Internal Standard (e.g., C17:0 Ceramide) lipid_extraction->add_is lc_separation LC Separation (Reverse Phase) add_is->lc_separation esi_msms ESI-MS/MS Detection (MRM) lc_separation->esi_msms quantification Quantify Endogenous Ceramides esi_msms->quantification

References

Navigating the Labyrinth of Lipid Research: A Comparative Guide to C6 NBD L-threo-ceramide and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricate world of sphingolipid metabolism, the choice of a fluorescent ceramide analog is a critical decision that can profoundly impact experimental outcomes. Among the available tools, C6 NBD L-threo-ceramide has been a widely used probe for visualizing the Golgi apparatus and studying ceramide trafficking. However, its inherent limitations necessitate a careful evaluation of its suitability for specific research questions and a thorough consideration of available alternatives. This guide provides an objective comparison of this compound with other fluorescent ceramide analogs, supported by experimental data and detailed protocols, to empower researchers in making informed decisions.

The Double-Edged Sword: Understanding this compound

This compound is a synthetic analog of ceramide, a central molecule in sphingolipid metabolism. It features a short N-hexanoyl (C6) chain and a nitrobenzoxadiazole (NBD) fluorophore attached to the sphingosine (B13886) backbone. Its cell-permeant nature and propensity to accumulate in the Golgi apparatus have made it a popular tool in cell biology. However, its utility is tempered by several key limitations stemming from its unnatural stereochemistry and the presence of the bulky NBD group.

A primary concern is its altered metabolic fate compared to the endogenous D-erythro-ceramide. While this compound can be metabolized to C6 NBD sphingomyelin (B164518), it is a poor substrate for glucosylceramide synthase.[1] This enzymatic selectivity can lead to an incomplete and potentially misleading representation of ceramide metabolism and trafficking pathways.

Furthermore, the short acyl chain and the polar NBD moiety can significantly alter the biophysical properties of the molecule, affecting its partitioning into different membrane domains and its interaction with lipid-metabolizing enzymes in a manner that may not faithfully mimic natural, long-chain ceramides (B1148491). The potential for deacylation of the C6 NBD fatty acid and subsequent re-acylation of the sphingosine backbone with endogenous fatty acids can also complicate the interpretation of experimental results.

A Brighter Path: Alternatives to this compound

To overcome the limitations of this compound, researchers have turned to a variety of alternative fluorescent ceramide analogs. The most prominent among these are ceramides labeled with the BODIPY (boron-dipyrromethene) fluorophore and the naturally occurring D-erythro stereoisomer of C6 NBD-ceramide.

BODIPY-Ceramides: These analogs offer several advantages over their NBD counterparts. BODIPY dyes are known for their superior photostability, higher fluorescence quantum yields, and narrower emission spectra, which are advantageous for fluorescence microscopy.[2][3][4][5][6][7] The spectral properties of some BODIPY-ceramides are also sensitive to the local lipid environment, which can provide additional information about membrane properties.

C6 NBD D-erythro-ceramide: Utilizing the natural D-erythro stereoisomer of C6 NBD-ceramide allows for a more accurate representation of endogenous ceramide metabolism, as it is a substrate for both sphingomyelin synthase and glucosylceramide synthase. This enables a more comprehensive analysis of the downstream metabolic pathways of ceramide.

Performance Under the Microscope: A Quantitative Comparison

To facilitate a direct comparison, the following table summarizes the key performance characteristics of this compound and its primary alternatives.

FeatureThis compoundC6 NBD D-erythro-ceramideBODIPY-Ceramide
Stereochemistry L-threo (unnatural)D-erythro (natural)D-erythro (typically)
Metabolism to Glucosylceramide Poor substrate[1]Good substrateGood substrate
Photostability ModerateModerateHigh[2][3][4][5][6][7]
Fluorescence Quantum Yield ModerateModerateHigh[5][6][7]
Potential for Artifacts High (due to stereochemistry and NBD group)Moderate (due to NBD group and short chain)Moderate (due to BODIPY group and short chain)
Primary Application Golgi staining, limited metabolism studiesBroader sphingolipid metabolism and trafficking studiesHigh-resolution imaging, studies requiring high photostability

Experimental Corner: Protocols for Cellular Labeling and Analysis

Precise and reproducible experimental protocols are paramount for obtaining reliable data. Below are detailed methodologies for labeling the Golgi apparatus with fluorescent ceramides and for the subsequent analysis of their metabolites.

Protocol 1: Fluorescent Labeling of the Golgi Apparatus in Live Cells

Materials:

  • This compound, C6 NBD D-erythro-ceramide, or BODIPY-ceramide

  • Defatted bovine serum albumin (BSA)

  • Serum-free cell culture medium

  • Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Confocal microscope

Procedure:

  • Preparation of the Fluorescent Ceramide-BSA Complex:

    • Prepare a 1 mM stock solution of the fluorescent ceramide in ethanol (B145695) or DMSO.

    • In a separate tube, prepare a 0.34 mg/mL solution of defatted BSA in serum-free medium.

    • Add the fluorescent ceramide stock solution to the BSA solution to a final concentration of 5 µM.

    • Vortex briefly and incubate at 37°C for 10 minutes to allow for complex formation.

  • Cell Labeling:

    • Grow cells to 70-80% confluency on glass-bottom dishes suitable for microscopy.

    • Wash the cells twice with pre-warmed serum-free medium.

    • Incubate the cells with the fluorescent ceramide-BSA complex (5 µM) in serum-free medium for 30 minutes at 37°C.

  • Washing and Imaging:

    • Wash the cells three times with pre-warmed live-cell imaging buffer.

    • Image the cells immediately using a confocal microscope with appropriate filter sets for the chosen fluorophore (NBD: Ex/Em ~460/540 nm; BODIPY-FL: Ex/Em ~505/515 nm).

Protocol 2: HPLC Analysis of Fluorescent Ceramide Metabolites

Materials:

  • Cells labeled with fluorescent ceramide (from Protocol 1)

  • Lipid extraction solvents (e.g., chloroform:methanol (B129727) mixture)

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

  • C18 reverse-phase HPLC column

  • Mobile phase solvents (e.g., methanol, water, acetonitrile)

Procedure:

  • Lipid Extraction:

    • After labeling, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells in PBS and pellet them by centrifugation.

    • Extract the total lipids from the cell pellet using a suitable method, such as the Bligh and Dyer method (chloroform:methanol:water).

    • Dry the lipid extract under a stream of nitrogen gas.

  • HPLC Analysis:

    • Reconstitute the dried lipid extract in a small volume of the initial mobile phase.

    • Inject the sample onto a C18 reverse-phase column.

    • Separate the fluorescent lipids using a gradient of mobile phase solvents. A common gradient involves increasing the proportion of a more organic solvent (e.g., methanol or acetonitrile) over time.[8][9][10][11][12]

    • Detect the fluorescently labeled ceramide and its metabolites using a fluorescence detector set to the appropriate excitation and emission wavelengths for the NBD or BODIPY fluorophore.

    • Quantify the different lipid species by integrating the peak areas in the chromatogram.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the metabolic pathways of ceramide analogs and a typical experimental workflow.

Ceramide_Metabolism cluster_D_erythro D-erythro-Ceramide (Natural) cluster_L_threo L-threo-Ceramide (Unnatural) D_Cer C6 NBD D-erythro-ceramide D_SM C6 NBD Sphingomyelin D_Cer->D_SM Sphingomyelin Synthase D_GlcCer C6 NBD Glucosylceramide D_Cer->D_GlcCer Glucosylceramide Synthase L_Cer C6 NBD L-threo-ceramide L_SM C6 NBD Sphingomyelin L_Cer->L_SM Sphingomyelin Synthase L_GlcCer C6 NBD Glucosylceramide L_Cer->L_GlcCer Glucosylceramide Synthase (Poor Substrate) Experimental_Workflow Start Start: Culture Cells Labeling Label with Fluorescent Ceramide-BSA Complex Start->Labeling Wash Wash Cells Labeling->Wash Imaging Live-Cell Imaging (Confocal Microscopy) Wash->Imaging Extraction Lipid Extraction Wash->Extraction Analysis Data Analysis and Quantification Imaging->Analysis HPLC HPLC Analysis (Fluorescence Detection) Extraction->HPLC HPLC->Analysis End End: Results Analysis->End

References

A Researcher's Guide to C6 NBD L-threo-ceramide: Data Interpretation and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of lipid metabolism is paramount. Fluorescent lipid analogs, such as C6 NBD L-threo-ceramide, have emerged as indispensable tools for visualizing and quantifying the dynamics of sphingolipid trafficking and metabolism within cellular environments. This guide provides a comprehensive comparison of this compound with other fluorescent probes, supported by experimental data and detailed protocols to facilitate its effective implementation in research.

This compound is a cell-permeable, fluorescently tagged ceramide analog. The nitrobenzoxadiazole (NBD) fluorophore attached to the short-chain (C6) acyl chain allows for the direct visualization of its transport and metabolism. It is particularly noted for its utility in staining the Golgi apparatus.[1][2] Once inside the cell, this compound can be metabolized into fluorescent sphingomyelin (B164518) and glucosylceramide, enabling the study of these metabolic pathways.[3][4]

Comparative Analysis of Fluorescent Ceramide Analogs

The choice of a fluorescent ceramide analog can significantly impact experimental outcomes due to differences in their photophysical properties and how they are processed by cellular machinery. Below is a comparison of this compound with other commonly used fluorescent ceramide analogs.

FeatureThis compoundBODIPY-CeramideCOUPY-Labeled Ceramides (B1148491)
Fluorophore Nitrobenzoxadiazole (NBD)Boron-dipyrromethene (BODIPY)Coumarin-based (COUPY)
Excitation/Emission Maxima (in Methanol) ~466 nm / ~536 nm[1]Varies with derivativeVaries with derivative
Key Applications Golgi staining, sphingolipid transport and metabolism studies.[1][2][3]Golgi and non-lysosomal vesicle staining, dual-color imaging.[5]Lysosome and endosome staining.[5]
Advantages Well-established probe, good for visualizing Golgi dynamics.Higher fluorescence yield and photostability than NBD, spectral properties can be concentration-dependent, allowing for ratio imaging.[6]Large Stokes shifts, suitable for multicolor experiments.[5]
Considerations The NBD moiety can influence the subcellular distribution and metabolism compared to natural ceramides.The fluorophore can influence subcellular distribution, potentially differing from the sphingolipid moiety's natural path.[5]Staining pattern is significantly influenced by the fluorophore.[5]

Experimental Protocols

Accurate and reproducible data generation hinges on meticulous experimental design. The following are detailed protocols for common applications of this compound.

Staining the Golgi Apparatus in Live Cells

This protocol outlines the steps for visualizing the Golgi apparatus in living cells using a C6 NBD-ceramide-BSA complex.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA), defatted

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • Ethanol

  • Chloroform (B151607)

  • Cells grown on coverslips

Procedure:

  • Preparation of C6 NBD-ceramide-BSA Complex:

    • Prepare a 1 mM stock solution of C6 NBD-ceramide in a 19:1 (v/v) mixture of chloroform and ethanol.[7]

    • Evaporate 50 µL of the stock solution under a stream of nitrogen and then under vacuum for at least one hour.[7]

    • Redissolve the dried lipid in 200 µL of absolute ethanol.[7]

    • In a separate tube, dissolve 3.4 mg of defatted BSA in 10 mL of HBSS/HEPES.[7]

    • While vortexing the BSA solution, inject the 200 µL of ethanolic C6 NBD-ceramide solution. This results in a 5 µM C6 NBD-ceramide/5 µM BSA complex solution.[7]

    • Store the complex at -20°C.[7]

  • Cell Staining:

    • Wash the cells grown on coverslips with an appropriate medium like HBSS/HEPES.[7]

    • Incubate the cells with the 5 µM C6 NBD-ceramide-BSA complex in HBSS/HEPES for 30 minutes at 4°C.[7]

    • Wash the cells several times with ice-cold medium.[7]

    • Incubate the cells in fresh, warm medium at 37°C for an additional 30 minutes.[7]

    • Wash the cells again with fresh medium and mount them for fluorescence microscopy.[7]

Measuring Sphingomyelin Synthase (SMS) Activity

This method allows for the monitoring of SMS activity by measuring the conversion of a fluorescent ceramide analog to its corresponding sphingomyelin analog using HPLC with fluorescence detection (HPLC-FLD).[8][9]

Materials:

  • C6 NBD-ceramide

  • Plasma samples

  • Methanol (B129727)

  • 0.1% Trifluoroacetic acid (TFA) in water

  • Agilent C18 RP column (150 × 4.6 mm, 5 μm) or equivalent

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation:

    • Following administration of C6 NBD-ceramide, collect plasma samples.

    • Perform a protein precipitation procedure on the plasma samples.[8][9]

  • HPLC-FLD Analysis:

    • Inject the prepared sample into the HPLC system.

    • Perform chromatographic separation using an isocratic elution with methanol and 0.1% TFA in water (88:12, v/v) at a flow rate of 1 mL/min.[8][9]

    • Detect the fluorescent ceramide analog and its sphingomyelin metabolite using a fluorescence detector.

    • The limit of quantification in plasma for both the fluorescent ceramide analog and its metabolite can be as low as 0.05 μM.[8][9]

Visualizing Cellular Pathways and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex signaling pathways and experimental workflows involving this compound.

Sphingolipid_Metabolism_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_pm Plasma Membrane cluster_golgi Golgi Apparatus C6_NBD_Cer_BSA C6 NBD-Ceramide-BSA Complex C6_NBD_Cer_PM C6 NBD-Ceramide C6_NBD_Cer_BSA->C6_NBD_Cer_PM Uptake C6_NBD_Cer_Golgi C6 NBD-Ceramide C6_NBD_Cer_PM->C6_NBD_Cer_Golgi Trafficking SMS Sphingomyelin Synthase C6_NBD_Cer_Golgi->SMS GCS_Enzyme Glucosylceramide Synthase C6_NBD_Cer_Golgi->GCS_Enzyme C6_NBD_SM C6 NBD-Sphingomyelin C6_NBD_GCS C6 NBD-Glucosylceramide SMS->C6_NBD_SM Metabolism GCS_Enzyme->C6_NBD_GCS Metabolism

Caption: Metabolic fate of C6 NBD-Ceramide within the cell.

Experimental_Workflow_Golgi_Staining Start Start: Cells on Coverslips Prep_Complex Prepare C6 NBD-Ceramide-BSA Complex Start->Prep_Complex Incubate_4C Incubate with Complex 30 min at 4°C Prep_Complex->Incubate_4C Wash_Cold Wash with Cold Medium Incubate_4C->Wash_Cold Incubate_37C Incubate in Fresh Medium 30 min at 37°C Wash_Cold->Incubate_37C Wash_Final Final Wash Incubate_37C->Wash_Final Microscopy Fluorescence Microscopy Wash_Final->Microscopy End End: Golgi Visualization Microscopy->End

References

Safety Operating Guide

Ensuring Safe and Compliant Disposal of C6 NBD L-threo-ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe work environment and maintaining environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of C6 NBD L-threo-ceramide, a fluorescently labeled bioactive sphingolipid.

While a Safety Data Sheet (SDS) for the closely related compound, C6 NBD L-threo dihydro Ceramide, indicates it is not classified as a hazardous substance, it is a best practice in laboratory safety to handle compounds with fluorescent dyes and lipid components with caution. Therefore, treating this compound as a chemical waste stream is recommended to ensure the highest safety standards. This approach aligns with general guidance for the disposal of other fluorescent dyes and ceramide analogs, which may be considered irritants.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Gloves: Impermeable and resistant to the chemical.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To protect from potential splashes.

Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential aerosols.

Quantitative Data for Handling and Storage

For optimal stability and safe handling of this compound before disposal, refer to the following storage and property data.

ParameterInformation
Storage Temperature -20°C
Appearance Solid
Stability ≥ 4 years at recommended storage conditions[2]
Hazard Classification Not classified as hazardous according to GHS for the dihydro analog
Disposal Recommendation Treat as chemical waste; dispose of contents/container to an approved waste disposal facility.[1]

Step-by-Step Disposal Protocol

Follow these procedural steps to ensure the safe and compliant disposal of this compound.

1. Waste Segregation:

  • Solid Waste: Collect all solid this compound, including contaminated consumables such as pipette tips, tubes, and gloves, in a designated and clearly labeled hazardous waste container. The container should be compatible with chemical waste.[1]

  • Liquid Waste: If this compound is in a solution, collect it in a separate, leak-proof container designated for chemical waste. Do not mix with other waste streams unless compatible.[1]

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date of accumulation and the primary hazards (e.g., "Fluorescent Compound," "Chemical Waste").

3. Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general lab traffic to prevent accidental spills or breakage.

4. Arrange for Disposal:

  • Once the waste container is full, or in accordance with your institution's guidelines, contact your Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.

  • Crucially, do NOT dispose of this compound down the drain. This can contaminate waterways and is a violation of regulations for chemical waste disposal.[1]

5. Documentation:

  • Maintain a detailed record of the waste generated, including the chemical name, quantity, and the date of disposal, as required by your institution and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

Workflow for Proper Disposal of this compound cluster_waste_types Waste Types cluster_final_disposal Final Disposal A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Segregate Waste (Solid and Liquid) A->B Safety First C Step 3: Label Waste Container (Chemical Name, Hazard) B->C Proper Identification Solid Solid Waste (Gloves, Tubes) B->Solid Liquid Liquid Waste (Solutions) B->Liquid D Step 4: Store in Designated Satellite Accumulation Area C->D Safe Storage E Step 5: Arrange for Professional Disposal via EHS D->E Compliant Removal F Step 6: Maintain Disposal Records E->F Documentation Disposal Approved Waste Disposal Facility E->Disposal Transport

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling C6 NBD L-threo-ceramide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for C6 NBD L-threo-ceramide

For researchers, scientists, and drug development professionals utilizing this compound, this guide provides critical safety and logistical information to ensure proper handling, storage, and disposal. Adherence to these protocols is essential for laboratory safety and maintaining the integrity of your experiments.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₃₀H₄₉N₅O₆
Molecular Weight 575.74 g/mol
Appearance Dark solid
Solubility Soluble in chloroform (B151607) or DMSO
Excitation Maximum (λex) 466 nm (in Methanol)
Emission Maximum (λem) 536 nm (in Methanol)

Hazard Identification and Safety Ratings

According to the Safety Data Sheet (SDS) provided by Biotium, this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008.[1]

Rating SystemHealth HazardFlammabilityPhysical Hazard/Instability
HMIS Classification 000
NFPA Rating 000
Personal Protective Equipment (PPE)

While this compound is not classified as hazardous, standard laboratory best practices for handling chemical compounds should always be followed. The recommended personal protective equipment is outlined below.

Body PartRecommended ProtectionSpecifications
Eyes Safety glasses with side-shieldsConforming to EN166 (EU) or NIOSH (US) approved standards.[1]
Hands Chemical-resistant glovesInspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1]
Body Laboratory coatStandard lab coat to protect skin and clothing.
Respiratory Not generally requiredUse in a well-ventilated area. If needed, use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]
Handling and Storage

Proper handling and storage are crucial for the stability and efficacy of this compound.

AspectProcedure
Safe Handling Avoid inhalation of vapor or mist. Avoid direct contact with the substance.[1]
Storage Conditions Store at -20°C. Keep container tightly closed in a dry and well-ventilated place. Protect from light.[1][2]

Operational and Disposal Plans

Accidental Release Measures

In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Personal Precautions: Avoid breathing vapors, mist, or gas.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

  • Containment and Cleanup: Contain the spillage and soak up the substance with an inert absorbent material. Place the material in a suitable, closed container for disposal.[1]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Flush eyes with water as a precaution.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receiving to disposal.

A Receiving and Storage Store at -20°C, protect from light. B Preparation of Stock Solution Dissolve in Chloroform or DMSO. A->B Prepare for experiment C Personal Protective Equipment (PPE) Wear gloves, lab coat, and eye protection. B->C Prior to handling D Experimental Use Follow specific experimental protocol. C->D Proceed with experiment E Spill or Exposure Event D->E If spill/exposure occurs H Waste Collection Collect unused material and contaminated supplies. D->H After experiment F Accidental Release Measures Contain spill and clean with absorbent material. E->F In case of spill G First Aid Follow appropriate first aid procedures. E->G In case of exposure I Disposal Dispose of waste according to regulations. H->I Final step

Caption: Safe Handling Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.